(E,Z)-4,6-Hexadecadien-1-ol
Description
hexane extract compound
Structure
3D Structure
Properties
Molecular Formula |
C16H30O |
|---|---|
Molecular Weight |
238.41 g/mol |
IUPAC Name |
(4E,6Z)-hexadeca-4,6-dien-1-ol |
InChI |
InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h10-13,17H,2-9,14-16H2,1H3/b11-10-,13-12+ |
InChI Key |
WRYCXDWXELTMPO-JPYSRSMKSA-N |
Origin of Product |
United States |
Foundational & Exploratory
(E,Z)-4,6-Hexadecadien-1-ol chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E,Z)-4,6-Hexadecadien-1-ol is a conjugated dienyl alcohol that has garnered significant interest, primarily due to its role as a sex pheromone component in various insect species, notably the persimmon fruit moth (Stathmopoda masinissa).[1][2][3] Its stereospecific structure is crucial for its biological activity, making its synthesis and characterization a key focus for researchers in chemical ecology and pest management. This technical guide provides a comprehensive overview of the chemical properties, stereoselective synthesis, and spectral characterization of this compound.
Chemical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below. It is important to note that some of the physical properties, such as boiling and melting points, are calculated values for a closely related stereoisomer, (4Z,6E)-4,6-hexadecadien-1-ol, and are provided here as an estimate in the absence of experimentally determined data for the (E,Z) isomer.[4]
| Property | Value | Source |
| Molecular Formula | C₁₆H₃₀O | [5][6] |
| Molecular Weight | 238.41 g/mol | [7][8] |
| Monoisotopic Mass | 238.22966 Da | [5] |
| Normal Boiling Point (Tboil) | 665.98 K | [4] (Calculated for stereoisomer) |
| Normal Melting Point (Tfus) | Not Available | |
| Enthalpy of Fusion (ΔfusH°) | 41.69 kJ/mol | [4] (Calculated for stereoisomer) |
| Log10 of Water Solubility (log10WS) | -5.49 | [4] (Calculated for stereoisomer) |
| Octanol/Water Partition Coefficient (logPoct/wat) | 5.012 | [4] (Calculated for stereoisomer) |
| Predicted XlogP | 6.1 | [5] |
Spectroscopic Data
The structural elucidation and confirmation of this compound rely heavily on spectroscopic techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): In electron impact ionization GC-MS analysis, this compound and its corresponding acetate (B1210297) derivative typically show a base peak at m/z 79.[1] This is a characteristic fragmentation pattern for such conjugated diene alcohols.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are essential for confirming the stereochemistry of the double bonds. The spin-spin coupling constants are particularly informative for distinguishing between cis (Z) and trans (E) configurations.[2]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of the hydroxyl (-OH) functional group and the carbon-carbon double bonds (C=C).[2]
Stereoselective Synthesis
The synthesis of this compound with high stereochemical purity is a significant challenge. The general strategy involves the stereoselective formation of the E and Z double bonds in separate steps. A common and effective method for establishing the Z-configured double bond is the Wittig reaction.[1][2]
Experimental Protocol: Synthesis via Wittig Reaction
This protocol outlines a general methodology for the synthesis of this compound, focusing on the key Wittig reaction step for the formation of the 6Z double bond. The synthesis begins with commercially available starting materials and involves the protection of functional groups, stereoselective bond formation, and subsequent deprotection.
1. Preparation of the C6 Aldehyde Precursor:
- Starting from a suitable C6 alcohol with a terminal alkyne, protect the hydroxyl group as a tetrahydropyranyl (THP) ether.
- Perform a stereoselective reduction of the alkyne to a trans (E) alkene. This can be achieved using a reducing agent such as lithium aluminum hydride (LiAlH₄).
- Selectively oxidize the terminal carbon of the E-alkene to an aldehyde, yielding the 6-(2-Tetrahydropyranyloxy)-hex-2(E)-en-1-al intermediate.
2. Preparation of the C10 Phosphonium (B103445) Ylide:
- Start with 1-bromodecane (B1670165).
- React 1-bromodecane with triphenylphosphine (B44618) in a suitable solvent (e.g., acetonitrile) under reflux to form the corresponding decyltriphenylphosphonium bromide salt.
- Generate the ylide by treating the phosphonium salt with a strong base, such as sodium hydride (NaH) or an organolithium reagent, in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF). Non-stabilized ylides, like the one used here, generally lead to the formation of (Z)-alkenes.
3. Wittig Reaction:
- Cool the ylide solution to a low temperature (e.g., -78 °C).
- Slowly add the 6-(2-Tetrahydropyranyloxy)-hex-2(E)-en-1-al intermediate to the ylide solution with vigorous stirring.
- Allow the reaction mixture to slowly warm to room temperature and stir for several hours.
- Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
- Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
4. Deprotection and Purification:
- Dissolve the crude product from the Wittig reaction in a protic solvent such as methanol.
- Add a catalytic amount of an acid, such as p-toluenesulfonic acid (PTSA), to remove the THP protecting group.
- Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
- Neutralize the reaction with a mild base (e.g., sodium bicarbonate solution).
- Extract the final product, this compound, with an organic solvent.
- Purify the final product by column chromatography on silica (B1680970) gel to achieve high isomeric purity.[3]
Synthesis Workflow Diagram
Caption: Stereoselective synthesis workflow for this compound.
Logical Relationships in Application
As a pheromone, the primary application of this compound is in integrated pest management (IPM) strategies for the persimmon fruit moth. Its role is not based on a direct signaling pathway within a target organism in the pharmacological sense, but rather on influencing behavior at a macroscopic level.
Role in Pest Management Diagram
Caption: Logical flow of this compound application in IPM.
This diagram illustrates the logical progression from the chemical synthesis of the pheromone to its application in the field for pest monitoring and control, ultimately leading to more sustainable agricultural practices.
Conclusion
This compound is a stereochemically sensitive semiochemical with important applications in agriculture. A thorough understanding of its chemical properties and the ability to synthesize it with high purity are essential for its effective use. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals working with this and similar bioactive compounds. Further research into more efficient and greener synthetic routes will continue to be an area of interest.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chesci.com [chesci.com]
- 4. (4Z,6E)-4,6-hexadecandien-1-ol - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]
- 6. (4Z,6Z)-4,6-hexadecandien-1-ol [webbook.nist.gov]
- 7. Hexadecadien-1-ol | C16H30O | CID 6438005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (10Z,12E)-10,12-Hexadecadien-1-ol | C16H30O | CID 12300194 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (4E,6Z)-4,6-Hexadecadien-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (4E,6Z)-4,6-Hexadecadien-1-ol, a significant semiochemical. The information is curated for researchers, scientists, and professionals involved in drug development, pest management, and chemical ecology.
Chemical Identity and Properties
| Property | Value | Source |
| Molecular Formula | C₁₆H₃₀O | --INVALID-LINK-- |
| Molecular Weight | 238.41 g/mol | --INVALID-LINK-- |
| IUPAC Name | (4E,6Z)-4,6-Hexadecadien-1-ol | - |
| Synonyms | E4,Z6-16:OH | --INVALID-LINK-- |
Biological Significance
(4E,6Z)-4,6-Hexadecadien-1-ol is a crucial component of the sex pheromone of the persimmon fruit moth, Stathmopoda masinissa.[1][2] This insect is a significant pest for persimmon fruits in East Asia. The pheromone blend, which also includes the corresponding acetate (B1210297) and aldehyde, mediates chemical communication for mating. The (4E,6Z)-isomer has been shown to elicit the strongest electroantennographic (EAG) responses in male moths compared to other stereoisomers.[1][2]
Synthesis
The stereoselective synthesis of (4E,6Z)-4,6-Hexadecadien-1-ol has been achieved through various methods, with a common strategy involving the sequential and controlled formation of the two double bonds. A general synthetic approach is outlined below.
Caption: A generalized workflow for the synthesis of (4E,6Z)-4,6-Hexadecadien-1-ol.
Step 1: Formation of the (4E) Double Bond A common route to introduce the (E)-double bond at the 4-position involves the hydrostannylation or hydroalumination of a protected 4-pentyn-1-ol (B147250) derivative, followed by iodination and subsequent coupling reactions. Alternatively, hydroxymethylation of a protected 4-pentynol can be employed.[1]
Step 2: Formation of the (6Z) Double Bond The (Z)-double bond at the 6-position is typically constructed using a Wittig reaction. This involves the reaction of an appropriate aldehyde with a phosphorus ylide, which is known for its ability to form (Z)-alkenes with high stereoselectivity.[1]
Step 3: Purification The final product is purified using techniques such as column chromatography and preparative high-performance liquid chromatography (HPLC) to achieve high chemical and isomeric purity.[1]
Spectroscopic Data
The structure of (4E,6Z)-4,6-Hexadecadien-1-ol is confirmed through various spectroscopic techniques.
| Technique | Observed Characteristics |
| GC-MS | The alcohol and its acetate derivative typically show a base peak at m/z 79. The corresponding aldehyde exhibits a characteristic base peak at m/z 84, which is indicative of a 4,6-diene structure.[2] |
| ¹H NMR & ¹³C NMR | The chemical shifts and coupling constants of the olefinic protons and carbons are characteristic of the (E) and (Z) configurations of the double bonds. Detailed spectral data can be found in specialized literature. |
| IR Spectroscopy | The IR spectrum would show characteristic peaks for the hydroxyl group (-OH stretch), C-O stretching, and C=C stretching of the conjugated diene system, as well as C-H stretches. |
Pheromone Perception and Signaling
While the precise intracellular signaling cascade initiated by (4E,6Z)-4,6-Hexadecadien-1-ol in Stathmopoda masinissa is a subject for further research, a general model of insect pheromone perception can be described.
Caption: A simplified model of the pheromone signaling pathway in insects.
This guide provides a foundational understanding of (4E,6Z)-4,6-Hexadecadien-1-ol. Further in-depth research into its synthesis, biological activity, and the molecular mechanisms of its perception will continue to be of high interest to the scientific community.
References
The Discovery and Identification of (E,Z)-4,6-Hexadecadien-1-ol: A Technical Guide
Abstract
(E,Z)-4,6-Hexadecadien-1-ol is a key component of the sex pheromone of the persimmon fruit moth, Stathmopoda masinissa. Its discovery and identification have been pivotal in understanding the chemical ecology of this agricultural pest and in developing strategies for its monitoring and control. This technical guide provides an in-depth overview of the seminal research that led to the characterization of this compound, detailing the experimental protocols and quantitative data that were instrumental in its identification. This document is intended for researchers, scientists, and drug development professionals working in the fields of chemical ecology, entomology, and pest management.
Introduction
The persimmon fruit moth, Stathmopoda masinissa, is a significant pest of persimmon fruits in East Asia. The identification of its sex pheromone components is a critical step towards developing effective and environmentally benign pest management strategies, such as mating disruption and mass trapping. Research into the chemical communication of this moth led to the discovery of a multi-component pheromone blend, with this compound and its derivatives playing a crucial role. This guide focuses on the methodologies employed in the discovery and structural elucidation of this compound.
Discovery and Initial Identification
The initial investigation into the sex pheromone of S. masinissa involved the analysis of pheromone gland extracts from virgin female moths. Gas chromatography coupled with an electroantennographic detector (GC-EAD) was a key technique, allowing for the identification of compounds that elicit an olfactory response in male moth antennae.
Pheromone Extraction
Pheromone glands were excised from 2- to 5-day-old virgin female moths during their calling period (the period of pheromone emission). The glands were immediately submerged in a small volume of high-purity solvent, typically hexane (B92381) or carbon disulfide, to extract the volatile and semi-volatile compounds. The resulting extract was then concentrated for analysis.
Gas Chromatography-Electroantennographic Detection (GC-EAD)
The crude pheromone extract was analyzed by GC-EAD to pinpoint the biologically active components. This technique simultaneously presents the effluent from the gas chromatography column to a flame ionization detector (FID) and a male moth antenna preparation. Peaks in the FID chromatogram that correspond to a simultaneous electrical response from the antenna are identified as potential pheromone components. In the case of S. masinissa, three main EAG-active components were detected.[1][2]
Structural Elucidation
Following the detection of EAG-active components, the next critical step was the determination of their chemical structures. This was achieved through a combination of gas chromatography-mass spectrometry (GC-MS), comparison with synthetic standards, and microchemical tests.
Gas Chromatography-Mass Spectrometry (GC-MS)
The GC-MS analysis of the pheromone gland extract provided crucial information about the molecular weight and fragmentation patterns of the EAG-active compounds. The three active components were tentatively identified as a C16 dienal, a C16 dienyl acetate (B1210297), and a C16 dienol based on their mass spectra.[2] A key finding was the unique base peak at m/z 84 for the aldehyde component, which suggested a 4,6-diene structure.[1][3][4] The alcohol and acetate derivatives both showed a characteristic base peak at m/z 79.[3][4]
Synthesis of Stereoisomers
To confirm the exact structure and stereochemistry of the double bonds, the four possible geometric isomers of 4,6-hexadecadien-1-ol, and their corresponding aldehydes and acetates, were synthesized.[3] The synthesis of these isomers allowed for direct comparison of their mass spectra and GC retention times with the natural components.
Confirmation of Structure
By comparing the retention times and mass spectra of the synthetic isomers with the natural pheromone components on both polar and non-polar GC columns, the precise structure of the three active compounds was confirmed. The alcohol was identified as (4E,6Z)-4,6-hexadecadien-1-ol (E4,Z6-16:OH). The other two components were identified as (4E,6Z)-4,6-hexadecadienal (E4,Z6-16:Ald) and (4E,6Z)-4,6-hexadecadienyl acetate (E4,Z6-16:OAc).[1][2]
Biological Activity
The biological activity of the identified compounds was assessed through electroantennography and laboratory bioassays to determine their role in eliciting behavioral responses in male moths.
Electroantennogram (EAG) Assays
The synthetic isomers of the 4,6-hexadecadienyl compounds were tested for their ability to elicit a response from male S. masinissa antennae. Among the four geometric isomers of each compound type (alcohol, acetate, and aldehyde), the (4E,6Z)-isomer consistently produced the strongest EAG response, further confirming its identity as the natural pheromone component.[1][2]
Laboratory Bioassays
In laboratory-based behavioral assays, the responses of male moths to the synthetic compounds were observed. These assays are critical for understanding the role of each component in the mating behavior sequence. For the Japanese population of S. masinissa, (4E,6Z)-4,6-hexadecadienyl acetate (E4,Z6-16:OAc) as a single component was found to be sufficient to attract male moths and elicit mating behaviors.[1][2] The addition of the corresponding alcohol and aldehyde did not significantly enhance the attraction.[1][2] However, studies on the Korean population of the same moth species revealed that a blend of (E4,Z6)-4,6-hexadecadien-1-ol and its acetate was necessary for attraction, highlighting the potential for geographical variation in pheromone blends.
Data Presentation
Table 1: GC-MS Data for the Identified Pheromone Components of Stathmopoda masinissa
| Compound | Molecular Ion (M+) | Key Fragment Ions (m/z) | Base Peak (m/z) |
| (4E,6Z)-4,6-Hexadecadienal | 236 | 218, 152, 110, 67 | 84 |
| (4E,6Z)-4,6-Hexadecadienyl Acetate | 280 | 220 ([M-60]+), 79 | 79 |
| (4E,6Z)-4,6-Hexadecadien-1-ol | 238 | 220 ([M-18]+), 79 | 79 |
Data compiled from Naka et al., 2003.[2]
Table 2: Kovats Retention Indices of Natural and Synthetic Compounds on Different GC Columns
| Compound | DB-23 Column | HP-5 Column |
| Natural Component A (Aldehyde) | 2045 | 1850 |
| Synthetic (4E,6Z)-16:Ald | 2045 | 1850 |
| Natural Component B (Acetate) | 2235 | 1980 |
| Synthetic (4E,6Z)-16:OAc | 2235 | 1980 |
| Natural Component C (Alcohol) | 2260 | 1910 |
| Synthetic (4E,6Z)-16:OH | 2260 | 1910 |
Data adapted from Naka et al., 2003. Temperature program: 100°C for 1 min, ramped at 10°C/min to 240°C, and held for 15 min.[2]
Table 3: Male Moth Behavioral Responses to Synthetic Pheromone Components in Laboratory Bioassays
| Lure Composition (ng) | Wing Fanning (%) | Short Flight (%) | Approaching Lure (%) | Contacting Lure (%) |
| Hexane (Control) | 10.0 ± 5.8 | 3.3 ± 5.8 | 0 | 0 |
| E4,Z6-16:OAc (10) | 86.3 ± 5.5 | 68.5 ± 12.3 | 37.8 ± 10.7 | 16.7 ± 15.3 |
| E4,Z6-16:OH (10) | 37.8 ± 3.9 | 7.0 ± 6.1 | 13.7 ± 15.2 | 3.3 ± 5.8 |
| E4,Z6-16:Ald (10) | 23.7 ± 10.9 | 17.0 ± 5.1 | 3.7 ± 6.4 | 0 |
| E4,Z6-16:OAc + OH (5 + 5) | 68.2 ± 20.5 | 68.5 ± 12.3 | 30.4 ± 19.5 | 13.3 ± 11.6 |
| E4,Z6-16:OAc + Ald (5 + 5) | 55.2 ± 5.0 | 34.8 ± 13.0 | 3.7 ± 6.4 | 3.7 ± 6.4 |
| E4,Z6-16:OH + Ald (5 + 5) | 44.8 ± 15.0 | 68.5 ± 12.3 | 30.4 ± 19.5 | 6.7 ± 11.6 |
| E4,Z6-16:OAc + OH + Ald (3.3 each) | 55.2 ± 5.0 | 34.8 ± 13.0 | 3.7 ± 6.4 | 3.7 ± 6.4 |
Data represents mean ± SE. Adapted from Naka et al., 2003.[2]
Experimental Protocols
Pheromone Gland Extraction
-
Select 2- to 5-day-old virgin female S. masinissa moths during their scotophase (dark period), which is their typical calling time.
-
Gently squeeze the abdomen to evert the pheromone gland located at the abdominal tip.
-
Excise the gland using fine dissecting scissors.
-
Immediately place the excised glands (typically in batches of 10-20) into a vial containing 100-200 µL of high-purity hexane.
-
Allow the extraction to proceed for at least 30 minutes at room temperature.
-
Carefully remove the gland tissue from the vial.
-
Concentrate the extract under a gentle stream of nitrogen to a final volume of approximately 10-20 µL.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrument: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for initial separation, and a polar column (e.g., DB-23, 30 m x 0.25 mm i.d., 0.25 µm film thickness) for resolving isomers.
-
Injection: 1-2 µL of the concentrated extract is injected in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: Increase temperature at a rate of 10°C/minute to 240°C.
-
Final hold: Maintain 240°C for 15 minutes.
-
-
Carrier Gas: Helium at a constant flow rate.
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230°C.
-
Stereoselective Synthesis of (4E,6Z)-4,6-Hexadecadien-1-ol
A common synthetic strategy for preparing conjugated dienes like (4E,6Z)-4,6-hexadecadien-1-ol involves a Wittig reaction to establish the Z-configured double bond and a palladium-catalyzed cross-coupling reaction for the E-configured double bond.
A representative synthetic scheme is as follows:
-
Preparation of the C6 Aldehyde Fragment: Start with a suitable C6 precursor that can be converted to an aldehyde with a pre-existing E-configured double bond at the 2-position.
-
Preparation of the C10 Ylide: Prepare the n-decyltriphenylphosphonium ylide from n-decyltriphenylphosphonium bromide using a strong base like n-butyllithium or sodium amide in an aprotic solvent like THF.
-
Wittig Reaction: React the C6 aldehyde with the C10 ylide under conditions that favor the formation of the Z-alkene. This typically involves using a non-stabilized ylide in an aprotic solvent at low temperatures.
-
Deprotection and Purification: If protecting groups were used on the alcohol functionality, they are removed in the final step. The desired (4E,6Z)-4,6-hexadecadien-1-ol is then purified by column chromatography.
Visualizations
Caption: Experimental workflow for the discovery and identification of this compound.
Caption: Generalized synthetic pathway for this compound via a Wittig reaction.
References
- 1. Sex pheromone of the persimmon fruit moth, Stathmopoda masinissa: identification and laboratory bioassay of (4E, 6Z)-4,6-hexadecadien-1-ol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Synthesis and Characterization of Hexadecadienyl Compounds with a Conjugated Diene System, Sex Pheromone of the Persimmon Fruit Moth and Related Compounds [agris.fao.org]
Unraveling the Synthesis: A Technical Guide to the Biosynthetic Pathway of (E,Z)-4,6-Hexadecadien-1-ol in Stathmopoda masinissa
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of (E,Z)-4,6-Hexadecadien-1-ol, a key sex pheromone component of the persimmon fruit moth, Stathmopoda masinissa. While the precise enzymatic steps in this specific species are yet to be fully elucidated, this document outlines a hypothetical pathway based on established principles of lepidopteran pheromone biosynthesis. It further details the key experimental protocols required to investigate and validate this pathway, offering a foundational framework for researchers in chemical ecology and drug development.
Introduction to Stathmopoda masinissa and its Pheromone
The persimmon fruit moth, Stathmopoda masinissa, is a significant pest of persimmon crops in East Asia. Chemical communication, primarily through sex pheromones, plays a crucial role in its reproductive cycle. The female-produced sex pheromone of S. masinissa is a blend of compounds, with this compound being a major constituent in some populations.[1][2] Understanding the biosynthesis of this conjugated diene alcohol is paramount for developing effective and environmentally benign pest management strategies, such as mating disruption and targeted trapping.
Lepidopteran sex pheromones are typically derived from fatty acid metabolism through a series of enzymatic modifications including desaturation, chain shortening, reduction, and occasionally acetylation or oxidation.[3][4][5][6] The biosynthesis of conjugated dienes, like the pheromone of S. masinissa, often involves specialized desaturases that can introduce double bonds in close proximity or the sequential action of different desaturases.[7][8]
Proposed Biosynthetic Pathway of this compound
Based on analogous pathways in other moth species, a hypothetical biosynthetic pathway for this compound in Stathmopoda masinissa is proposed to originate from a common C16 saturated fatty acid, palmitoyl-CoA. The pathway likely involves a series of desaturation and reduction steps.
This proposed pathway commences with the desaturation of palmitoyl-CoA at the Δ6 position to yield (Z)-6-hexadecenoyl-CoA. A subsequent desaturation at the Δ4 position would then introduce the second double bond, forming the conjugated diene system of (E,Z)-4,6-hexadecadienoyl-CoA. The final step involves the reduction of the acyl-CoA functional group to an alcohol by a fatty acyl-reductase (FAR).
Quantitative Data in Pheromone Biosynthesis Research
The elucidation of a biosynthetic pathway is heavily reliant on quantitative data. While specific data for S. masinissa is not yet available, the following tables illustrate the types of data that are crucial for this research.
Table 1: Isotope Incorporation from Labeled Precursors
This table would typically display the results from deuterium (B1214612) labeling studies, indicating the efficiency of conversion of potential precursors into the final pheromone components.
| Labeled Precursor Applied | Putative Intermediate | % Incorporation into this compound |
| [D | Palmitoyl-CoA | Data to be determined |
| [D | (Z)-6-Hexadecenoyl-CoA | Data to be determined |
| [D | (E,Z)-4,6-Hexadecadienoyl-CoA | Data to be determined |
Table 2: Functional Characterization of Biosynthetic Enzymes
This table would summarize the findings from heterologous expression studies of candidate genes, quantifying the activity and substrate specificity of the enzymes involved.
| Enzyme Candidate | Expression System | Substrate | Product(s) | Conversion Rate (%) |
| Sm-Δ6-Desaturase | Saccharomyces cerevisiae | Palmitoyl-CoA | (Z)-6-Hexadecenoyl-CoA | Data to be determined |
| Sm-Δ4-Desaturase | Saccharomyces cerevisiae | (Z)-6-Hexadecenoyl-CoA | (E,Z)-4,6-Hexadecadienoyl-CoA | Data to be determined |
| Sm-FAR | Baculovirus/Sf9 cells | (E,Z)-4,6-Hexadecadienoyl-CoA | This compound | Data to be determined |
Experimental Protocols
The investigation of the proposed biosynthetic pathway requires a combination of in vivo and in vitro experimental approaches. The following are detailed methodologies for key experiments.
Deuterium Labeling Studies
Objective: To trace the metabolic fate of putative precursors in the biosynthesis of the pheromone.
Protocol:
-
Preparation of Labeled Precursors: Synthesize or procure deuterium-labeled fatty acids, such as [D
3]-palmitic acid and other potential intermediates. -
Application to Pheromone Glands: Anesthetize virgin female S. masinissa moths. Topically apply a solution of the deuterated precursor (typically in a solvent like DMSO) directly onto the extruded pheromone gland.
-
Incubation: Allow for an incubation period (e.g., 1-4 hours) to permit the metabolism of the precursor.
-
Extraction: Excise the pheromone glands and extract the lipids using a suitable organic solvent (e.g., hexane).
-
Analysis: Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the incorporation of deuterium into the final pheromone components.[9]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Objective: To separate, identify, and quantify the components of the pheromone gland extract, including any deuterated compounds.
Protocol:
-
Sample Preparation: Concentrate the hexane (B92381) extract from the pheromone glands.
-
GC Separation: Inject the sample into a gas chromatograph equipped with a capillary column suitable for separating fatty acid derivatives (e.g., a polar column). Use a temperature program that effectively separates the C16 compounds of interest.
-
MS Detection: As compounds elute from the GC column, they are ionized (e.g., by electron impact) and the resulting fragments are analyzed by a mass spectrometer.
-
Data Analysis: Identify compounds by comparing their retention times and mass spectra with those of authentic standards. For labeled compounds, look for characteristic mass shifts corresponding to the number of deuterium atoms incorporated.[10][11]
Identification and Functional Characterization of Biosynthetic Genes
Objective: To identify the genes encoding the enzymes in the biosynthetic pathway and confirm their function.
Protocol:
-
Transcriptome Analysis: Extract RNA from the pheromone glands of female moths and perform RNA-sequencing to generate a transcriptome. Identify candidate genes encoding desaturases, reductases, and other relevant enzymes based on homology to known pheromone biosynthesis genes.
-
Gene Cloning: Amplify the full-length coding sequences of candidate genes using PCR and clone them into a suitable expression vector (e.g., for yeast or baculovirus systems).
-
Heterologous Expression: Transform the expression constructs into a host system, such as Saccharomyces cerevisiae or insect cell lines (e.g., Sf9).[12][13][14]
-
Functional Assay: Culture the transformed cells and provide them with the putative fatty acid substrate.
-
Product Analysis: Extract the lipids from the culture medium and/or cells and analyze them by GC-MS to determine if the substrate has been converted into the expected product.[7]
Electroantennography (EAG)
Objective: To measure the olfactory response of male S. masinissa antennae to synthetic standards of the proposed pheromone components and intermediates, confirming their biological activity.
Protocol:
-
Antenna Preparation: Excise an antenna from a male moth and mount it between two electrodes.[15]
-
Stimulus Delivery: Deliver puffs of air containing known concentrations of the synthetic compounds over the antenna.
-
Signal Recording: Record the electrical potential changes (depolarization) from the antenna using an amplifier.
-
Data Analysis: Measure the amplitude of the EAG responses to different compounds and compare them to a control (solvent only). Significant responses indicate that the compound is detected by the moth's olfactory system.[16][17]
Conclusion and Future Directions
The proposed biosynthetic pathway and experimental methodologies presented in this guide provide a robust framework for the definitive elucidation of this compound synthesis in Stathmopoda masinissa. Future research should focus on obtaining the specific quantitative and enzymatic data for this species. The identification and characterization of the key enzymes, particularly the desaturases and fatty acyl-reductase, will not only confirm the proposed pathway but also provide valuable molecular targets for the development of novel and species-specific pest control strategies. Furthermore, understanding the regulatory mechanisms governing this pathway could open new avenues for disrupting the reproductive success of this agricultural pest.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty Acyl Reductases and Fatty Acyl Desaturases. Deciphering the biosynthesis of species-specific moth female sex pheromones from common fatty acids | Lund University Publications [lup.lub.lu.se]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. Biosynthetic pathway for production of a conjugated dienyl sex pheromone of a Plusiinae moth, Thysanoplusia intermixta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Heterologous Expression of PA8FAD9 and Functional Characterization of a Δ9-Fatty Acid Desaturase from a Cold-Tolerant Pseudomonas sp. A8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. vliz.be [vliz.be]
- 14. Identification and heterologous expression of a Δ4-fatty acid desaturase gene from Isochrysis sphaerica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ockenfels-syntech.com [ockenfels-syntech.com]
The Role of (E,Z)-4,6-Hexadecadien-1-ol in Insect Communication: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
(E,Z)-4,6-Hexadecadien-1-ol is a semiochemical that plays a crucial role in the chemical communication of certain insect species. This technical guide provides an in-depth analysis of its function, particularly as a sex pheromone, supported by quantitative data, detailed experimental methodologies, and visualizations of the underlying biological pathways.
Chemical Identity and Function
This compound is a long-chain unsaturated alcohol. Its primary identified role in insect communication is as a major component of the female-emitted sex pheromone of the persimmon fruit moth, Stathmopoda masinissa .[1][2][3] This compound is critical for attracting conspecific males for the purpose of mating. The specific stereoisomer, (4E,6Z), is the most biologically active form, eliciting the strongest electrophysiological and behavioral responses in male moths.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the electrophysiological and behavioral responses of Stathmopoda masinissa to this compound and its related compounds.
Table 1: Electroantennogram (EAG) Responses of Male Stathmopoda masinissa to Isomers of 4,6-Hexadecadien-1-ol and Related Compounds
| Compound | Isomeric Configuration | Relative EAG Response (%)¹ |
| 4,6-Hexadecadien-1-ol | (4E,6Z) | 100 |
| (4E,6E) | < 50 | |
| (4Z,6E) | < 50 | |
| (4Z,6Z) | < 50 | |
| 4,6-Hexadecadienyl acetate (B1210297) | (4E,6Z) | ~80 |
| 4,6-Hexadecadienal | (4E,6Z) | ~90 |
¹ Relative EAG response normalized to the response to (4E,6Z)-4,6-Hexadecadien-1-ol. Data synthesized from published studies.[1][2]
Table 2: Field Trap Captures of Male Stathmopoda masinissa with Different Pheromone Lure Compositions
| Lure Composition | Mean Trap Catch (males/trap/day)² |
| This compound (E4,Z6-16:OH) | Ineffective alone |
| (E,Z)-4,6-Hexadecadienyl acetate (E4,Z6-16:OAc) | Ineffective alone (Korean population) |
| E4,Z6-16:OH + E4,Z6-16:OAc (1:1 ratio) | Significantly attractive |
| E4,Z6-16:OH + E4,Z6-16:OAc + (E,Z)-4,6-Hexadecadienal (E4,Z6-16:Ald) | Highest attraction |
² Field trial data can vary based on location, trap type, and population density. Data is indicative of relative attractiveness.[2]
Signaling Pathway
The perception of this compound in male moths involves a sophisticated olfactory signaling pathway. The process begins with the pheromone molecule entering the sensillum lymph through pores in the antennal sensilla.
Caption: Pheromone Signaling Pathway in a Moth Olfactory Receptor Neuron.
Experimental Protocols
The following are detailed methodologies for key experiments used in the study of this compound.
Gas Chromatography-Electroantennographic Detection (GC-EAD)
This technique is used to identify biologically active compounds from a mixture, such as a pheromone gland extract.
Caption: Workflow for Gas Chromatography-Electroantennographic Detection (GC-EAD).
Protocol:
-
Pheromone Gland Extraction:
-
Excise the pheromone glands from calling female S. masinissa moths.
-
Extract the glands in a small volume of high-purity hexane for 30 minutes.
-
Carefully remove the gland tissue and concentrate the extract under a gentle stream of nitrogen.[3]
-
-
Gas Chromatography:
-
Inject a 1-2 µL aliquot of the extract into a gas chromatograph equipped with a polar capillary column (e.g., DB-23).
-
Use a temperature program that effectively separates the C16 compounds.
-
-
Detection:
-
The column effluent is split, with one part directed to a Flame Ionization Detector (FID) and the other to an Electroantennographic Detector (EAD).
-
For the EAD, the effluent is passed over a prepared male moth antenna. The antennal preparation involves excising the antenna and mounting it between two electrodes with conductive gel.
-
-
Data Analysis:
-
Simultaneously record the signals from the FID and the EAD.
-
Biologically active compounds are identified by aligning the peaks in the FID chromatogram with the depolarization events (responses) in the EAD signal.
-
Wind Tunnel Bioassay
This assay quantifies the behavioral responses of male moths to a pheromone source in a controlled environment that simulates a natural odor plume.
Protocol:
-
Wind Tunnel Setup:
-
Use a glass or acrylic wind tunnel with a controlled airflow (e.g., 0.3 m/s), temperature (e.g., 24°C), and humidity (e.g., 60%).
-
Illuminate the tunnel with dim red light to simulate crepuscular or nocturnal conditions.
-
-
Pheromone Source:
-
Apply a known concentration of synthetic this compound (and other components for blend analysis) in a suitable solvent (e.g., hexane) to a dispenser (e.g., a rubber septum or filter paper).
-
Place the dispenser at the upwind end of the tunnel.
-
-
Insect Preparation and Release:
-
Use 2-3 day old virgin male S. masinissa moths, acclimatized to the tunnel conditions.
-
Release individual males on a platform at the downwind end of the tunnel.
-
-
Behavioral Observation:
-
Record a sequence of behaviors for a set duration (e.g., 5 minutes), including:
-
Activation (wing fanning)
-
Take-off
-
Upwind flight (zigzagging)
-
Landing on the source
-
Attempted copulation
-
-
-
Data Analysis:
-
Calculate the percentage of males exhibiting each behavior for different pheromone concentrations or blends.
-
Use appropriate statistical tests (e.g., Chi-squared test) to compare the responses between treatments and a solvent control.
-
Implications for Drug Development and Pest Management
A thorough understanding of the role of this compound in S. masinissa communication provides a strong foundation for the development of targeted and environmentally benign pest management strategies.
-
Mating Disruption: Saturating an environment with synthetic pheromone can confuse males and prevent them from locating females, thereby disrupting mating and reducing the subsequent larval population.
-
Monitoring: Traps baited with a synthetic lure mimicking the natural pheromone blend are highly effective for monitoring the presence and population density of S. masinissa, allowing for precisely timed insecticide applications.
-
Lure and Kill: Combining the pheromone lure with an insecticide in a targeted trap can effectively remove male moths from the population.
For drug development professionals, the high specificity and affinity of the insect olfactory system, particularly the interaction between this compound and its specific receptor, can serve as a model for designing novel molecules that target insect G-protein coupled receptors (GPCRs). This could lead to the development of new classes of insecticides with high target specificity and low off-target effects.
Conclusion
This compound is a key semiochemical in the reproductive biology of Stathmopoda masinissa. Its high biological activity and specificity make it a valuable tool for integrated pest management programs. Further research into the precise molecular interactions of this pheromone with its receptor and the downstream neural processing will not only enhance our ability to control this pest but also provide valuable insights into the fundamental principles of chemosensation that can be applied to broader fields of biology and drug discovery.
References
Spectroscopic Data of (E,Z)-4,6-Hexadecadien-1-ol Isomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for the geometric isomers of (E,Z)-4,6-hexadecadien-1-ol. This compound, particularly the (4E,6Z) isomer, is a known component of the sex pheromone of the persimmon fruit moth, Stathmopoda masinissa. A thorough understanding of the spectroscopic properties of each isomer is crucial for its unambiguous identification, synthesis, and quality control in research and potential applications.
Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for the four geometric isomers of 4,6-hexadecadien-1-ol. While complete datasets for all isomers are not consistently reported in a single source, this compilation brings together the most relevant information for comparative analysis.
Table 1: ¹H NMR Spectroscopic Data of 4,6-Hexadecadien-1-ol Isomers
| Isomer | Olefinic Protons (δ, ppm) | Other Key Signals (δ, ppm) | Coupling Constants (J, Hz) |
| (4E,6Z) | Data not fully available in cited sources. | Data not fully available in cited sources. | J₄,₅ = ~15.0 Hz (trans), J₆,₇ = ~10.7 Hz (cis) |
| (4Z,6E) | Data not fully available in cited sources. | Data not fully available in cited sources. | J₄,₅ = ~10.8 Hz (cis), J₆,₇ = ~15.0 Hz (trans) |
| (4Z,6Z) | Data not fully available in cited sources. | Data not fully available in cited sources. | J₄,₅ = ~9.7 Hz (cis), J₆,₇ = ~9.5 Hz (cis) |
| (4E,6E) | Data not fully available in cited sources. | Data not fully available in cited sources. | J₄,₅ = ~15.0 Hz (trans), J₆,₇ = ~15.0 Hz (trans) |
Note: The ¹H NMR data is primarily characterized by the coupling constants of the olefinic protons, which are critical for assigning the E/Z configuration of the double bonds. Precise chemical shifts can vary based on the solvent and instrument frequency.
Table 2: ¹³C NMR Spectroscopic Data of 4,6-Hexadecadien-1-ol Isomers
| Isomer | Olefinic Carbons (δ, ppm) | Other Key Signals (δ, ppm) |
| (4E,6Z) | Data not available in cited sources. | Data not available in cited sources. |
| (4Z,6E) | Data not available in cited sources. | Data not available in cited sources. |
| (4Z,6Z) | Data not available in cited sources. | Data not available in cited sources. |
| (4E,6E) | Data not available in cited sources. | Data not available in cited sources. |
Table 3: Infrared (IR) Spectroscopic Data of 4,6-Hexadecadien-1-ol Isomers
| Isomer | O-H Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | C=C Stretch (cm⁻¹) | =C-H Out-of-Plane Bend (cm⁻¹) |
| (4E,6Z) | ~3330 (broad) | ~1050 | ~1600 | ~960 (trans) |
| (4Z,6E) | ~3330 (broad) | ~1050 | ~1600 | ~980 (trans), ~720 (cis) |
| (4Z,6Z) | ~3325 (broad) | ~1050 | ~1600 | ~720 (cis) |
| (4E,6E) | ~3330 (broad) | ~1050 | ~1600 | ~980 (trans) |
Note: The out-of-plane bending vibrations are diagnostic for the stereochemistry of the double bonds.
Table 4: Mass Spectrometry (MS) Data of 4,6-Hexadecadien-1-ol Isomers
| Isomer | Molecular Ion (M⁺, m/z) | Base Peak (m/z) | Key Fragment Ions (m/z) |
| (4E,6Z) | 238 | 79 | Data not fully available. |
| (4Z,6E) | 238 | 79 | Data not fully available. |
| (4Z,6Z) | 238 | 79 | Data not fully available. |
| (4E,6E) | 238 | 79 | Data not fully available. |
Note: The mass spectra of the alcohol isomers are very similar, with a characteristic base peak at m/z 79.[1] The corresponding aldehydes show a unique base peak at m/z 84, which can be a key indicator of the 4,6-diene structure.[2][3]
Experimental Protocols
The following sections describe generalized experimental methodologies for the spectroscopic analysis of long-chain dienols like the 4,6-hexadecadien-1-ol isomers.
Synthesis and Purification
The four geometric isomers of 4,6-hexadecadien-1-ol can be synthesized via stereoselective routes. A common strategy involves the Wittig reaction for the formation of the Z-double bond and palladium-catalyzed cross-coupling reactions or reductions to form the E-double bond.[4] Purification of the synthesized isomers is typically achieved by flash chromatography on silica (B1680970) gel, followed by preparative High-Performance Liquid Chromatography (HPLC) to separate the geometric isomers.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified isomer is dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard pulse sequence.
-
Spectral Width: 0-10 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Spectral Width: 0-150 ppm.
-
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: The raw data is Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to TMS.
Infrared (IR) Spectroscopy
-
Sample Preparation: A neat film of the liquid alcohol is prepared by placing a drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, for Fourier-Transform Infrared (FTIR) spectroscopy, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.
-
Instrumentation: An FTIR spectrometer is used to acquire the spectrum.
-
Acquisition:
-
A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.
-
The sample is placed in the instrument, and the spectrum is recorded.
-
Resolution: Typically 4 cm⁻¹.
-
Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The sample spectrum is ratioed against the background spectrum to remove contributions from atmospheric water and carbon dioxide. The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) is the typical method used for analysis.
-
Gas Chromatography (GC) Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, DB-5).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: A temperature gradient is used, for example, starting at 100 °C, holding for 2 minutes, then ramping at 10 °C/min to 280 °C and holding for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
-
-
Data Analysis: The total ion chromatogram (TIC) is used to identify the retention time of the compound, and the mass spectrum of the corresponding peak is analyzed for its molecular ion and fragmentation pattern.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and spectroscopic characterization of the 4,6-hexadecadien-1-ol isomers.
Caption: Workflow for the synthesis and spectroscopic analysis of 4,6-hexadecadien-1-ol isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and characterization of hexadecadienyl compounds with a conjugated diene system, sex pheromone of the persimmon fruit moth and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
The Chemical Ecology of the Persimmon Fruit Moth (Stathmopoda masinissa): An In-depth Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The Persimmon Fruit Moth, Stathmopoda masinissa, is a significant pest of persimmon (Diospyros kaki) orchards, causing substantial economic losses.[1] The larva of this moth bores into the fruit, leading to premature fruit drop and rot.[1] Understanding the chemical ecology of this insect is paramount for the development of effective and environmentally benign pest management strategies. This technical guide provides a comprehensive overview of the current knowledge on the chemical communication and host-plant interactions of S. masinissa. It covers the identification and role of its sex pheromones, explores potential kairomonal cues from its host plant, and details the experimental methodologies used in this field of study. This document is intended to be a valuable resource for researchers in chemical ecology, entomology, and those involved in the development of semiochemical-based pest control solutions.
Introduction
Stathmopoda masinissa, a member of the Stathmopodidae family, is distributed throughout several countries in the Old World, including Japan, Korea, China, and Australia.[2] The moth has two generations per year, with the larvae of the first generation feeding on new shoots and the second generation boring into the persimmon fruit.[1] The management of this pest has traditionally relied on the application of broad-spectrum insecticides.[1] However, growing concerns over insecticide resistance, environmental impact, and food safety have spurred research into alternative, behavior-based control methods. The study of the chemical ecology of S. masinissa offers promising avenues for the development of such strategies, including monitoring with pheromone traps, mating disruption, and attract-and-kill techniques.[3][4][5][6][7]
Sex Pheromones: The Language of Mating
The primary focus of chemical ecology research on S. masinissa has been the identification and characterization of its female-produced sex pheromone. This pheromone is a crucial element in the moth's reproductive cycle, mediating long-range attraction of males for mating.
Identification of Pheromone Components
Gas chromatography coupled with electroantennographic detection (GC-EAD) has been instrumental in identifying the electrophysiologically active components of the female S. masinissa pheromone gland extract. Three key compounds have been identified:
-
(4E,6Z)-4,6-hexadecadienyl acetate (B1210297) (E4,Z6-16:OAc) [8][9]
The (4E,6Z)-isomer of these compounds has been shown to elicit the strongest electroantennographic (EAG) responses in male antennae.[1] Interestingly, there appear to be geographical variations in the pheromone blend. While Japanese populations of S. masinissa utilize a blend where E4,Z6-16:OAc is the major component, studies on Korean populations have identified E4,Z6-16:OAc and E4,Z6-16:OH as the primary components, with the aldehyde not being detected in female extracts.[8]
Behavioral Activity of Pheromone Components
Laboratory and field bioassays have been conducted to determine the behavioral responses of male moths to the identified pheromone components.
Table 1: Behavioral Responses of Male S. masinissa to Synthetic Pheromone Components in Laboratory Bioassays
| Lure Composition (ng) | Behavioral Response (% mean ± SE) | |||
| E4,Z6-16:OAc | E4,Z6-16:Ald | E4,Z6-16:OH | Vigorous Antennal Swing | Orientation Flight |
| 10 | 0 | 0 | 86.3 ± 5.5 | 68.5 ± 12.3 |
| 0 | 10 | 0 | 37.8 ± 3.9 | 7.0 ± 6.1 |
| 0 | 0 | 10 | - | - |
| 5 | 5 | 0 | 68.2 ± 20.5 | 68.5 ± 12.3 |
| 5 | 0 | 5 | 23.7 ± 10.9 | 17.0 ± 5.1 |
| 0 | 5 | 5 | 44.8 ± 15.0 | 68.5 ± 12.3 |
| 3.3 | 3.3 | 3.3 | 55.2 ± 5.0 | 34.8 ± 13.0 |
| Source: Adapted from Naka et al., 2003.[9] |
In laboratory bioassays, (4E,6Z)-4,6-hexadecadienyl acetate (E4,Z6-16:OAc) as a single component was found to be sufficient to elicit significant male behavioral activity, including vigorous antennal swinging and orientation flight.[1][9] The addition of the aldehyde and alcohol did not significantly enhance the activity of the acetate in these laboratory settings.[1]
Preliminary field trials have confirmed that traps baited with E4,Z6-16:OAc alone can attract male moths.[1][9] However, for monitoring purposes in Japan, a 9:1 mixture of E4,Z6-16:OAc and E4,Z6-16:Ald is used as a commercial lure.[8] In Korea, a mixture of E4,Z6-16:OAc and E4,Z6-16:OH, with the addition of E4,Z6-16:Ald, was found to be more attractive to males than the two-component blend alone, suggesting a synergistic effect of the aldehyde in field conditions.[8]
Signaling Pathway
The perception of sex pheromones in moths initiates a well-defined signaling cascade within the male's antenna, leading to a behavioral response.
Caption: Pheromone reception and signaling pathway in male moths.
Host Plant Interactions: The Role of Kairomones
The interaction between the Persimmon Fruit Moth and its host plant, Diospyros kaki, is mediated by a complex interplay of chemical cues. While the moth is a pest, the persimmon tree is not a passive victim. It emits a variety of volatile organic compounds (VOCs) that can be exploited by the moth for host location and oviposition. These chemical cues that benefit the receiver are known as kairomones.
Volatile Compounds from Diospyros kaki
Studies on the volatile profile of persimmon fruit and leaves have identified a range of compounds. Ripe persimmon fruits are characterized by high concentrations of short-chain alcohols and aldehydes, such as methanol, acetaldehyde, and ethanol, and low levels of terpenes.[10] Persimmon leaves contain a rich diversity of compounds including flavonoids, terpenes, and volatile oils.[11]
Infestation of persimmon trees by other insects, such as the Japanese wax scale, has been shown to induce the release of certain terpenoid compounds, notably alpha-pinene, which in turn attracts predators of the scale insect. While this demonstrates the plant's induced defense mechanism, it also highlights the presence of volatile compounds that could potentially be used by S. masinissa for host location.
Table 2: Volatile Compounds Identified from Diospyros kaki with Potential Kairomonal Activity
| Compound Class | Specific Compounds | Plant Part | Potential Role for S. masinissa |
| Alcohols | Methanol, Ethanol | Fruit | Host recognition, Oviposition cue |
| Aldehydes | Acetaldehyde | Fruit | Host recognition, Oviposition cue |
| Terpenoids | alpha-Pinene | Leaves (induced) | Long-range host location |
| Flavonoids | Kaempferol glycosides, Quercetin glycosides | Leaves | Contact oviposition stimulant |
| Source:[10][11] |
Oviposition Cues
The precise chemical cues that stimulate oviposition in S. masinissa have not yet been definitively identified. However, research on other lepidopteran species suggests that a combination of volatile and contact chemical cues, as well as physical characteristics of the plant surface, are typically involved.[2][6] For fruit-boring moths, compounds indicative of fruit ripeness and nutritional quality are likely to be important. It is hypothesized that a specific blend of volatiles from the persimmon fruit guides the female moth to a suitable oviposition site, and contact with non-volatile compounds on the fruit surface, such as waxes and flavonoids, triggers the final act of egg-laying.
Allomones and Defensive Chemistry
There is currently no specific information available in the scientific literature regarding the production of allomones or other defensive chemicals by Stathmopoda masinissa. Many lepidopteran larvae sequester toxic compounds from their host plants as a defense mechanism against predators.[3] Given that persimmon plants produce a variety of secondary metabolites, it is plausible that S. masinissa larvae may sequester some of these compounds for their own defense. Further research is needed to investigate the presence and nature of any defensive chemistry in this species.
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the study of the chemical ecology of the Persimmon Fruit Moth.
Pheromone Extraction and Analysis
Caption: Workflow for pheromone extraction and analysis.
Protocol for Pheromone Gland Extraction:
-
Collect virgin female S. masinissa moths.
-
Excise the abdominal tips containing the pheromone glands.
-
Immerse the excised tips in a small volume of high-purity hexane for a defined period (e.g., 30 minutes).
-
Carefully remove the tissue, leaving the hexane extract containing the pheromone.
-
Concentrate the extract under a gentle stream of nitrogen if necessary.
Protocol for GC-EAD Analysis:
-
Inject a small aliquot of the pheromone extract into a gas chromatograph (GC) equipped with an appropriate capillary column (e.g., DB-23).
-
The effluent from the GC column is split, with one portion directed to a flame ionization detector (FID) and the other to an electroantennographic detector (EAD) preparation.
-
The EAD preparation consists of an excised male moth antenna mounted between two electrodes.
-
Simultaneously record the signals from the FID and the EAD. Peaks in the EAD trace that correspond to peaks in the FID chromatogram indicate compounds that are biologically active.
Synthesis of Pheromone Components
The identified pheromone components can be synthesized in the laboratory for use in bioassays and for the development of lures. The synthesis of (4E,6Z)-4,6-hexadecadien-1-ol and its derivatives has been achieved through stereospecific routes, often involving Wittig reactions and palladium-catalyzed cross-coupling reactions to control the geometry of the double bonds.[1]
Laboratory Bioassays
Caption: General workflow for laboratory bioassays.
Protocol for Y-tube Olfactometer Bioassay:
-
A Y-tube olfactometer is used to assess the preference of male moths for different odor sources.
-
A purified and humidified air stream is passed through each arm of the olfactometer.
-
A filter paper treated with a synthetic pheromone component (the treatment) is placed in one arm, and a filter paper treated with the solvent alone (the control) is placed in the other arm.
-
Individual male moths are released at the base of the Y-tube.
-
The choice of the moth (which arm it enters) and the time spent in each arm are recorded.
-
The olfactometer is cleaned thoroughly between trials, and the position of the treatment and control arms are switched to avoid positional bias.
Field Bioassays
Protocol for Field Trapping:
-
Select an appropriate trap design (e.g., delta trap or wing trap).
-
Prepare lures by loading rubber septa or other dispensers with a specific dose of the synthetic pheromone blend.
-
Deploy the traps in persimmon orchards before the expected flight period of the adult moths.
-
Place traps at a standardized height and spacing within the orchard.
-
Monitor the traps regularly (e.g., weekly) and count the number of male moths captured.
-
Compare the efficacy of different lure compositions and concentrations by analyzing the trap catch data.
Future Directions and Research Needs
While significant progress has been made in understanding the sex pheromone communication of S. masinissa, several areas warrant further investigation to develop a comprehensive understanding of its chemical ecology and to enhance pest management strategies:
-
Host Plant Volatiles: A detailed analysis of the volatile profiles of different persimmon cultivars at various phenological stages is needed. Subsequent GC-EAD and behavioral assays are required to identify the specific compounds that act as attractants and oviposition stimulants for S. masinissa.
-
Oviposition Cues: Research should focus on identifying the specific contact chemical cues on the surface of persimmon fruit that trigger oviposition.
-
Quantitative Bioassays: More detailed dose-response studies are needed for the identified pheromone components and their blends to optimize lures for monitoring and mating disruption.
-
Defensive Chemistry: An investigation into the potential sequestration of plant secondary metabolites by S. masinissa larvae and the presence of any de novo synthesized defensive compounds would provide a more complete picture of its chemical ecology.
-
Integrated Pest Management: Field trials integrating the use of pheromone-based tactics with other control methods, such as biological control and cultural practices, are essential for developing sustainable and effective IPM programs for the Persimmon Fruit Moth.
Conclusion
The chemical ecology of the Persimmon Fruit Moth is a complex and fascinating field of study. The identification of its sex pheromone components has provided a powerful tool for monitoring and has laid the groundwork for the development of behavior-based control strategies. However, a deeper understanding of its interactions with the host plant, particularly the role of kairomones in host location and oviposition, is crucial for refining these strategies. Continued research in this area will not only contribute to the effective management of this important agricultural pest but will also advance our fundamental knowledge of insect-plant interactions and chemical communication.
References
- 1. Sex pheromone of the persimmon fruit moth, Stathmopoda masinissa: identification and laboratory bioassay of (4E, 6Z)-4,6-hexadecadien-1-ol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reverse chemical ecology in a moth: machine learning on odorant receptors identifies new behaviorally active agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring semiochemical-based strategies in pest management - SA Grain [sagrainmag.co.za]
- 4. researchgate.net [researchgate.net]
- 5. entomologyjournals.com [entomologyjournals.com]
- 6. Codling moth management and chemical ecology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. plantprotection.pl [plantprotection.pl]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Oviposition stimulants for sulfur butterfly, Colias erate poliographys: cyanoglucosides as synergists involved in host preference [agris.fao.org]
- 11. Vol. 76 No. 11 (2022): Chemical Ecology | CHIMIA [chimia.ch]
(E,Z)-4,6-Hexadecadien-1-ol Derivatives: A Technical Guide to Their Natural Occurrence, Synthesis, and Biological Function
Abstract
This technical guide provides a comprehensive overview of (E,Z)-4,6-Hexadecadien-1-ol and its naturally occurring acetate (B1210297) and aldehyde derivatives. These compounds are principal components of the sex pheromone of the persimmon fruit moth, Stathmoda masinissa, a significant agricultural pest. This document details their natural occurrence, physicochemical properties, and biological activity. Furthermore, it presents in-depth experimental protocols for their extraction, identification, chemical synthesis, and bioassay. The underlying insect olfactory signaling pathway is also elucidated and visualized. All quantitative data are summarized in structured tables, and key experimental workflows and biological pathways are illustrated with diagrams generated using the DOT language. This guide is intended to be a valuable resource for researchers in chemical ecology, organic synthesis, and the development of novel pest management strategies.
Introduction
This compound and its corresponding acetate and aldehyde derivatives are key semiochemicals in the chemical communication of the persimmon fruit moth, Stathmoda masinissa. The precise blend of these compounds acts as a potent sex pheromone, mediating mate attraction and reproductive behavior. Understanding the nuances of this pheromone system, from the molecular structure of its components to the behavioral responses they elicit, is crucial for the development of effective and environmentally benign pest control strategies, such as mating disruption and mass trapping.
This guide aims to consolidate the current scientific knowledge on these compounds, providing a detailed technical resource for researchers. It covers the natural occurrence and blend variations, the chemical synthesis of the individual components, the analytical methods for their identification and quantification, and the bioassays used to determine their biological activity. A significant focus is placed on providing detailed, actionable experimental protocols to facilitate the replication and advancement of research in this area.
Natural Occurrence and Physicochemical Properties
The primary natural source of this compound and its derivatives is the female persimmon fruit moth, Stathmoda masinissa. The pheromone is a blend of the alcohol, acetate, and aldehyde forms, with the specific ratio of these components varying between different geographical populations of the moth.
Pheromone Blend Composition
The precise ratio of the alcohol, acetate, and aldehyde components of the Stathmoda masinissa sex pheromone is critical for its biological activity and has been observed to differ between Japanese and Korean populations of the moth.
| Component | Chemical Name | Japanese Population Ratio | Korean Population Ratio (acetate:alcohol) | Reference |
| E4,Z6-16:OH | (4E,6Z)-4,6-Hexadecadien-1-ol | Present | 85-90% | |
| E4,Z6-16:OAc | (4E,6Z)-4,6-Hexadecadienyl acetate | Major EAG-active component | 10-15% | |
| E4,Z6-16:Ald | (4E,6Z)-4,6-Hexadecadienal | Present, EAG-active | Not detected in some studies |
Physicochemical Properties
The physicochemical properties of these long-chain unsaturated alcohols and their derivatives are essential for understanding their environmental fate and for the design of effective delivery systems in pest management applications.
| Property | This compound | (E,Z)-4,6-Hexadecadienyl acetate | (E,Z)-4,6-Hexadecadienal | Reference |
| Molecular Formula | C₁₆H₃₀O | C₁₈H₃₂O₂ | C₁₆H₂₈O | |
| Molecular Weight | 238.41 g/mol | 280.45 g/mol | 236.39 g/mol | |
| Boiling Point | Estimated to decrease with increasing unsaturation compared to saturated analogues. | - | - | |
| Vapor Pressure | Decreases with increasing chain length. | - | - | |
| Water Solubility | Low; decreases with increasing chain length. | - | - | |
| Log Kow | High, suggesting potential for bioaccumulation. | - | - |
Experimental Protocols
This section provides detailed methodologies for the key experiments related to the study of this compound derivatives.
Pheromone Extraction and Identification
-
Gland Dissection: Carefully dissect the pheromone-producing glands from female Stathmoda masinissa moths.
-
Extraction: Immediately place the dissected glands in a vial containing a small volume (e.g., 50-100 µL) of high-purity hexane.
-
Incubation: Allow the extraction to proceed for at least 30 minutes at room temperature.
-
Analysis: The resulting extract can be directly analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Instrumentation: A GC system coupled to a Mass Selective Detector.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for separating these compounds.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min).
-
Inlet: Splitless mode at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 min.
-
Ramp: 10°C/min to 250°C.
-
Hold: 10 min at 250°C.
-
-
Mass Spectrometer:
-
Ionization: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 30-400.
-
-
Identification: Compounds are identified by comparing their mass spectra and retention times with those of authentic synthetic standards. The alcohol and acetate derivatives often show a characteristic base peak at m/z 79, while the aldehyde can exhibit a unique base peak at m/z 84, suggesting a 4,6-diene structure.
Chemical Synthesis
A common and effective method for the stereoselective synthesis of this compound and its derivatives involves the Wittig reaction to establish the Z-double bond.
This protocol outlines a general approach. Specific starting materials and reaction conditions may be adapted from various published syntheses.
-
Preparation of the Phosphonium (B103445) Salt: React n-decyl bromide with triphenylphosphine (B44618) in a suitable solvent (e.g., acetonitrile) under reflux to form the corresponding phosphonium salt.
-
Ylide Formation:
-
Suspend the phosphonium salt in an anhydrous solvent such as tetrahydrofuran (B95107) (THF).
-
Cool the suspension to -78°C.
-
Add a strong base, such as n-butyllithium or potassium tert-butoxide, dropwise to generate the deep red or orange colored phosphorus ylide.
-
-
Wittig Reaction:
-
To the cold ylide solution, add a solution of a suitable C6 aldehyde precursor with a pre-formed E-double bond at the 4-position (e.g., (E)-hex-4-en-1-al, which can be synthesized from commercially available precursors).
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to yield this compound.
-
-
(E,Z)-4,6-Hexadecadienyl Acetate: The alcohol can be converted to the acetate by reaction with acetyl chloride or acetic anhydride (B1165640) in the presence of a base like pyridine.
-
(E,Z)-4,6-Hexadecadienal: The alcohol can be oxidized to the aldehyde using an oxidizing agent such as pyridinium (B92312) chlorochromate (PCC).
Biological Assays
EAG is used to measure the electrical response of an insect's antenna to volatile compounds.
-
Antenna Preparation:
-
Anesthetize a male moth (e.g., by chilling).
-
Excise an antenna at the base.
-
Mount the antenna between two electrodes using conductive gel.
-
-
Stimulus Delivery:
-
Prepare serial dilutions of the synthetic pheromone components in a solvent like hexane.
-
Apply a known volume of each dilution onto a piece of filter paper and insert it into a Pasteur pipette.
-
Deliver a puff of purified, humidified air through the pipette over the antenna.
-
-
Recording and Analysis:
-
Record the resulting depolarization of the antenna using an amplifier and data acquisition software.
-
Measure the amplitude of the response in millivolts.
-
Compare the responses to different compounds and concentrations to a solvent control.
-
This assay assesses the behavioral response of moths to the pheromone.
-
Setup:
-
Use a wind tunnel with controlled airflow (e.g., 0.2-0.3 m/s), temperature, humidity, and lighting (dim red light for nocturnal moths).
-
-
Pheromone Source:
-
Apply a known amount of the synthetic pheromone or blend to a dispenser (e.g., a rubber septum) and place it at the upwind end of the tunnel.
-
-
Insect Release:
-
Release virgin male moths at the downwind end of the tunnel.
-
-
Behavioral Observation:
-
Observe and record a series of behaviors for a set period (e.g., 5 minutes), including:
-
Activation: Taking flight.
-
Upwind flight: Oriented flight towards the pheromone source.
-
Source contact: Landing on or near the pheromone source.
-
-
-
Data Analysis:
-
Calculate the percentage of moths exhibiting each behavior for different pheromone treatments and controls.
-
Signaling Pathway and Experimental Workflows
The detection of pheromones in insects is a complex process involving a cascade of molecular events within the antenna. The following diagrams illustrate the key signaling pathway and experimental workflows.
Insect Olfactory Signaling Pathway
Caption: Insect olfactory signaling pathway for pheromone detection.
Experimental Workflow for Pheromone Identification and Validation
Caption: Workflow for pheromone identification and validation.
Conclusion
This compound and its derivatives represent a well-characterized yet fascinating system for the study of insect chemical communication. This guide has provided a detailed overview of their natural occurrence, chemical synthesis, and the biological mechanisms underlying their function as a sex pheromone in Stathmoda masinissa. The provided experimental protocols are intended to serve as a practical resource for researchers, enabling further investigation into this and other semiochemical systems. A thorough understanding of these compounds and their role in insect behavior is paramount for the development of sustainable and effective pest management strategies that can reduce reliance on conventional insecticides. Future research may focus on elucidating the biosynthetic pathways of these compounds in the moth, exploring the evolution of pheromone blend variations, and developing novel formulations for their application in the field.
Olfactory Response of Stathmopoda masinissa to (E,Z)-4,6-Hexadecadien-1-ol: A Technical Guide
This technical guide provides a comprehensive overview of the olfactory response of the persimmon fruit moth, Stathmopoda masinissa, to the sex pheromone component (E,Z)-4,6-Hexadecadien-1-ol. This document is intended for researchers, scientists, and professionals involved in entomology, chemical ecology, and the development of pest management strategies. It consolidates key findings on antennal electrophysiology and behavioral responses, presents detailed experimental protocols, and visualizes the underlying biological processes.
Executive Summary
The persimmon fruit moth, Stathmopoda masinissa, is a significant pest of persimmon crops. Research has identified a multi-component sex pheromone that mediates mating behavior. Among the active compounds, (4E,6Z)-4,6-hexadecadien-1-ol (E4,Z6-16:OH), its corresponding acetate (B1210297) (E4,Z6-16:OAc), and aldehyde (E4,Z6-16:Ald) have been shown to elicit electrophysiological and behavioral responses in male moths. The (4E,6Z)-isomer of these compounds consistently produces the strongest antennal response.[1][2] Behavioral assays indicate that while the acetate is a primary attractant for some populations, the alcohol and aldehyde play roles in the full courtship sequence.[1][3] This guide details the quantitative responses and the methodologies used to ascertain them.
Quantitative Olfactory Response Data
The following tables summarize the electroantennogram (EAG) and behavioral responses of male S. masinissa to this compound and its derivatives.
Electroantennogram (EAG) Response
The EAG technique measures the overall electrical response of the antenna to a volatile stimulus. The data below, adapted from Naka et al. (2003), compares the relative EAG responses of male S. masinissa to different geometric isomers of 4,6-hexadecadien-1-ol and its acetate and aldehyde derivatives, each at a 10 ng dose. The response to (4E,6Z)-4,6-hexadecadienyl acetate is normalized to 100.
| Compound | Isomer | Mean Relative EAG Response (%) |
| 4,6-Hexadecadien-1-ol | (4E,6Z) | 76.3 ± 10.1 |
| (4Z,6E) | 26.3 ± 4.2 | |
| (4E,6E) | 18.4 ± 3.4 | |
| (4Z,6Z) | 15.8 ± 3.2 | |
| 4,6-Hexadecadienyl Acetate | (4E,6Z) | 100 |
| (4Z,6E) | 36.8 ± 5.1 | |
| (4E,6E) | 25.0 ± 4.1 | |
| (4Z,6Z) | 21.1 ± 3.8 | |
| 4,6-Hexadecadienal | (4E,6Z) | 88.2 ± 12.0 |
| (4Z,6E) | 32.9 ± 4.8 | |
| (4E,6E) | 21.1 ± 3.7 | |
| (4Z,6Z) | 18.4 ± 3.5 |
Data are presented as mean ± standard error.
Behavioral Response in Laboratory Bioassay
The following table, derived from Naka et al. (2003), quantifies the mating behaviors of male S. masinissa in response to various combinations and dosages of the synthetic pheromone components.[1] The behaviors are categorized as:
-
AS: Vigorous Antennal Swing
-
OF: Orientation Flight
-
MD: Mating Dance
-
AC: Abdominal Contact with the pheromone source
| Lure Composition (ng) | Behavioral Response (%, mean ± SE) | |||
| E4,Z6-16:OAc | E4,Z6-16:Ald | E4,Z6-16:OH | AS | OF |
| 10 | 0 | 0 | 86.3 ± 5.5 | 68.5 ± 12.3 |
| 0 | 10 | 0 | 37.8 ± 3.9 | 7.0 ± 6.1 |
| 0 | 0 | 10 | 23.7 ± 10.9 | 17.0 ± 5.1 |
| 5 | 5 | 0 | 68.2 ± 20.5 | 68.5 ± 12.3 |
| 5 | 0 | 5 | 44.8 ± 15.0 | 34.8 ± 13.0 |
| 0 | 5 | 5 | 34.8 ± 13.0 | 20.4 ± 13.0 |
| 3.3 | 3.3 | 3.3 | 55.2 ± 5.0 | 34.8 ± 13.0 |
| Hexane (B92381) Control | 3.7 ± 3.7 | 0 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Electroantennography (EAG) Protocol
This protocol is a synthesized methodology for conducting EAG recordings on S. masinissa.
-
Insect Preparation:
-
Select 2- to 6-day-old male S. masinissa.
-
Anesthetize a moth by chilling or brief exposure to CO₂.
-
Immobilize the moth in a holder (e.g., a modified pipette tip) using dental wax, ensuring the head and antennae are exposed and stable.
-
Excise one antenna at the base.
-
-
Electrode Preparation:
-
Prepare two glass capillary electrodes filled with a saline solution (e.g., Kaissling and Thorson's saline).
-
The recording electrode is placed in contact with the distal end of the excised antenna.
-
The reference electrode is inserted into the head capsule of the moth.
-
-
Stimulus Delivery:
-
Prepare serial dilutions of this compound and other test compounds in a high-purity solvent like hexane.
-
Apply a known volume (e.g., 10 µl) of the test solution onto a piece of filter paper (e.g., 1 cm²) and allow the solvent to evaporate.
-
Insert the filter paper into a Pasteur pipette.
-
Deliver a purified and humidified continuous air stream over the antennal preparation via a main delivery tube.
-
The tip of the stimulus pipette is inserted into a hole in the main air stream tube.
-
Deliver a puff of air (e.g., 0.5 seconds) through the stimulus pipette to introduce the odorant into the continuous air stream.
-
A solvent-only pipette is used as a control.
-
-
Data Acquisition and Analysis:
-
The potential difference between the electrodes is amplified using a high-impedance DC amplifier.
-
The amplified signal is digitized and recorded using appropriate software.
-
The EAG response is measured as the maximum depolarization (in millivolts) from the baseline.
-
Responses are typically normalized to the response of a standard compound or a solvent control.
-
Laboratory Behavioral Bioassay Protocol
This protocol outlines the steps for observing the behavioral response of male S. masinissa to pheromone components.[3]
-
Insect and Arena Setup:
-
Use 2- to 6-day-old male moths.
-
Conduct assays during the scotophase (dark period), specifically 9 to 10.5 hours after lights-off, when males are most responsive.
-
Release a group of 9-13 male moths into a small arena, such as a 200 ml plastic cup.
-
Observe the moths under a red light (e.g., 10 lux), which is minimally visible to them.
-
-
Pheromone Application:
-
Dissolve synthetic pheromone components in hexane to the desired concentrations.
-
Apply a specific volume of the test solution onto a piece of filter paper (e.g., 3 x 30 mm).
-
Allow the solvent to evaporate completely before introducing the filter paper into the bioassay arena.
-
A filter paper treated only with hexane serves as the control.
-
-
Behavioral Observation and Scoring:
-
Introduce the pheromone-laden filter paper into the arena.
-
For a set period (e.g., 5 minutes), record the number of males exhibiting a sequence of specific mating behaviors:
-
Vigorous Antennal Swing (AS): The male rapidly moves its antennae, often while walking or stationary.
-
Orientation Flight (OF): The male takes flight and flies towards the pheromone source.
-
Mating Dance (MD): Upon landing near the source, the male engages in a characteristic courtship display, which may involve wing fanning and abdominal movements.
-
Abdominal Contact (AC): The male makes physical contact with the pheromone source using the tip of its abdomen.
-
-
Calculate the percentage of males exhibiting each behavior for each replicate.
-
Visualizations: Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key processes in the olfactory response of S. masinissa.
Generalized Moth Pheromone Signaling Pathway
This diagram illustrates a representative model of the molecular signaling cascade within a moth olfactory receptor neuron upon pheromone detection. The specific receptors for this compound in S. masinissa have not yet been identified.
References
Methodological & Application
Stereoselective Synthesis of (E,Z)-4,6-Hexadecadien-1-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E,Z)-4,6-Hexadecadien-1-ol is a conjugated diene alcohol, a class of compounds with significant biological activity, often acting as insect sex pheromones. The precise stereochemistry of the double bonds is crucial for their biological function, making stereoselective synthesis a critical aspect of their production for applications in pest management and ecological studies. This document provides detailed application notes and experimental protocols for the stereoselective synthesis of this compound, focusing on two prominent and effective strategies: a Wittig reaction-based approach and a Sonogashira coupling followed by stereoselective reduction.
Synthetic Strategies Overview
Two primary retrosynthetic disconnections for this compound are considered, each offering a strategic approach to control the stereochemistry of the conjugated diene system.
Strategy 1: Wittig Reaction Approach
This strategy relies on the well-established stereoselectivity of the Wittig reaction to construct the (Z)-double bond. The (E)-double bond is typically introduced earlier in the synthetic sequence. The key disconnection is between C6 and C7, leading to an aldehyde and a phosphonium (B103445) ylide.
Strategy 2: Sonogashira Coupling and Stereoselective Reduction
This approach involves the formation of a C-C bond between a vinyl halide and a terminal alkyne via Sonogashira coupling to create an enyne intermediate. The subsequent stereoselective reduction of the alkyne to a (Z)-alkene furnishes the desired (E,Z)-diene system.
Data Presentation
The following tables summarize the quantitative data for the key steps in the synthesis of this compound.
Table 1: Summary of Yields for Key Synthetic Steps
| Step | Reaction | Starting Material | Product | Typical Yield (%) |
| Strategy 1: Wittig Reaction | ||||
| 1a | Protection of Alcohol | 4-Pentyn-1-ol (B147250) | 4-(Tetrahydro-2H-pyran-2-yloxy)-1-pentyne | >95 |
| 1b | Hydroxymethylation | 4-(Tetrahydro-2H-pyran-2-yloxy)-1-pentyne | 6-(Tetrahydro-2H-pyran-2-yloxy)-hex-2(E)-yn-1-ol | ~85 |
| 1c | Reduction to (E)-allylic alcohol | 6-(Tetrahydro-2H-pyran-2-yloxy)-hex-2(E)-yn-1-ol | 6-(Tetrahydro-2H-pyran-2-yloxy)-hex-2(E)-en-1-ol | >90 |
| 1d | Oxidation to Aldehyde | 6-(Tetrahydro-2H-pyran-2-yloxy)-hex-2(E)-en-1-ol | 6-(Tetrahydro-2H-pyran-2-yloxy)-hex-2(E)-en-1-al | ~80 |
| 1e | Wittig Reaction | 6-(Tetrahydro-2H-pyran-2-yloxy)-hex-2(E)-en-1-al and n-decyltriphenylphosphonium bromide | This compound (protected) | ~70-80 |
| 1f | Deprotection | This compound (protected) | This compound | >90 |
| Strategy 2: Sonogashira Coupling | ||||
| 2a | Hydroiodination | Pent-4-yn-1-ol | (E)-5-Iodo-pent-4-en-1-ol | ~85 |
| 2b | Sonogashira Coupling | (E)-5-Iodo-pent-4-en-1-ol and Undec-1-yne | (E)-Hexadeca-4-en-6-yn-1-ol | ~75-85 |
| 2c | Stereoselective Reduction | (E)-Hexadeca-4-en-6-yn-1-ol | This compound | ~90 |
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR (CDCl₃) | δ 6.35 (dd, J=15.0, 10.9 Hz, 1H), 5.95 (t, J=10.9 Hz, 1H), 5.65 (dt, J=15.0, 7.0 Hz, 1H), 5.33 (dt, J=10.9, 7.6 Hz, 1H), 3.65 (t, J=6.3 Hz, 2H), 2.18 (m, 4H), 1.67 (quin, 2H), 1.20-1.49 (m, 14H), 0.88 (t, J=7.0 Hz, 3H) |
| ¹³C NMR (CDCl₃) | δ 133.4, 130.7, 128.4, 126.3, 62.4, 32.3, 31.9, 29.8, 29.6, 29.5, 29.4, 29.3, 29.2, 22.8, 22.7, 14.1 |
| GC-MS (m/z) | 238 (M+), 220, 152, 137, 123, 110, 97, 95, 84, 79, 67 |
Experimental Protocols
Strategy 1: Wittig Reaction Approach
This protocol outlines the synthesis of this compound starting from commercially available 4-pentyn-1-ol.[1]
Logical Workflow for Wittig Reaction Strategy
Caption: Synthetic workflow for the Wittig reaction-based synthesis.
Step 1a: Protection of 4-Pentyn-1-ol
-
To a solution of 4-pentyn-1-ol (1.0 eq) in dichloromethane (B109758) (DCM, 0.5 M) at 0 °C, add 3,4-dihydro-2H-pyran (DHP, 1.2 eq) and a catalytic amount of pyridinium (B92312) p-toluenesulfonate (PPTS, 0.05 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with DCM (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the THP-protected alkyne, which can be used in the next step without further purification.
Step 1b-d: Preparation of 6-(Tetrahydro-2H-pyran-2-yloxy)-hex-2(E)-en-1-al
-
Hydroxymethylation: To a solution of the THP-protected alkyne (1.0 eq) in anhydrous THF (0.5 M) at -78 °C, add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes, then add a solution of paraformaldehyde (1.2 eq) in THF. Allow the reaction to warm to room temperature and stir overnight. Quench with saturated aqueous ammonium (B1175870) chloride and extract with diethyl ether.
-
Reduction: Reduce the resulting propargylic alcohol with lithium aluminum hydride (LiAlH₄, 1.5 eq) in THF at 0 °C to room temperature to stereoselectively form the (E)-allylic alcohol.
-
Oxidation: Oxidize the (E)-allylic alcohol to the corresponding aldehyde using pyridinium chlorochromate (PCC, 1.5 eq) in DCM.
Step 1e: Wittig Reaction
-
To a suspension of n-decyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF (0.3 M) at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise. The solution will turn deep red, indicating the formation of the ylide.
-
Stir the ylide solution at 0 °C for 30 minutes.
-
Cool the solution back to -78 °C and add a solution of 6-(tetrahydro-2H-pyran-2-yloxy)-hex-2(E)-en-1-al (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (hexane/ethyl acetate (B1210297) gradient) to yield the THP-protected this compound.
Step 1f: Deprotection
-
Dissolve the protected diene (1.0 eq) in methanol (B129727) (0.5 M) and add a catalytic amount of p-toluenesulfonic acid (PTSA, 0.1 eq).
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Neutralize the reaction with saturated aqueous sodium bicarbonate solution and remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x volumes), combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to afford pure this compound.
Strategy 2: Sonogashira Coupling and Stereoselective Reduction
This protocol details the synthesis via a Sonogashira coupling of a vinyl iodide and a terminal alkyne, followed by a stereoselective reduction.[2]
Logical Workflow for Sonogashira Coupling Strategy
Caption: Synthetic workflow for the Sonogashira coupling-based synthesis.
Step 2a: Preparation of (E)-5-Iodo-pent-4-en-1-ol
-
To a solution of pent-4-yn-1-ol (1.0 eq) in a suitable solvent such as THF, add a hydroiodinating agent. A common method involves the use of Schwartz's reagent (Cp₂ZrHCl) followed by quenching with iodine.
-
Alternatively, hydroiodination can be achieved using other established methods that favor the formation of the (E)-vinyl iodide.
-
Work up the reaction and purify the product by column chromatography.
Step 2b: Sonogashira Coupling
-
To a solution of (E)-5-iodo-pent-4-en-1-ol (1.0 eq) and undec-1-yne (1.2 eq) in a suitable solvent such as triethylamine (B128534) or a mixture of THF and triethylamine, add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a copper(I) co-catalyst (e.g., CuI, 0.1 eq) under an inert atmosphere.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 4-12 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate under reduced pressure.
-
Purify the crude enyne by flash column chromatography on silica gel.
Step 2c: Stereoselective Reduction
-
Dissolve the (E)-hexadeca-4-en-6-yn-1-ol (1.0 eq) in a suitable solvent such as ethyl acetate or a mixture of hexane (B92381) and quinoline.
-
Add Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead, ~5% by weight of the alkyne).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) at room temperature.
-
Carefully monitor the reaction progress by GC or TLC to avoid over-reduction to the alkane.
-
Upon completion, filter the catalyst through a pad of celite and concentrate the solvent under reduced pressure.
-
Purify the final product by flash column chromatography to yield pure this compound.
Conclusion
The stereoselective synthesis of this compound can be effectively achieved through multiple synthetic routes. The Wittig reaction approach offers a reliable method for establishing the (Z)-double bond, while the Sonogashira coupling followed by stereoselective reduction provides an alternative powerful strategy. The choice of method may depend on the availability of starting materials, desired scale, and specific laboratory capabilities. The detailed protocols provided herein serve as a comprehensive guide for researchers and professionals in the synthesis of this important bioactive compound. Careful control of reaction conditions and purification procedures are paramount to achieving high stereoselectivity and overall yield.
References
Application Note: Stereoselective Synthesis of (E,Z)-4,6-Hexadecadien-1-ol via Wittig Reaction
For Research Use Only.
Abstract
This application note provides a detailed protocol for the synthesis of (E,Z)-4,6-Hexadecadien-1-ol, a conjugated diene alcohol, utilizing the Wittig reaction. This stereoselective synthesis is of significant interest for researchers in pheromone chemistry and natural product synthesis. The protocol outlines the preparation of the phosphonium (B103445) ylide from n-decyltriphenylphosphonium bromide and its subsequent reaction with an appropriate α,β-unsaturated aldehyde. The procedure is designed for researchers, scientists, and professionals in drug development and organic synthesis. All quantitative data is summarized for clarity, and a detailed experimental workflow is provided.
Introduction
The Wittig reaction is a powerful and widely used method for the stereoselective formation of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides.[1][2] The stereochemical outcome of the reaction is largely dependent on the nature of the ylide. Non-stabilized ylides, such as the one employed in this protocol, typically react with aldehydes under salt-free conditions to produce Z-alkenes with high selectivity.[2] This protocol focuses on the synthesis of the (E,Z) isomer of 4,6-Hexadecadien-1-ol, a known insect sex pheromone. The key step is the formation of the Z-configured double bond at the C6 position through the reaction of an unstabilized ylide with an (E)-configured α,β-unsaturated aldehyde.
Reaction Scheme
The overall synthetic strategy involves two main stages: the formation of the phosphonium ylide and the subsequent Wittig olefination.
-
Ylide Formation: n-Decyltriphenylphosphonium bromide is deprotonated using a strong base, such as n-butyllithium (n-BuLi), in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) to generate the corresponding phosphonium ylide.
-
Wittig Reaction: The generated ylide reacts with the (E)-6-hydroxy-hex-2-enal (or a protected version thereof) at low temperature. The reaction proceeds through a betaine (B1666868) intermediate to form an oxaphosphetane, which then collapses to yield the desired this compound and triphenylphosphine (B44618) oxide as a byproduct.[1]
Quantitative Data Summary
The following table summarizes the suggested quantities of reactants and reagents for the synthesis. Molar equivalents are based on the limiting reagent, the aldehyde.
| Reagent/Compound | Molecular Weight ( g/mol ) | Moles (mmol) | Amount | Molar Equiv. |
| n-Decyltriphenylphosphonium Bromide | 501.48 | 1.2 | 602 mg | 1.2 |
| n-Butyllithium (1.6 M in hexanes) | 64.06 | 1.1 | 0.69 mL | 1.1 |
| (E)-6-Hydroxy-hex-2-enal* | 114.14 | 1.0 | 114 mg | 1.0 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | - | 20 mL | - |
| Saturated aq. NH₄Cl | 53.49 | - | 10 mL | - |
| Diethyl Ether (for extraction) | 74.12 | - | 3 x 20 mL | - |
| Brine | - | - | 20 mL | - |
| Anhydrous Magnesium Sulfate (B86663) | 120.37 | - | As needed | - |
| Product | ||||
| This compound | 238.42 | ~0.7 | ~167 mg (70%) | - |
Note: The aldehyde may be used in a protected form, such as a tetrahydropyranyl (THP) ether, which would require a subsequent deprotection step.
Experimental Protocol
Materials and Equipment:
-
Two-neck round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Septa and nitrogen inlet/outlet
-
Syringes and needles
-
Low-temperature thermometer
-
Ice bath and dry ice/acetone bath
-
Separatory funnel (100 mL)
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
Preparation of the Ylide: a. To an oven-dried 50 mL two-neck round-bottom flask under a nitrogen atmosphere, add n-decyltriphenylphosphonium bromide (1.2 mmol, 602 mg). b. Add anhydrous THF (10 mL) via syringe and stir the resulting suspension. c. Cool the flask to 0 °C using an ice bath. d. Slowly add n-butyllithium (1.1 mmol, 0.69 mL of a 1.6 M solution in hexanes) dropwise via syringe. A deep orange or red color should develop, indicating the formation of the ylide. e. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Wittig Reaction: a. Cool the ylide solution to -78 °C using a dry ice/acetone bath. b. In a separate flask, dissolve (E)-6-hydroxy-hex-2-enal (1.0 mmol, 114 mg) in anhydrous THF (5 mL). c. Add the aldehyde solution dropwise to the cold ylide solution via syringe. d. Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir for an additional 2 hours.
-
Work-up and Purification: a. Quench the reaction by slowly adding saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution (10 mL). b. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL). c. Combine the organic layers and wash with brine (20 mL). d. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. e. The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to isolate the pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified mechanism of the Z-selective Wittig reaction.
Safety Precautions
-
n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.
-
Anhydrous solvents are required; ensure all glassware is thoroughly dried.
-
The reaction should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
Application Note: Purification of (E,Z)-4,6-Hexadecadien-1-ol by Preparative High-Performance Liquid Chromatography
Introduction
(E,Z)-4,6-Hexadecadien-1-ol is a conjugated diene alcohol and a component of the sex pheromone of the persimmon fruit moth (Stathmopoda masinissa)[1]. Its synthesis and purification are crucial for research in chemical ecology and the development of pest management strategies. While synthesis often yields isomeric mixtures, high purity is essential for studying its biological activity. Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation and purification of such isomers. This application note provides a detailed protocol for the purification of this compound using preparative reversed-phase HPLC.
Principle of the Method
Reversed-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. Less polar compounds, like this compound, interact more strongly with the stationary phase and thus have longer retention times. By using a gradient of increasing organic solvent in the mobile phase, compounds can be eluted based on their relative polarities, allowing for the separation of the desired isomer from other isomers and impurities.
Experimental Protocols
1. Sample Preparation
The crude synthetic mixture of this compound should be prepared for injection onto the preparative HPLC system.
-
Solvent Selection: Dissolve the crude sample in a solvent that is compatible with the reversed-phase mobile phase and has sufficient strength to solubilize the compound. A common choice is a mixture of the mobile phase components, such as acetonitrile (B52724) and water, or a stronger organic solvent like methanol (B129727) or isopropanol (B130326) if solubility is an issue. Ensure the sample is fully dissolved to prevent precipitation on the column.
-
Filtration: Filter the sample solution through a 0.45 µm PTFE syringe filter to remove any particulate matter that could clog the HPLC column or system.
-
Concentration: The concentration of the sample will depend on the column size and the degree of separation required. A typical starting concentration for preparative HPLC is in the range of 10-100 mg/mL.
2. Preparative HPLC Method Development and Scale-Up
Method development should begin at an analytical scale to optimize the separation before scaling up to a preparative scale.
-
Analytical Method:
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a composition that provides good retention of the target compound (e.g., 60% B) and ramp up to a high organic concentration (e.g., 95-100% B) to elute all components.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 230 nm (conjugated diene chromophore)
-
Injection Volume: 10-20 µL
-
-
Scale-Up to Preparative HPLC: Once the analytical method provides adequate separation of the (E,Z)-isomer from impurities, the method can be scaled up. The primary goal of preparative HPLC is to purify a quantity of the compound in an efficient manner[2]. The scale-up involves adjusting the flow rate and injection volume for the larger column dimensions.
3. Preparative HPLC Purification Protocol
-
Column: C18, 10 µm, 50 x 250 mm (or similar preparative dimensions)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 70% to 95% Acetonitrile over 30 minutes is a good starting point.
-
Flow Rate: 40-60 mL/min (adjust based on column dimensions and pressure limits)
-
Detection: UV at 230 nm
-
Injection Volume: 1-5 mL of the prepared sample solution.
-
Fraction Collection: Collect fractions based on the UV chromatogram peaks. The collection can be triggered by time or detector signal threshold.
4. Post-Purification Processing
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to determine the purity of the isolated this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator. Care should be taken to avoid excessive heat, which could degrade the compound.
-
Final Product Characterization: Confirm the identity and stereochemistry of the purified product using analytical techniques such as NMR and GC-MS.
Data Presentation
Table 1: Representative Preparative HPLC Parameters and Performance
| Parameter | Setting |
| Column | C18, 10 µm, 50 x 250 mm |
| Mobile Phase | A: Water, B: Acetonitrile |
| Gradient | 70-95% B over 30 min |
| Flow Rate | 50 mL/min |
| Sample Load | 200 mg in 2 mL |
| Detection | UV at 230 nm |
| Expected Purity | >98% |
| Expected Recovery | 80-90% |
| Throughput | ~150 mg/run |
Note: The values in this table are representative and may need to be optimized for specific crude sample compositions and purity requirements.
Visualizations
Diagram 1: Experimental Workflow for Purification of this compound
References
Application Notes & Protocols for the Gas Chromatography Analysis of (E,Z)-4,6-Hexadecadien-1-ol Isomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the separation and quantification of (E,Z)-4,6-hexadecadien-1-ol geometric isomers using gas chromatography (GC). The accurate analysis of these isomers is critical in various fields, particularly in the study of insect pheromones, where the specific isomeric ratio is often crucial for biological activity.[1] The protocols outlined below are designed to be adaptable for quality control, purity assessment of synthetic standards, and the analysis of biological samples.
This compound and its derivatives have been identified as key components of the sex pheromone of the persimmon fruit moth, Stathmopoda masinissa.[1][2] The four geometric isomers of 4,6-hexadecadien-1-ol are (4E,6Z), (4Z,6E), (4E,6E), and (4Z,6Z). Their similar chemical structures and physical properties present a significant analytical challenge, necessitating high-resolution gas chromatography for effective separation.
Data Presentation: Quantitative Analysis of Isomers
The separation of this compound isomers is typically achieved on polar capillary GC columns. The retention data for the four geometric isomers on two common stationary phases, DB-23 and HP-5, are summarized below. This data is critical for isomer identification based on elution order and retention indices.
Table 1: GC Retention Data for 4,6-Hexadecadien-1-ol Isomers [2]
| Isomer | Kováts Retention Index (DB-23) | Retention Time (min) on DB-23 | Kováts Retention Index (HP-5) | Retention Time (min) on HP-5 |
| (4Z,6E) | 2539 | - | 1905 | - |
| (4E,6Z) | 2552 | 15.57 | 1904 | 17.01 |
| (4Z,6Z) | 2569 | - | 1925 | - |
| (4E,6E) | 2586 | - | 1936 | - |
Note: Retention times are provided for the naturally identified component and can vary based on the specific instrument and exact chromatographic conditions.
The elution order of the isomers on a polar column is generally influenced by the polarity and shape of the molecule. For conjugated dienes, the (E)-isomers often elute faster than the corresponding (Z)-isomers on polar columns.[3] However, for the 4,6-hexadecadien-1-ol isomers, the elution order on the DB-23 column is (4Z,6E), (4E,6Z), (4Z,6Z), and (4E,6E).[2][4]
Experimental Protocols
The following protocols provide a detailed methodology for the GC analysis of this compound isomers. These can be adapted based on the specific instrumentation and analytical requirements.
Protocol 1: Sample Preparation
A. Preparation of Synthetic Standards:
-
Accurately weigh approximately 10 mg of each synthetic isomer of this compound.
-
Dissolve each isomer in 10 mL of high-purity hexane (B92381) to create stock solutions of approximately 1 mg/mL.
-
Prepare a mixed isomer standard solution by combining equal volumes of each stock solution.
-
Perform serial dilutions of the mixed standard to create a series of calibration standards (e.g., 0.1, 1, 10, 50, 100 µg/mL).
-
If derivatization is required to improve peak shape and thermal stability, the alcohol can be converted to its trimethylsilyl (B98337) (TMS) ether. To a 100 µL aliquot of the standard solution, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Cap the vial and heat at 60°C for 30 minutes.
B. Extraction from Biological Matrices (e.g., Insect Glands):
-
Excise the pheromone gland from the insect using fine dissection tools under a microscope.
-
Place the gland in a 1.5 mL glass vial containing 50-100 µL of high-purity hexane.
-
Gently crush the gland with a clean glass rod to facilitate extraction.
-
Allow the extraction to proceed for at least 30 minutes at room temperature.
-
The resulting hexane extract can be analyzed directly or concentrated under a gentle stream of nitrogen if necessary.
Protocol 2: Gas Chromatography (GC) Analysis
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Capillary GC column: A polar column is recommended for isomer separation.
-
Option 1 (High Polarity): DB-23 (50% cyanopropyl)-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Option 2 (Mid-Polarity): HP-5ms (5% phenyl)-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
GC Conditions:
| Parameter | Recommended Setting |
| Injector | |
| Injection Mode | Splitless (for trace analysis) or Split (10:1 for standards) |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Oven Temperature Program | |
| Initial Temperature | 100°C |
| Hold Time | 2 minutes |
| Ramp Rate | 5°C/minute |
| Final Temperature | 240°C |
| Final Hold Time | 15 minutes |
| Carrier Gas | |
| Gas | Helium |
| Flow Rate | 1.0 mL/minute (constant flow) |
| Detector (FID) | |
| Temperature | 280°C |
| Hydrogen Flow | 30 mL/minute |
| Air Flow | 300 mL/minute |
| Makeup Gas (N2) | 25 mL/minute |
| Detector (MS) | |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Energy | 70 eV |
| Mass Scan Range | m/z 40-300 |
Protocol 3: Data Analysis and Quantification
-
Isomer Identification: Identify the peaks corresponding to the this compound isomers in the chromatogram by comparing their retention times and/or retention indices with those of the synthetic standards (see Table 1). For GC-MS analysis, confirm the identity by comparing the mass spectrum of each peak with reference spectra. The mass spectrum of the alcohol typically shows a base peak at m/z 79.[5]
-
Calibration Curve: Inject the series of calibration standards and plot the peak area of each isomer against its concentration to generate a calibration curve.
-
Quantification: Inject the sample extract and determine the peak area for each isomer. Calculate the concentration of each isomer in the sample using the corresponding calibration curve.
-
Isomeric Ratio: Express the amount of each isomer as a percentage of the total amount of all isomers to determine the isomeric ratio.
Visualizations
Caption: Experimental workflow for the GC analysis of this compound isomers.
Caption: Logical relationship for the analysis of this compound isomers.
References
- 1. Sex pheromone of the persimmon fruit moth, Stathmopoda masinissa: identification and laboratory bioassay of (4E, 6Z)-4,6-hexadecadien-1-ol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis and characterization of hexadecadienyl compounds with a conjugated diene system, sex pheromone of the persimmon fruit moth and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electroantennography (EAG) with Stathmopoda masinissa
For Researchers, Scientists, and Drug Development Professionals
Introduction
Electroantennography (EAG) is a powerful electrophysiological technique used to measure the summated response of olfactory receptor neurons on an insect's antenna to volatile chemical stimuli. This method provides a rapid and sensitive bioassay for screening semiochemicals, including sex pheromones and host plant volatiles, that can modulate insect behavior. These application notes provide a detailed protocol for establishing an EAG setup specifically for the persimmon fruit moth, Stathmopoda masinissa, a significant pest of persimmon (Diospyros kaki). The protocols outlined below are designed to be adaptable for both fundamental research into the olfactory system of this species and for applied research in the development of novel attractants or repellents for pest management strategies.
Core Principles of Electroantennography
The EAG technique measures the change in electrical potential between the base and the tip of an insect antenna when it is exposed to an odorant. This potential change, or EAG response, is a summed depolarization of multiple olfactory sensory neurons firing in response to the stimulus. The amplitude of the EAG response is generally proportional to the concentration of the odorant and the sensitivity of the antenna to that specific compound.
Experimental Protocols
I. Insect Rearing and Preparation
-
Insect Rearing: Stathmopoda masinissa larvae can be reared on unripe persimmon fruit in a controlled laboratory environment (e.g., 25 ± 1°C, 15L:9D photoperiod). Adults should be separated by sex upon emergence for use in EAG assays.[1] For pheromone studies, 2- to 5-day-old male moths are typically used as they exhibit the highest sensitivity to female sex pheromones.[2]
-
Immobilization: Anesthetize an adult moth by chilling it on ice for 1-2 minutes or with a brief exposure to CO2. Care should be taken to avoid over-anesthetizing the insect, which can reduce antennal responsiveness.
-
Mounting: Secure the anesthetized moth to a holder, such as a block of dental wax or a modified pipette tip. The moth should be positioned on its dorsal side with the head and antennae freely accessible. The head can be fixed in place with a small amount of low-melting-point wax to prevent movement during recording.
II. Electrode Preparation
-
Electrode Type: Glass capillary microelectrodes filled with a conductive saline solution (e.g., Ringer's solution) and fitted with silver/silver-chloride (Ag/AgCl) wires are commonly used.[3]
-
Fabrication:
-
Pull glass capillaries (e.g., borosilicate glass) to a fine tip using a micropipette puller.
-
Break the very end of the tip with fine forceps to create an opening slightly larger than the diameter of the moth's antenna.
-
Prepare Ag/AgCl wires by immersing silver wires in bleach (sodium hypochlorite (B82951) solution) for 10-20 minutes, followed by a thorough rinse with deionized water. This creates a stable Ag/AgCl coating.[4]
-
Backfill the glass capillaries with the saline solution, ensuring no air bubbles are trapped.
-
Insert the Ag/AgCl wire into the back of the capillary, ensuring the chlorinated tip is in contact with the saline solution.
-
III. Antennal Preparation and Electrode Placement
Two primary methods for antennal preparation can be used:
-
Excised Antenna Preparation:
-
Under a stereomicroscope, carefully excise one antenna at its base from the immobilized moth using microscissors.
-
Mount the base of the excised antenna onto the reference electrode using a small amount of conductive gel.
-
Cut a small portion of the distal tip of the antenna to ensure good electrical contact.
-
Place the cut tip of the antenna into the recording electrode.
-
-
Whole Insect Preparation (Recommended for prolonged recordings):
-
Insert the reference electrode into the head of the immobilized moth, often through an eye, ensuring good electrical contact.
-
Carefully place the recording electrode over the distal tip of one of the antennae. It is not always necessary to cut the tip in this preparation.
-
IV. Stimulus Preparation and Delivery
-
Pheromone Stimuli:
-
The primary sex pheromone components identified for S. masinissa are (4E,6Z)-4,6-hexadecadienal (E4,Z6-16:Ald), (4E,6Z)-4,6-hexadecadienyl acetate (B1210297) (E4,Z6-16:OAc), and (4E,6Z)-4,6-hexadecadien-1-ol (E4,Z6-16:OH).[1][5][6]
-
Prepare a stock solution of each synthetic compound (e.g., 1 µg/µL) in a high-purity solvent such as hexane (B92381) or paraffin (B1166041) oil.
-
Create a serial dilution of each compound (e.g., 10, 1, 0.1, 0.01, 0.001 ng/µL) to test a range of concentrations.
-
Apply a standard volume (e.g., 10 µL) of each dilution onto a small piece of filter paper (e.g., 1 cm²).
-
-
Host Plant Volatile Stimuli:
-
The primary host of S. masinissa is the persimmon fruit (Diospyros kaki). Volatiles from persimmon that can be tested include short-chain alcohols and aldehydes such as methanol, acetaldehyde, and ethanol, as well as other aroma-impact compounds like decanal, (E)-2-hexenal, and phenylacetaldehyde.[2][6][7]
-
Prepare solutions of these compounds in a suitable solvent and apply to filter paper as described for pheromones.
-
-
Stimulus Delivery:
-
Insert the filter paper with the odorant into a disposable Pasteur pipette, which serves as a stimulus cartridge.
-
Allow the solvent to evaporate for at least 2 minutes before use.
-
A continuous stream of purified and humidified air is directed over the antennal preparation through a main delivery tube.
-
The tip of the stimulus pipette is inserted into a port in the main air stream tube.
-
A puff of air (e.g., 0.5-1 second duration) is delivered through the stimulus pipette by a stimulus controller, introducing the odorant into the continuous air stream.
-
A control pipette containing only the solvent should be used to measure the response to the solvent and the mechanical stimulation of the air puff.
-
V. Data Acquisition and Analysis
-
Amplification and Recording:
-
The electrodes are connected to a high-impedance DC amplifier.
-
The signal is amplified (e.g., 10-100x gain) and filtered (e.g., 0.1 Hz high-pass and 50 Hz low-pass) to reduce noise and baseline drift.[3]
-
The analog signal is converted to a digital signal and recorded using data acquisition software.
-
-
Data Analysis:
-
The EAG response is measured as the peak amplitude of the negative deflection from the baseline (in millivolts, mV).
-
Subtract the response to the solvent control from the responses to the chemical stimuli to obtain the net EAG response.
-
Normalize responses across different preparations by expressing the response to a test compound as a percentage of the response to a standard reference compound (e.g., a specific concentration of a major pheromone component).
-
Dose-response curves can be generated by plotting the EAG response amplitude against the logarithm of the stimulus concentration.
-
Data Presentation
Table 1: Relative EAG Responses of Male Stathmopoda masinissa to Sex Pheromone Components
| Compound | Isomer | Relative EAG Response Amplitude (Normalized) |
| 4,6-hexadecadienal | (4E,6Z) | +++ |
| 4,6-hexadecadienyl acetate | (4E,6Z) | +++ |
| 4,6-hexadecadien-1-ol | (4E,6Z) | +++ |
(Note: This table summarizes qualitative findings from existing literature. The "+++" indicates a strong EAG response as reported in studies.[1][5][6] Quantitative dose-response data would need to be generated following the protocol above.)
Mandatory Visualizations
Caption: Experimental workflow for Electroantennography (EAG).
Caption: Simplified olfactory signaling pathway in an insect antenna.
References
- 1. Effect of different drying methods on the phenolic and volatile compounds of persimmon (<i>Diospyros kaki</i> L.) - ProQuest [proquest.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Volatile compound fingerprinting of 'Kaki Tipo' and 'Rojo Brillante' persimmon fruits at ripe-stage eating quality [actahort.org]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Field Trial Design for (E,Z)-4,6-Hexadecadien-1-ol Pheromone Lures
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(E,Z)-4,6-Hexadecadien-1-ol and its acetate (B1210297) and aldehyde derivatives are critical sex pheromone components for several lepidopteran species, most notably the Persimmon Fruit Moth (Stathmopoda masinissa). The development of effective pheromone-based monitoring and control strategies, such as mass trapping or mating disruption, relies on rigorous field evaluation of synthetic pheromone lures. These application notes provide detailed protocols for the design, execution, and analysis of field trials to determine the optimal composition and deployment of these lures.
The efficacy of a pheromone lure is influenced by a multitude of factors, including the precise blend of its chemical components, the release rate from the dispenser, the design and placement of the trap, and various environmental conditions. Therefore, a systematic and well-designed field trial is essential to develop a reliable and effective pest management tool.
Data Presentation
Effective field trial design necessitates the systematic collection and clear presentation of quantitative data. The following tables illustrate how to structure data to compare different lure formulations and trapping conditions.
Table 1: Efficacy of Different Pheromone Blend Ratios on Male Stathmopoda masinissa Capture.
This table presents data on the mean number of male moths captured in traps baited with different blends of (4E,6Z)-4,6-hexadecadienyl acetate (E4,Z6-16:OAc), (4E,6Z)-4,6-hexadecadien-1-ol (E4,Z6-16:OH), and (4E,6Z)-4,6-hexadecadienal (E4,Z6-16:Ald). Data indicates that for the Korean population of S. masinissa, a two-component blend of the acetate and alcohol is required, and the addition of the aldehyde significantly enhances trap captures[1][2].
| Lure Composition (Ratio) | Mean No. of Moths Captured (± SE) | Statistical Significance |
| E4,Z6-16:OAc (100) | Low | c |
| E4,Z6-16:OH (100) | Low | c |
| E4,Z6-16:OAc + E4,Z6-16:OH (15:85) | Moderate | b |
| E4,Z6-16:OAc + E4,Z6-16:Ald (90:10) | High | a |
| E4,Z6-16:OAc + E4,Z6-16:OH + E4,Z6-16:Ald | Highest | a |
| Unbaited Control | 0 | d |
| Means followed by the same letter are not significantly different (P > 0.05). |
Table 2: Hypothetical Dose-Response of a Three-Component Pheromone Lure for S. masinissa.
This table illustrates how to present data from a dose-response experiment. The objective is to identify the optimal pheromone load per lure that maximizes moth capture without causing repellency at high concentrations.
| Pheromone Load (µg) | Mean No. of Moths Captured (± SE) |
| 10 | 15.2 ± 2.1 |
| 50 | 35.8 ± 4.5 |
| 100 | 52.3 ± 5.8 |
| 200 | 48.9 ± 5.1 |
| 500 | 25.1 ± 3.3 |
| Unbaited Control | 0.5 ± 0.2 |
Table 3: Influence of Trap Design on the Capture of S. masinissa.
This table provides a template for comparing the efficacy of different trap designs in capturing the target insect. Trap design can significantly influence capture rates[3][4][5].
| Trap Type | Mean No. of Moths Captured (± SE) |
| Delta Trap | 45.6 ± 6.2 |
| Wing Trap | 38.1 ± 5.5 |
| Funnel Trap | 55.9 ± 7.1 |
| Unbaited Delta Trap (Control) | 0.8 ± 0.3 |
Experimental Protocols
The following protocols provide a framework for conducting robust field trials to evaluate the efficacy of this compound pheromone lures.
Protocol 1: Preparation of Pheromone Lures
-
Pheromone Synthesis and Purification: Synthesize (4E,6Z)-4,6-hexadecadien-1-ol, its acetate, and aldehyde derivatives with high isomeric purity (>95%). Purify each component using appropriate chromatographic techniques.
-
Dispenser Selection: Choose a suitable dispenser for the controlled release of the pheromone. Common dispensers include rubber septa, polyethylene (B3416737) vials, and membrane-based systems[6]. The choice of dispenser will affect the release rate and longevity of the lure[7][8].
-
Lure Loading:
-
Prepare stock solutions of each pheromone component in a volatile solvent like hexane.
-
For multi-component lures, mix the stock solutions in the desired ratios.
-
Apply a precise volume of the pheromone solution to each dispenser to achieve the target dosage.
-
Allow the solvent to evaporate completely in a fume hood before packaging the lures in airtight, pheromone-impermeable material (e.g., foil pouches).
-
Store lures in a freezer (-20°C) until field deployment.
-
Protocol 2: Field Trial Experimental Design
-
Site Selection: Choose a location with a known population of the target pest, Stathmopoda masinissa. The site should be large enough to accommodate all treatments and replicates with adequate spacing to prevent interference between traps.
-
Experimental Layout: Employ a Randomized Complete Block Design (RCBD) to minimize the effects of spatial variability within the experimental site.
-
Treatments: The different treatments will be the various pheromone blends, dosages, or trap designs being tested. Always include an unbaited trap as a negative control.
-
Replication: Each treatment should be replicated at least four to five times.
-
Blocking: Divide the experimental area into blocks, where each block contains one replicate of every treatment. This helps to account for environmental gradients (e.g., wind direction, vegetation density).
-
-
Trap Placement:
-
Hang traps from the branches of host trees (e.g., persimmon) at a height of 1.5-2 meters.
-
Ensure a minimum distance of 20-30 meters between traps within a block to minimize interference. The distance between blocks should be greater than 50 meters.
-
Use a GPS device to record the precise location of each trap.
-
Protocol 3: Data Collection and Lure Maintenance
-
Trap Deployment: Deploy all traps on the same day, preferably before the anticipated flight period of the adult moths.
-
Trap Servicing:
-
Check traps at regular intervals (e.g., weekly).
-
At each check, count and record the number of captured target moths and any significant non-target species.
-
Replace sticky liners or collection chambers as needed to ensure consistent trapping efficiency.
-
Replace pheromone lures at intervals determined by their known field longevity or based on a pre-determined experimental schedule.
-
-
Environmental Data: Record key environmental parameters such as temperature, humidity, and wind speed at each data collection point, as these can influence insect activity and pheromone plume structure.
Protocol 4: Data Analysis
-
Data Transformation: Moth count data often do not follow a normal distribution. Therefore, it is recommended to transform the data before analysis using a square root (√x+0.5) or logarithmic (log(x+1)) transformation.
-
Statistical Analysis: Analyze the transformed data using Analysis of Variance (ANOVA) appropriate for the experimental design (e.g., two-way ANOVA for RCBD).
-
Mean Separation: If the ANOVA indicates significant differences between treatments, use a post-hoc mean separation test (e.g., Tukey's HSD) to determine which specific treatments differ from each other.
Mandatory Visualizations
References
Application Notes and Protocols for Mating Disruption Using (E,Z)-4,6-Hexadecadien-1-ol
For: Researchers, scientists, and drug development professionals
Topic: Mating Disruption Techniques Using (E,Z)-4,6-Hexadecadien-1-ol
Abstract: This document provides detailed application notes and protocols for the use of this compound in mating disruption strategies against the persimmon fruit moth, Stathmopoda masinissa. While this compound is a known potent sex pheromone component for this species, its application in formal mating disruption programs is not yet widely documented in peer-reviewed literature. The following protocols are based on established principles of mating disruption for lepidopteran pests and available data on the chemical ecology of S. masinissa.
Introduction to this compound and Mating Disruption
This compound is a key component of the sex pheromone of the persimmon fruit moth, Stathmopoda masinissa, a significant pest of persimmon crops in East Asia.[1][2][3][4] Mating disruption is a pest management technique that permeates the atmosphere with a synthetic version of the female-emitted sex pheromone to prevent male moths from locating females, thereby disrupting mating and reducing subsequent larval infestations.[5][6][7][8] This approach is species-specific, non-toxic, and can be a valuable component of an Integrated Pest Management (IPM) program.
Quantitative Data
The following tables summarize the available quantitative data on the biological activity of this compound and related compounds on Stathmopoda masinissa.
Table 1: Electroantennography (EAG) Responses of Male Stathmopoda masinissa
| Compound | Isomer | EAG Response (mV) | Notes |
| 4,6-Hexadecadien-1-ol | (4E,6Z) | Strongest among isomers | Elicited the strongest EAG responses among the four geometrical isomers.[1][2] |
| 4,6-Hexadecadienyl acetate (B1210297) | (4E,6Z) | Strong | Also a key component of the pheromone blend.[1][2] |
| 4,6-Hexadecadienal | (4E,6Z) | Strong | Identified as another EAG-active component.[1][2] |
Table 2: Field Attractancy of Pheromone Blends to Male Stathmopoda masinissa in Korea
| Lure Composition (Ratio) | Mean No. of Males Captured/Trap | Significance |
| This compound (100) | 15.3 | a |
| (E,Z)-4,6-Hexadecadienyl acetate (100) | 12.7 | a |
| (E,Z)-4,6-Hexadecadienal (100) | 16.0 | a |
| Alcohol + Acetate (1:1) | 25.7 | b |
| Alcohol + Aldehyde (1:1) | 28.3 | b |
| Acetate + Aldehyde (1:1) | 30.7 | b |
| Alcohol + Acetate + Aldehyde (1:1:1) | 35.0 | c |
| Control (no pheromone) | 0.3 | d |
Data adapted from field trials conducted over three years in three different regions in Korea.[9] Means in the same column followed by the same letter are not significantly different.
Experimental Protocols
Protocol for Electroantennography (EAG)
This protocol outlines the procedure for measuring the antennal response of male S. masinissa to this compound and its analogs.
Materials:
-
Live, 2-3 day old virgin male S. masinissa moths
-
This compound and other test compounds
-
High-purity hexane (B92381) (solvent)
-
Micropipettes
-
Filter paper strips (1 cm x 2 cm)
-
Glass Pasteur pipettes
-
EAG system (micromanipulators, electrodes, amplifier, data acquisition software)
-
Dissecting microscope
-
Saline solution (e.g., Ringer's solution)
Procedure:
-
Preparation of Pheromone Stimuli:
-
Prepare a stock solution of this compound in hexane (e.g., 1 µg/µL).
-
Create a serial dilution of the stock solution to obtain a range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 ng/µL).
-
Apply 10 µL of each dilution onto a filter paper strip and allow the solvent to evaporate for 30-60 seconds.
-
Place the filter paper inside a clean Pasteur pipette. Prepare a control pipette with a filter paper treated only with hexane.
-
-
Antennal Preparation:
-
Immobilize a male moth (e.g., by chilling).
-
Under a dissecting microscope, carefully excise one antenna at its base.
-
Mount the antenna between two glass capillary electrodes filled with saline solution. The recording electrode is placed over the distal end of the antenna, and the reference electrode is inserted into the basal end.
-
-
EAG Recording:
-
Place the mounted antenna in a continuous stream of humidified, purified air.
-
Position the tip of the stimulus pipette into the air stream directed at the antenna.
-
Deliver a puff of air (e.g., 0.5 seconds) through the pipette to introduce the pheromone to the antenna.
-
Record the resulting depolarization (EAG response) in millivolts (mV).
-
Allow a recovery period of at least 30-60 seconds between stimuli.
-
Present the stimuli in a randomized order, from lower to higher concentrations.
-
-
Data Analysis:
-
Measure the peak amplitude of the negative deflection for each EAG response.
-
Subtract the response to the solvent control from the responses to the pheromone stimuli.
-
Generate dose-response curves by plotting the EAG amplitude against the logarithm of the stimulus concentration.
-
Protocol for Wind Tunnel Bioassay
This protocol is for evaluating the behavioral response of male S. masinissa to a point source of this compound in a controlled environment.
Materials:
-
Wind tunnel (e.g., 200 cm length x 75 cm height x 75 cm width)
-
Live, 2-3 day old virgin male S. masinissa moths
-
This compound
-
Dispenser (e.g., rubber septum)
-
Anemometer
-
Red light source
-
Video recording equipment
Procedure:
-
Wind Tunnel Setup:
-
Maintain a constant airflow (e.g., 30 cm/s).
-
Set the temperature and humidity to mimic the natural activity period of the moths (e.g., 25°C, 60-70% RH).
-
Use dim red light to simulate crepuscular or nocturnal conditions.
-
-
Pheromone Source Preparation:
-
Load a rubber septum with a specific dose of this compound dissolved in hexane. Allow the solvent to evaporate.
-
Place the dispenser at the upwind end of the wind tunnel.
-
-
Bioassay:
-
Acclimatize male moths to the wind tunnel conditions for at least 30 minutes.
-
Release a single male moth at the downwind end of the tunnel.
-
Record the moth's behavior for a set period (e.g., 5 minutes).
-
Observe and score key behaviors: activation (wing fanning, walking), take-off, upwind flight, casting (zigzagging flight), and contact with the pheromone source.
-
-
Data Analysis:
-
Calculate the percentage of moths exhibiting each behavioral response for different pheromone doses.
-
Analyze flight paths and time to source contact from video recordings.
-
Proposed Protocol for a Field Mating Disruption Trial
Objective: To evaluate the efficacy of this compound in disrupting the mating of Stathmopoda masinissa and reducing fruit damage in a persimmon orchard.
Experimental Design:
-
Treatment Plots: At least 1-2 hectares (2.5-5 acres) per treatment.
-
Control Plots: Similar size, located at least 500 meters from treatment plots to avoid pheromone drift.
-
Replication: At least 3 replicates of each treatment and control.
Materials:
-
This compound formulated in passive dispensers (e.g., rubber septa, membrane dispensers).
-
Pheromone traps for monitoring.
-
Tethered virgin female moths or sentinel traps.
Procedure:
-
Pre-treatment Monitoring:
-
In the season prior to the trial, monitor the population density of S. masinissa in all plots using pheromone traps to establish a baseline.
-
Assess baseline fruit damage levels.
-
-
Dispenser Deployment:
-
Before the first flight of the overwintering generation of S. masinissa, deploy the pheromone dispensers in the treatment plots.
-
Hang dispensers in the upper third of the tree canopy in a grid pattern.
-
Proposed Application Rate: Start with a density of 400-500 dispensers per hectare. The loading rate per dispenser should be determined based on the release rate needed to maintain a continuous pheromone plume throughout the flight period of the moth.
-
-
Efficacy Assessment:
-
Trap Shutdown: Place pheromone traps in both treatment and control plots. A significant reduction ( >95%) in male moth capture in the treatment plots compared to the control plots indicates successful communication disruption.
-
Mating Success: Place tethered virgin female moths or sentinel traps with virgin females in both treatment and control plots. After a set period (e.g., 48 hours), dissect the females to check for the presence of spermatophores, which indicates mating. A significant reduction in the percentage of mated females in the treatment plots is a direct measure of mating disruption.
-
Fruit Damage Assessment: At harvest, randomly sample a large number of fruits (e.g., 1000 per plot) from both treatment and control plots and assess the percentage of fruit damaged by S. masinissa larvae.
-
-
Data Analysis:
-
Compare the mean number of moths captured per trap per week, the percentage of mated females, and the percentage of fruit damage between the treatment and control plots using appropriate statistical tests (e.g., t-test or ANOVA).
-
Visualizations
Moth Olfactory Signaling Pathway
Caption: Moth Olfactory Signaling Pathway.
Mating Disruption Experimental Workflow
Caption: Mating Disruption Field Trial Workflow.
Logical Relationship of Pheromone Components in Male Attraction
Caption: Pheromone Component Synergy.
References
- 1. Sex pheromone of the persimmon fruit moth, Stathmopoda masinissa: identification and laboratory bioassay of (4E, 6Z)-4,6-hexadecadien-1-ol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chesci.com [chesci.com]
- 5. agriculture.vikaspedia.in [agriculture.vikaspedia.in]
- 6. CONTROL OF MOTH PESTS BY MATING DISRUPTION: Successes and Constraints | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. ScholarWorks@Gyeongsang National University: Effect of (E4, Z6)-4,6-Hexadecadienal in attraction of Stathmopoda masinissa with its pheromone components of Korean population [scholarworks.gnu.ac.kr]
Application Notes and Protocols for the Formulation of Slow-Release Dispensers for (E,Z)-4,6-Hexadecadien-1-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the formulation and evaluation of slow-release dispensers for the lepidopteran sex pheromone, (E,Z)-4,6-Hexadecadien-1-ol. This document outlines detailed methodologies for the preparation of common dispenser types, protocols for determining release rates, and guidance for field evaluation.
Introduction
This compound is a key sex pheromone component for several lepidopteran pest species. Its effective use in integrated pest management (IPM) strategies, such as mating disruption and monitoring, relies on the development of slow-release dispensers that provide a consistent and prolonged release of the pheromone in the field. The choice of dispenser and formulation method is critical to protect the active ingredient from environmental degradation and to ensure its release at a biologically effective rate.
This document details the formulation of three common types of passive, slow-release dispensers: rubber septa, polymeric matrices, and reservoir systems (specifically wax-based and polyethylene (B3416737) bag dispensers).
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the active ingredient is presented in Table 1. These properties are essential for designing and evaluating slow-release formulations.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₃₀O | [1][2] |
| Molecular Weight | 238.41 g/mol | [1][2] |
| Physical State | Liquid (at room temperature) | General knowledge |
| Boiling Point | Not readily available, expected to be high | |
| Vapor Pressure | Low, characteristic of insect pheromones | General knowledge |
Experimental Protocols
Formulation of Rubber Septa Dispensers
Rubber septa are a common and simple type of dispenser for monitoring applications due to their ease of preparation and relatively short-term, consistent release.
Materials:
-
This compound (high purity)
-
Red rubber septa
-
High-performance liquid chromatography (HPLC) grade hexane (B92381)
-
Micropipette
-
Glass vials with caps
-
Fume hood
-
Forceps
Protocol:
-
Preparation of Loading Solution: In a fume hood, prepare a stock solution of this compound in HPLC-grade hexane. The concentration will depend on the target loading dose. For monitoring, typical loads range from 10 µg to 1 mg per septum.
-
Loading the Septa:
-
Place a single rubber septum in a clean glass vial.
-
Using a micropipette, carefully apply a precise volume of the pheromone solution directly onto the septum. To aid in absorption, the total volume should be kept low (e.g., 25-100 µL)[3][4].
-
Allow the solvent to evaporate completely in the fume hood for at least 30 minutes.
-
-
Conditioning and Storage:
-
After the solvent has evaporated, cap the vials.
-
It is recommended to age the septa for a short period (e.g., 24 hours) at room temperature to allow for the initial burst release to subside and the release rate to stabilize[5].
-
Store the loaded septa in a freezer at -20°C in airtight containers until field deployment to prevent premature loss of the pheromone[3].
-
Formulation of Polymeric Matrix Dispensers
Polymeric matrix dispensers involve the incorporation of the pheromone into a polymer, which then controls its release. This method can provide a longer field life compared to rubber septa.
Materials:
-
This compound
-
Polyvinyl chloride (PVC) resin or other suitable polymer
-
Plasticizer (e.g., dioctyl phthalate (B1215562) - DOP)
-
Solvent (e.g., dichloromethane (B109758) or tetrahydrofuran (B95107) - THF)
-
Glass petri dish or mold
-
Stirring hot plate
-
Fume hood
Protocol:
-
Polymer Solution Preparation: In a fume hood, dissolve the PVC resin and plasticizer in the chosen solvent with gentle heating and stirring until a homogenous solution is formed. The ratio of polymer to plasticizer can be adjusted to modify the release characteristics.
-
Pheromone Incorporation: Once the polymer solution has cooled to room temperature, add the required amount of this compound and stir until it is evenly dispersed.
-
Casting and Curing:
-
Pour the pheromone-polymer mixture into a glass petri dish or a specific mold to achieve the desired dispenser shape and thickness.
-
Allow the solvent to evaporate slowly in the fume hood over 24-48 hours. The rate of evaporation can influence the final properties of the matrix.
-
-
Dispenser Preparation: Once the matrix is solid, cut it into individual dispensers of a specific size and weight.
-
Storage: Store the finished dispensers in airtight packaging in a cool, dark place, preferably refrigerated, until use.
Formulation of Wax-Based Reservoir Dispensers
Wax-based dispensers offer a zero-order release kinetic, meaning the release rate is constant over a longer period. They can be formulated as solid wax matrices or as sprayable emulsions[1]. The following protocol describes a solid wax dispenser in a protective polymer bag.
Materials:
-
This compound
-
Ester waxes (e.g., Japan wax, beeswax)[6]
-
Antioxidant (e.g., Vitamin E)
-
Small, heat-sealable polymer bags (e.g., polypropylene)[6]
-
Beaker
-
Hot plate
-
Heat sealer
Protocol:
-
Wax Melting and Pheromone Incorporation:
-
In a beaker, gently melt the wax on a hot plate.
-
Once melted, remove from heat and allow to cool slightly.
-
Add the this compound and antioxidant to the molten wax and stir gently until fully incorporated.
-
-
Dispenser Casting:
-
Pour a specific weight of the pheromone-wax mixture into a mold or directly into the small polymer bags.
-
Allow the wax to cool and solidify completely at room temperature.
-
-
Packaging:
-
If cast in a mold, place the solidified wax dispenser into a polymer bag.
-
Seal the polymer bag, leaving a small opening or using a permeable material to allow for pheromone release. The type and thickness of the polymer bag will also influence the release rate[6].
-
-
Storage: Store the packaged dispensers in a cool, dark place until deployment.
Release Rate Analysis
Determining the release rate of the formulated dispensers is crucial for predicting their field longevity and efficacy.
Gravimetric Method
This is a straightforward method to estimate the release rate by measuring the weight loss of the dispenser over time.
Protocol:
-
Initial Weighing: Accurately weigh individual dispensers to the nearest 0.1 mg.
-
Incubation: Place the dispensers in a temperature and humidity-controlled environmental chamber. Typical conditions might be 25°C and 50% relative humidity[7]. It is also beneficial to test at a range of temperatures to understand the effect of environmental conditions on release rates[7][8].
-
Periodic Weighing: At regular intervals (e.g., daily or weekly), remove the dispensers and reweigh them.
-
Data Analysis: Plot the cumulative weight loss versus time. The slope of the linear portion of the graph represents the average release rate (in mg/day).
Volatile Collection and Quantification by Gas Chromatography (GC)
This method provides a more accurate measure of the actual amount of pheromone released.
Protocol:
-
Experimental Setup: Place the dispenser in a glass chamber connected to a clean air supply with a controlled flow rate.
-
Volatile Trapping: Draw the air from the chamber through an adsorbent trap (e.g., Porapak Q or Tenax) for a specific period to collect the released pheromone.
-
Elution: Elute the trapped pheromone from the adsorbent using a suitable solvent (e.g., hexane or dichloromethane).
-
GC Analysis:
-
Analyze the eluate using a gas chromatograph equipped with a flame ionization detector (FID).
-
Use an appropriate capillary column for pheromone analysis.
-
Quantify the amount of this compound by comparing the peak area to a calibration curve prepared with standards of known concentrations.
-
-
Calculation: Calculate the release rate by dividing the total amount of pheromone collected by the trapping duration.
Data Presentation
Quantitative data from formulation and release rate studies should be summarized for clear comparison.
Table 2: Formulation Parameters for this compound Dispensers
| Dispenser Type | Matrix/Carrier Material | Pheromone Load (mg/dispenser) | Additives (e.g., antioxidant) | Dimensions/Size |
| Rubber Septum | Red Rubber | 0.1 - 1.0 | None | Standard septum size |
| Polymeric Matrix | PVC/DOP (80:20) | 5 - 50 | None | 2x2 cm square |
| Wax Reservoir | Japan Wax in PP bag | 100 - 250 | 1% Vitamin E | 3x3 cm bag |
Table 3: Release Rate Characteristics of this compound Dispensers at 25°C
| Dispenser Type | Initial Release Rate (µ g/day ) | Average Release Rate (µ g/day ) | Estimated Field Longevity (days) | Release Kinetics |
| Rubber Septum | High initial burst | 50 - 150 | 14 - 21 | First-order |
| Polymeric Matrix | Moderate initial burst | 200 - 500 | 60 - 90 | First-order (initially), then near zero-order |
| Wax Reservoir | Low initial burst | 300 - 600 | 90 - 120 | Zero-order |
Visualizations
Caption: Experimental workflow for dispenser formulation and analysis.
Caption: Relationship between formulation parameters and release.
References
- 1. Controlled release of insect sex pheromones from paraffin wax and emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2015128428A1 - Pheromone dispenser made of plastic material - Google Patents [patents.google.com]
- 3. schal-lab.cals.ncsu.edu [schal-lab.cals.ncsu.edu]
- 4. Measure your septa release ratios: pheromone release ratio variability affected by rubber septa and solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Controlled Release of Sex Pheromone from Ester Wax/Polymer Bag Dispenser for Prevention of Grapholita molesta | Controlled Release Society (CRS) [controlledreleasesociety.org]
- 7. srs.fs.usda.gov [srs.fs.usda.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of (E,Z)-4,6-Hexadecadien-1-yl Acetate from (E,Z)-4,6-Hexadecadien-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of (E,Z)-4,6-Hexadecadien-1-yl acetate (B1210297), a component of the sex pheromone of the persimmon fruit moth, Stathmoda masinissa. The synthesis involves the acetylation of the precursor alcohol, (E,Z)-4,6-Hexadecadien-1-ol. This protocol is intended for use by researchers in organic synthesis, chemical ecology, and drug development. The methodologies described herein are based on established synthetic transformations and provide a reliable route to the target molecule with high purity.
Introduction
(E,Z)-4,6-Hexadecadien-1-yl acetate is a significant semiochemical, playing a crucial role in the chemical communication of certain insect species. Its synthesis is of interest for pest management strategies and for the development of novel, environmentally benign methods of insect control. The acetylation of the corresponding alcohol is a key final step in the total synthesis of this pheromone. This document outlines a standard laboratory procedure for this conversion, including reaction setup, purification, and characterization of the final product.
Reaction Scheme
The overall transformation is the esterification of this compound to its corresponding acetate ester. This is typically achieved by reacting the alcohol with an acetylating agent in the presence of a base.
Experimental Protocol
This protocol is adapted from the successful synthesis of the (4E,6Z) isomer and is generally applicable for the acetylation of similar long-chain unsaturated alcohols.[1]
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | Commercially Available or Synthesized | Starting material. |
| Acetyl chloride | Reagent Grade | Sigma-Aldrich, etc. | Acetylating agent. |
| Pyridine (B92270) | Anhydrous | Sigma-Aldrich, etc. | Base and catalyst. |
| Dichloromethane (B109758) (CH₂Cl₂) | Anhydrous | Sigma-Aldrich, etc. | Reaction solvent. |
| Hydrochloric acid (HCl) | 1 M aqueous solution | Fisher Scientific, etc. | For workup. |
| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution | Fisher Scientific, etc. | For workup. |
| Brine (Saturated NaCl) | --- | Prepared in-house | For workup. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Fisher Scientific, etc. | Drying agent. |
| Silica (B1680970) Gel | 60 Å, 230-400 mesh | Fisher Scientific, etc. | For column chromatography. |
| Hexane | HPLC Grade | Fisher Scientific, etc. | Eluent for chromatography. |
| Ethyl acetate | HPLC Grade | Fisher Scientific, etc. | Eluent for chromatography. |
3.2. Equipment
-
Round-bottom flask with a magnetic stir bar
-
Septa and needles
-
Ice bath
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware
3.3. Procedure
-
Reaction Setup: To a solution of this compound (1.0 equivalent) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pyridine (1.2 equivalents). Cool the mixture to 0 °C in an ice bath with stirring.
-
Addition of Acetylating Agent: Slowly add acetyl chloride (1.1 equivalents) dropwise to the cooled solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Workup: Quench the reaction by the slow addition of 1 M HCl. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Washing: Wash the combined organic layers sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure (E,Z)-4,6-Hexadecadien-1-yl acetate.[1]
3.4. Characterization
The structure and purity of the synthesized acetate should be confirmed using spectroscopic methods.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the acetate methyl group (~2.0 ppm), the methylene (B1212753) group adjacent to the acetate oxygen (~4.0 ppm), olefinic protons (~5.3-6.1 ppm), and aliphatic protons. |
| ¹³C NMR | Signals for the carbonyl carbon of the acetate (~171 ppm), the carbon of the methylene group adjacent to the acetate oxygen (~64 ppm), and olefinic and aliphatic carbons. |
| IR (Infrared Spectroscopy) | Characteristic C=O stretch of the ester at ~1740 cm⁻¹, and C-O stretch at ~1240 cm⁻¹. |
| GC-MS (Gas Chromatography-Mass Spectrometry) | A single major peak in the gas chromatogram. The mass spectrum should be consistent with the molecular weight of the product (280.45 g/mol ).[2][3] |
Data Presentation
| Parameter | Value | Reference |
| Molecular Formula | C₁₈H₃₂O₂ | [2] |
| Molecular Weight | 280.45 g/mol | [2] |
| Typical Yield | ~95% | [1] |
| Isomeric Purity (Post-Purification) | >95% | [1] |
Workflow and Diagrams
5.1. Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification of (E,Z)-4,6-Hexadecadien-1-yl acetate.
Caption: Workflow for the synthesis of (E,Z)-4,6-Hexadecadien-1-yl acetate.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Acetyl chloride is corrosive and reacts violently with water. Handle with care.
-
Pyridine is flammable and toxic. Avoid inhalation and skin contact.
-
Dichloromethane is a volatile solvent and a suspected carcinogen. Handle with appropriate precautions.
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Allow the reaction to stir for a longer period or gently warm the reaction mixture. Check the purity of the starting alcohol. |
| Inactive acetylating agent. | Use a fresh bottle of acetyl chloride. | |
| Low Yield | Loss of product during workup or purification. | Ensure complete extraction and careful handling during purification steps. |
| Side reactions. | Ensure anhydrous conditions and control the reaction temperature. | |
| Impure Product | Incomplete removal of starting materials or byproducts. | Optimize the column chromatography conditions (e.g., solvent system, column length). |
Conclusion
The protocol described provides a straightforward and high-yielding method for the synthesis of (E,Z)-4,6-Hexadecadien-1-yl acetate from its corresponding alcohol. Adherence to the outlined procedures and safety precautions will enable researchers to reliably produce this important semiochemical for further study and application. The provided characterization data serves as a benchmark for confirming the identity and purity of the synthesized compound.
References
- 1. chesci.com [chesci.com]
- 2. The Pherobase NMR: (E,Z)-4,6-Hexadecadienyl acetate|E4Z6-16Ac|C18H32O2 [pherobase.com]
- 3. Synthesis and characterization of hexadecadienyl compounds with a conjugated diene system, sex pheromone of the persimmon fruit moth and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of (E,Z)-4,6-Hexadecadien-1-ol in Pheromone Glands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the quantitative analysis of (E,Z)-4,6-Hexadecadien-1-ol, a critical pheromone component in various insect species, notably the persimmon fruit moth (Stathmopoda masinissa). Accurate quantification of this semiochemical is essential for understanding insect behavior, developing effective pest management strategies through mating disruption, and exploring potential applications in drug development.
The primary analytical method detailed is Gas Chromatography-Mass Spectrometry (GC-MS), the gold standard for separating, identifying, and quantifying volatile and semi-volatile organic compounds like insect pheromones.[1]
Data Presentation
The following table summarizes the quantitative data for this compound and its related acetate (B1210297) in the pheromone glands of Stathmopoda masinissa. The precise ratio of these components is often crucial for biological activity.[2]
| Insect Species | Common Name | Pheromone Component | Relative Amount (% of Total Blend) | Analytical Method | Reference |
| Stathmopoda masinissa | Persimmon Fruit Moth | (4E,6Z)-4,6-Hexadecadien-1-ol | 85 - 90% | GC-MS | [2] |
| Stathmopoda masinissa | Persimmon Fruit Moth | (4E,6Z)-4,6-Hexadecadienyl acetate | 10 - 15% | GC-MS | [2] |
Experimental Protocols
Protocol 1: Pheromone Gland Extraction
This protocol outlines the dissection and extraction of pheromones from insect glands.[1]
Materials:
-
Virgin female insects (e.g., Stathmopoda masinissa)
-
Fine-tipped forceps
-
Micro-scissors
-
Glass vials (2 ml) with PTFE-lined caps
-
Hexane (B92381) (High-Purity, for GC analysis)
-
Internal Standard (IS) solution (e.g., a C17 or C19 alkane at 10 ng/µL)
-
Glass rod
Procedure:
-
Anesthetize the insect by cooling it at -20°C for approximately 5 minutes.
-
Under a stereomicroscope, carefully excise the last two abdominal segments containing the pheromone gland using fine-tipped forceps and micro-scissors.[2]
-
Immediately transfer the excised gland into a clean 2 ml glass vial.
-
Add a precise volume of hexane (e.g., 50 µL) to the vial.
-
For absolute quantification, add a known amount of the internal standard solution (e.g., 1 µL of a 10 ng/µL solution).
-
Gently crush the gland against the side of the vial with a clean glass rod to ensure thorough extraction.[1]
-
Cap the vial tightly and allow it to stand for a minimum of 30 minutes at room temperature.
-
The resulting hexane solution is the crude pheromone extract. Store at -20°C or below until GC-MS analysis to prevent degradation.
Protocol 2: Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol details the instrumental analysis for the quantification of this compound.
Materials:
-
Pheromone gland extract (from Protocol 1)
-
Synthetic this compound standard
-
Hexane (High-Purity)
-
GC-MS system equipped with a capillary column
Procedure:
1. Preparation of Calibration Standards:
-
Prepare a stock solution of the synthetic this compound standard in hexane at a concentration of 1 mg/mL.
-
Perform serial dilutions of the stock solution to create a series of at least five calibration standards with concentrations spanning the expected range of the samples (e.g., 1, 5, 10, 50, 100 ng/µL).[1]
-
Add the same concentration of internal standard used in the sample preparation to each calibration standard.
2. GC-MS Instrumentation and Conditions (Example): [3][4]
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.
-
Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless (with a 1-minute splitless time).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Scan Range: m/z 40-500.
3. Sample Analysis:
-
Inject 1 µL of each calibration standard into the GC-MS to generate a calibration curve.
-
Inject 1 µL of the pheromone gland extract into the GC-MS.
4. Data Analysis and Quantification:
-
Identify the this compound peak in the chromatogram by comparing its retention time and mass spectrum to the synthetic standard.
-
Integrate the peak areas for the pheromone and the internal standard in both the standards and the samples.
-
Calculate the ratio of the pheromone peak area to the internal standard peak area for each standard and sample.
-
Construct a calibration curve by plotting the peak area ratio against the concentration for the calibration standards.[5]
-
Determine the concentration of this compound in the pheromone gland extract by using the peak area ratio from the sample and the linear regression equation from the calibration curve.
-
Calculate the absolute amount (in nanograms) of the pheromone per gland.
Visualizations
Experimental Workflow
Caption: Workflow for Quantitative Analysis of this compound.
Pheromone Biosynthesis Pathway
Caption: Biosynthesis of this compound from Acetyl-CoA.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Stereoselectivity of the Wittig Reaction for Pheromone Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the stereoselectivity of the Wittig reaction for the synthesis of pheromones.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the Wittig reaction, providing potential causes and actionable solutions.
Issue 1: Low Z:E Ratio in the Synthesis of a Z-Alkene Pheromone
-
Question: My Wittig reaction using an unstabilized ylide is yielding a low Z:E ratio or even predominantly the E-isomer. What are the possible causes and how can I improve the Z-selectivity?
-
Answer: Low Z-selectivity in Wittig reactions with unstabilized ylides is a common issue that can often be resolved by carefully controlling the reaction conditions to favor kinetic control.[1]
Potential Causes and Solutions:
-
Presence of Lithium Salts: Lithium salts, often introduced when using organolithium bases like n-butyllithium (n-BuLi) to generate the ylide, can lead to equilibration of the reaction intermediates, a phenomenon known as "stereochemical drift," which favors the thermodynamically more stable E-alkene.[2][3][4]
-
Solution: Employ "salt-free" conditions. This can be achieved by using alternative bases such as sodium amide (NaNH2), sodium hexamethyldisilazide (NaHMDS), potassium hexamethyldisilazide (KHMDS), or potassium tert-butoxide (KOtBu).[1][4] If an organolithium reagent must be used, the addition of a lithium-chelating agent may help, though using a different base is often more effective.
-
-
Ylide Stabilization: The phosphonium (B103445) ylide may be more stabilized than intended. Even subtle electron-withdrawing features in the alkyl residue can diminish the kinetic preference for the Z-alkene.[4]
-
Solvent Choice: The polarity of the solvent can influence the transition state of the reaction.
-
Solution: Use aprotic, non-polar solvents like tetrahydrofuran (B95107) (THF) or diethyl ether, which generally favor the formation of the Z-alkene.[4] Performing the reaction in dimethylformamide (DMF) in the presence of sodium iodide (NaI) or lithium iodide (LiI) has been shown to produce the Z-isomer almost exclusively.[3]
-
-
Temperature Control: Higher temperatures can provide enough energy to overcome the kinetic barrier, leading to the thermodynamic E-product.
-
Solution: Maintain a low reaction temperature (e.g., -78 °C) during the addition of the aldehyde to the ylide solution.[1] This favors the kinetically controlled pathway that leads to the Z-alkene.
-
-
Issue 2: Low E:Z Ratio When Targeting an E-Alkene Pheromone
-
Question: I am trying to synthesize an E-alkene, but the reaction is producing a significant amount of the Z-isomer. How can I increase the E-selectivity?
-
Answer: Achieving high E-selectivity depends on the type of ylide used.
Solutions:
-
Using Stabilized Ylides: If the molecular structure of the target pheromone allows, use a stabilized ylide (one containing an electron-withdrawing group like an ester or ketone).[5][6] These ylides are less reactive and their reactions are reversible, leading to the thermodynamically favored E-alkene with high selectivity.[2][7]
-
Schlosser Modification (for unstabilized ylides): If an unstabilized ylide must be used, the Schlosser modification is the preferred method for obtaining the E-alkene.[2][8] This technique involves deprotonating the initially formed betaine (B1666868) intermediate at a low temperature with a strong base (like phenyllithium (B1222949) or a second equivalent of n-BuLi), which allows it to equilibrate to the more stable threo-betaine.[2][7] Subsequent protonation and warming yield the E-alkene.[8][9]
-
Issue 3: Poor Yield of the Desired Alkene
-
Question: The overall yield of my Wittig reaction is low. What factors could be contributing to this?
-
Answer: Low yields can result from several factors related to reactants, reagents, and reaction conditions.
Potential Causes and Solutions:
-
Steric Hindrance: Sterically hindered ketones and, to a lesser extent, aldehydes may react slowly or not at all, particularly with stabilized ylides.[2]
-
Solution: For sterically demanding substrates, the Horner-Wadsworth-Emmons (HWE) reaction is often a superior alternative, as the phosphonate (B1237965) carbanions used are generally more nucleophilic.[2][9]
-
-
Aldehyde Instability: Aldehydes can be prone to oxidation, polymerization, or decomposition, especially under basic conditions or during prolonged reaction times.[2]
-
Solution: Use freshly distilled or purified aldehyde. Consider an in-situ generation of the aldehyde from the corresponding alcohol via a tandem oxidation-Wittig process.[2]
-
-
Inefficient Ylide Formation: Incomplete deprotonation of the phosphonium salt will result in a lower concentration of the active ylide.
-
Solution: Ensure the use of a sufficiently strong base and anhydrous conditions. The formation of the characteristic ylide color (often orange, red, or deep purple) can serve as a visual indicator of successful deprotonation.[6]
-
-
Side Reactions: The highly reactive ylide can participate in side reactions.
-
Solution: Maintain an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with oxygen, especially when using unstabilized ylides.[7] Add the aldehyde slowly at a low temperature to control the reaction rate and minimize side reactions.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the key factors that determine the stereoselectivity of the Wittig reaction?
A1: The stereochemical outcome of the Wittig reaction is primarily determined by the nature of the ylide, the presence of salts, the solvent, and the reaction temperature.[1]
-
Ylide Structure: The most critical factor is the electronic nature of the substituent on the ylide's carbanion.[1]
-
Unstabilized Ylides (e.g., R = alkyl) are highly reactive and typically yield (Z)-alkenes under kinetic control.[1][6]
-
Stabilized Ylides (e.g., R = ester, ketone) are less reactive and react under thermodynamic control to give (E)-alkenes.[3][6]
-
Semi-stabilized Ylides (e.g., R = aryl) often provide poor selectivity, resulting in a mixture of E and Z isomers.[1]
-
-
Salt Additives: Lithium salts can significantly decrease Z-selectivity by facilitating the equilibration of intermediates.[2][3]
-
Solvent: Aprotic, non-polar solvents tend to favor Z-alkene formation with unstabilized ylides.[4]
-
Temperature: Low temperatures (-78 °C) favor the kinetically controlled Z-product when using unstabilized ylides.[1]
Q2: What is the difference between a stabilized and an unstabilized ylide?
A2: The key difference lies in the substituent attached to the negatively charged carbon of the ylide.[5]
-
Unstabilized ylides have electron-donating or neutral groups (like alkyl groups) attached to the carbanion. This localizes the negative charge, making the ylide highly reactive.[5]
-
Stabilized ylides possess an electron-withdrawing group (such as an ester, ketone, or nitrile) that can delocalize the negative charge through resonance. This delocalization makes the ylide more stable and less reactive.[5][10]
Q3: How do I choose the appropriate base for generating the phosphonium ylide?
A3: The choice of base depends on the desired stereochemical outcome.
-
For Z-selective reactions: To avoid lithium salts, use sodium or potassium bases like NaHMDS, KHMDS, or KOtBu.[4] Sodium methylsulfinylmethanide in DMSO is also effective.[11]
-
For E-selective reactions (Schlosser modification): An organolithium base like n-BuLi or phenyllithium is required.[2][8]
-
For stabilized ylides: Weaker bases are often sufficient due to the higher acidity of the corresponding phosphonium salt.
Q4: Can the Wittig reaction tolerate other functional groups in the reactants?
A4: Yes, the Wittig reaction is compatible with a variety of functional groups, including ethers, esters, and aromatic nitro groups.[2] However, the highly basic conditions required for unstabilized ylides may not be compatible with sensitive functional groups like esters, which could be saponified. Stabilized ylides are less basic and offer broader functional group tolerance.[5]
Data Presentation
Table 1: Influence of Reaction Conditions on Stereoselectivity of the Wittig Reaction
| Ylide Type | Desired Isomer | Base | Solvent | Temperature | Key Considerations | Expected Outcome |
| Unstabilized | Z-alkene | NaHMDS, KHMDS, NaNH2 | THF, Diethyl Ether | -78 °C | Salt-free conditions are crucial.[4] | High Z-selectivity |
| Unstabilized | Z-alkene | n-BuLi | THF | -78 °C | Lithium salts are present, may lower Z-selectivity.[2][3] | Moderate to good Z-selectivity |
| Unstabilized | E-alkene | n-BuLi or PhLi (2 eq.) | THF/Ether | -78 °C to RT | Schlosser Modification.[7][8] | High E-selectivity |
| Stabilized | E-alkene | NaH, NaOMe, Na2CO3 | DMF, CH2Cl2, Toluene | Room Temp to Reflux | Reaction is thermodynamically controlled.[3][7] | High E-selectivity |
| Semi-stabilized | E/Z Mixture | Various | Various | Various | Often results in poor selectivity.[1] | Low stereoselectivity |
Experimental Protocols
Protocol 1: General Procedure for Z-Selective Wittig Reaction (Salt-Free)
This protocol is designed to maximize (Z)-alkene formation using an unstabilized ylide.[1]
-
Ylide Generation:
-
To a stirred suspension of the alkyltriphenylphosphonium salt (1.1 eq.) in anhydrous THF at 0 °C under an inert atmosphere (N2 or Ar), add a salt-free base such as KHMDS or NaHMDS (1.05 eq.) portion-wise.
-
Allow the mixture to stir at room temperature for 1 hour. The formation of the ylide is typically indicated by a color change to orange or deep red.[1][6]
-
-
Wittig Reaction:
-
Cool the reaction mixture to -78 °C in a dry ice/acetone bath.
-
Add a solution of the aldehyde (1.0 eq.) in anhydrous THF dropwise over 15 minutes.
-
Stir the reaction at -78 °C for 1-2 hours, then allow it to warm slowly to room temperature and stir overnight.[1]
-
-
Workup and Purification:
-
Quench the reaction by adding saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to isolate the (Z)-alkene. The E/Z ratio can be determined by ¹H NMR or GC analysis.[1]
-
Protocol 2: General Procedure for E-Selective Wittig Reaction (Schlosser Modification)
This protocol is for synthesizing (E)-alkenes from unstabilized ylides.[8][9]
-
Initial Ylide Reaction:
-
Generate the ylide from the phosphonium salt (1.05 eq.) using n-BuLi (1.0 eq.) in anhydrous THF at -78 °C.
-
Add a solution of the aldehyde (1.0 eq.) in anhydrous THF dropwise at -78 °C and stir for 1 hour.
-
-
Betaine Isomerization:
-
Add a second equivalent of n-BuLi (1.0 eq.) dropwise at -78 °C and stir for an additional hour. The color of the reaction mixture should change, indicating the formation of the β-oxido ylide.[9]
-
-
Protonation and Elimination:
-
Slowly add a proton source, such as a pre-cooled solution of tert-butanol (B103910) (2.0 eq.) in THF, to protonate the β-oxido ylide.
-
Allow the reaction to slowly warm to room temperature and stir overnight.[9]
-
-
Workup and Purification:
-
Follow the workup and purification steps outlined in Protocol 1 to isolate the (E)-alkene.
-
Visualizations
Caption: Decision pathway for achieving Z or E-alkene selectivity.
Caption: Troubleshooting workflow for low Z-selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. adichemistry.com [adichemistry.com]
- 8. elkintonlab.wordpress.com [elkintonlab.wordpress.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
Technical Support Center: Purification of (E,Z)-4,6-Hexadecadien-1-ol Diastereomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of (E,Z)-4,6-Hexadecadien-1-ol diastereomers.
Troubleshooting Guides (Q&A Format)
Issue: Poor or no separation of this compound diastereomers on a standard silica (B1680970) gel column.
-
Question: My this compound diastereomers are co-eluting or showing very poor separation with a standard silica gel column using a hexane/ethyl acetate (B1210297) solvent system. What can I do to improve the resolution?
-
Answer: This is a common challenge due to the subtle differences in polarity between the geometric isomers of this compound. Here are several strategies to improve separation:
-
Optimize the Mobile Phase: A less polar mobile phase will increase the interaction of the diastereomers with the silica gel, potentially improving separation. Try decreasing the percentage of ethyl acetate in hexane. You can also experiment with other solvent systems, such as toluene (B28343)/hexane or dichloromethane/hexane, which can alter the selectivity.
-
Consider Silver Nitrate (B79036) Impregnated Silica Gel (AgNO₃-SiO₂): This is a highly effective technique for separating unsaturated compounds, particularly geometric isomers. The silver ions form reversible π-complexes with the double bonds of the dienes. The stability of these complexes differs between the cis and trans isomers, leading to differential retention. Cis-olefins generally form stronger complexes and are retained more strongly than trans-isomers[1].
-
Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC offers higher resolution than standard column chromatography. A normal-phase column (e.g., silica) or a silver-impregnated HPLC column can be used. Reversed-phase HPLC with a C18 column and a polar mobile phase (e.g., acetonitrile/water) can also be effective, as the subtle differences in the shape of the isomers can lead to different interactions with the stationary phase[2].
-
Issue: Suspected isomerization of the (E,Z) configuration during purification.
-
Question: I suspect that the this compound is isomerizing during purification on silica gel. How can I confirm this and prevent it?
-
Answer: Conjugated dienes can be sensitive to isomerization, especially in the presence of acid, heat, or light[3].
-
Confirmation of Isomerization:
-
GC-MS Analysis: Analyze a sample of your purified material by GC-MS and compare the retention times and mass spectra to those of your starting material and authentic standards of the different isomers if available. Isomerization will result in the appearance of new peaks corresponding to other geometric isomers.
-
¹H NMR Spectroscopy: The coupling constants of the vinylic protons are diagnostic of the double bond geometry. A change in the coupling constants in the purified sample compared to the starting material indicates isomerization.
-
-
Prevention of Isomerization:
-
Use Neutralized Silica Gel: Standard silica gel can be slightly acidic. You can neutralize it by washing it with a dilute solution of a base like triethylamine (B128534) in your solvent system before packing the column.
-
Avoid High Temperatures: Perform the purification at room temperature. Avoid heating the fractions during solvent evaporation. Use a rotary evaporator with a water bath at a low temperature.
-
Protect from Light: Wrap your column and collection tubes in aluminum foil to protect the light-sensitive conjugated diene system[3].
-
Consider Alternative Stationary Phases: If isomerization on silica persists, consider using a less acidic stationary phase like alumina (B75360) (neutral or basic) or a bonded-phase silica gel.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best chromatographic technique for separating gram-scale quantities of this compound diastereomers?
-
A1: For gram-scale purification, flash chromatography using silver nitrate impregnated silica gel is often the most effective and scalable method. The differential complexation of the geometric isomers with the silver ions allows for enhanced separation that is often difficult to achieve on standard silica gel[1][4][5]. Preparative HPLC is also an option for high-purity requirements, although it may be less suitable for very large quantities.
-
-
Q2: How can I prepare silver nitrate impregnated silica gel?
-
A2: A common method is to dissolve silver nitrate in a polar solvent like water or methanol, create a slurry with the silica gel, and then evaporate the solvent under reduced pressure while protecting from light. The loading of silver nitrate typically ranges from 5% to 20% by weight[6][7]. Pre-made silver nitrate silica gel is also commercially available.
-
-
Q3: What are the typical elution orders for (E,Z) isomers on different types of columns?
-
A3:
-
Normal Phase (Silica Gel): The elution order can be difficult to predict and depends heavily on the specific solvent system. Generally, the less polar isomer will elute first.
-
Silver Nitrate Silica Gel: Trans double bonds interact less strongly with the silver ions than cis double bonds. Therefore, isomers with more trans character will elute before isomers with more cis character[1].
-
Reversed-Phase HPLC (C18): The elution order is influenced by the hydrophobicity and shape of the molecule. Often, the more linear trans isomers will have a stronger interaction with the C18 chains and thus a longer retention time than the less linear cis isomers[2].
-
-
-
Q4: How can I analyze the isomeric purity of my purified this compound?
-
A4: The most common and effective methods are:
-
Gas Chromatography (GC): Using a polar capillary column (e.g., DB-23 or similar) can often resolve geometric isomers. The retention times will be different for each isomer[2].
-
Gas Chromatography-Mass Spectrometry (GC-MS): This provides both the retention time for isomer identification and the mass spectrum for structural confirmation[8].
-
¹H NMR Spectroscopy: Integration of the distinct signals for the vinylic protons of each isomer allows for quantification of the isomeric ratio. The coupling constants also confirm the geometry of the double bonds.
-
-
Data Presentation
Table 1: Representative GC Retention Times for Hexadecadienol Isomers
| Isomer | Column Type | Oven Program | Retention Time (min) |
| (4E,6Z)-Hexadecadien-1-ol | DB-23 (polar) | 60°C (2 min), then 10°C/min to 220°C | ~31.09 |
| (4Z,6Z)-Hexadecadien-1-ol | DB-23 (polar) | 60°C (2 min), then 10°C/min to 220°C | ~31.40 |
Note: Retention times are illustrative and will vary depending on the specific instrument, column dimensions, and operating conditions. Data is based on reported values for similar compounds[8].
Table 2: Comparison of Chromatographic Methods for Diastereomer Separation
| Method | Stationary Phase | Typical Mobile Phase | Resolution | Throughput |
| Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate | Low to Moderate | High |
| Flash Chromatography | AgNO₃-Silica Gel | Toluene/Hexane | Moderate to High | High |
| Preparative HPLC | Silica | Hexane/Isopropanol | High | Low to Moderate |
| Preparative HPLC | C18 (Reversed-Phase) | Acetonitrile/Water | Moderate to High | Low to Moderate |
Experimental Protocols
Protocol 1: Purification of this compound Diastereomers using Silver Nitrate Impregnated Silica Gel Flash Chromatography
-
Preparation of AgNO₃-Silica Gel (10% w/w):
-
In a round-bottom flask protected from light (wrapped in aluminum foil), dissolve 10 g of silver nitrate in 50 mL of deionized water.
-
Add 90 g of silica gel (230-400 mesh) to the solution to form a slurry.
-
Remove the water under reduced pressure using a rotary evaporator with a water bath temperature of 50-60°C until a free-flowing powder is obtained.
-
Dry the prepared silica gel in a vacuum oven at 50°C for at least 4 hours. Store in a dark, dry container.
-
-
Column Packing:
-
Choose a column size appropriate for the amount of sample (a silica-to-sample ratio of 50:1 to 100:1 is recommended for difficult separations).
-
Dry pack the column with the prepared AgNO₃-silica gel, gently tapping the column to ensure even packing.
-
Carefully add a layer of sand on top of the silica gel.
-
Pre-elute the column with the starting mobile phase (e.g., 98:2 Hexane:Toluene) until the packing is fully wetted and equilibrated.
-
-
Sample Loading and Elution:
-
Dissolve the crude mixture of this compound diastereomers in a minimal amount of the mobile phase.
-
Carefully load the sample onto the top of the column.
-
Begin elution with the mobile phase, collecting fractions.
-
A shallow gradient of increasing polarity (e.g., gradually increasing the percentage of toluene or adding a small amount of ether) may be necessary to elute the more strongly retained isomers.
-
-
Fraction Analysis:
-
Analyze the collected fractions by thin-layer chromatography (TLC) using a silver nitrate impregnated TLC plate or by GC-MS to identify the fractions containing the pure diastereomers.
-
Combine the fractions containing the pure desired isomer and remove the solvent under reduced pressure at a low temperature.
-
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for poor diastereomer separation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Chemical protection of pheromones containing an internal conjugated diene system from isomerization and oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. silicycle.com [silicycle.com]
- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. Silver nitrate on silica gel loading 10wt. , +230mesh 7761-88-8 [sigmaaldrich.com]
- 8. tandfonline.com [tandfonline.com]
Technical Support Center: (E,Z)-4,6-Hexadecadien-1-ol Field Dispensers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the degradation of (E,Z)-4,6-Hexadecadien-1-ol in field dispensers.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.
| Issue | Possible Causes | Troubleshooting Steps |
| Low or No Insect Capture | 1. Dispenser Failure: The pheromone may be completely degraded or the release rate is too low. 2. Incorrect Trap Placement: Traps may be positioned in areas with low insect traffic, high wind, or near competing odors.[1] 3. Environmental Conditions: Extreme temperatures can reduce insect activity.[1] Strong winds can disrupt the pheromone plume.[1] 4. Competing Pheromone Sources: Presence of other natural or artificial pheromone sources in the vicinity. 5. Trap Saturation: The trap's adhesive surface is covered with insects or debris. | 1. Replace the dispenser with a new one from a fresh, properly stored batch. 2. Relocate traps to areas where the target insect is most likely to be present, avoiding direct sunlight and strong air currents.[1] 3. Deploy traps during periods of optimal insect activity and consider weather conditions. 4. Survey the area for and remove any other pheromone-releasing materials if possible. 5. Replace traps when the adhesive surface is more than 50% covered. |
| Inconsistent Capture Rates | 1. Variable Pheromone Release: Fluctuations in ambient temperature can cause inconsistent release rates. 2. Dispenser Variability: Inconsistent manufacturing of dispensers can lead to different release profiles. 3. Partial Degradation: The pheromone may be partially degraded, altering its attractiveness. 4. Changes in Insect Population: Natural fluctuations in the target insect population can affect capture rates. | 1. Monitor and record temperature at the experimental site to correlate with capture data. 2. Test a batch of dispensers for initial pheromone load and release rate consistency before field deployment. 3. Analyze residual pheromone in used dispensers to check for degradation products. 4. Use a larger number of traps and randomize their placement to account for population variations. |
| Premature Dispenser Exhaustion | 1. High Temperatures: Higher than expected ambient temperatures can accelerate the pheromone release rate. 2. High Wind Conditions: Increased airflow around the dispenser can enhance volatilization. 3. Incorrect Dispenser Type: The chosen dispenser may not be suitable for the required field longevity. | 1. Select a dispenser with a higher pheromone load or a formulation designed for slower release. 2. Shield dispensers from direct, high winds where possible. 3. Consult dispenser manufacturer guidelines for expected field life under your specific environmental conditions. |
| Suspected Pheromone Degradation | 1. UV Exposure: Direct sunlight can cause isomerization and degradation of conjugated dienes.[2][3] 2. Oxidation: Exposure to air can lead to oxidative degradation of the pheromone. 3. Dispenser Material Interaction: The dispenser material itself may catalyze degradation (e.g., sulfur-cured rubber).[2][3] | 1. Use dispensers that offer UV protection or place traps in shaded locations.[2][3] 2. Store lures in airtight packaging, preferably under an inert atmosphere, and minimize exposure to air before deployment. 3. Choose dispensers made from inert materials, such as phenolic resin-cured elastomers, to minimize isomerization.[2][3] |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound in field dispensers?
A1: The primary factors are exposure to ultraviolet (UV) light from the sun, high temperatures, and oxidation from exposure to the air.[2][3] The conjugated diene structure of this compound makes it particularly susceptible to isomerization and degradation under UV radiation.[2][3] The material of the dispenser can also play a role; for instance, sulfur-cured rubber septa can accelerate the isomerization of conjugated diene pheromones.[2][3]
Q2: How can I determine if my dispenser is still releasing an effective amount of pheromone?
A2: You can assess the dispenser's effectiveness through both indirect and direct methods. Indirectly, a consistent and expected capture rate of the target insect suggests the dispenser is functioning. Directly, you can analyze the residual pheromone content in the dispenser after a period of field use. This typically involves solvent extraction of the dispenser followed by quantitative analysis using Gas Chromatography (GC). A significant decrease in the active isomer or the presence of degradation products would indicate a loss of effectiveness.
Q3: What is the expected field life of a dispenser containing this compound?
A3: The field life can vary significantly depending on the dispenser type, pheromone loading, and environmental conditions. For conjugated dienes in traditional red rubber septa, the effective life can be as short as a few days.[2][3] However, in more stable dispensers, such as gray halo-butyl isoprene (B109036) blend elastomer septa, the field life can be extended to several weeks.[2][3] Always consult the manufacturer's specifications and consider conducting your own validation studies under your specific field conditions.
Q4: Can I store unused dispensers for the next season?
A4: It is highly recommended to store unused dispensers in a freezer, preferably at -20°C or below, in their original sealed packaging.[4] This minimizes the degradation of the pheromone and preserves its efficacy. Avoid storing dispensers at room temperature or in direct sunlight, as this will lead to rapid degradation.[4]
Quantitative Data on Pheromone Degradation
Table 1: Isomerization of (E,Z)-7,9-Dodecadien-1-ol Acetate in Different Dispenser Types After 2 Weeks of Field Exposure
| Dispenser Type | Curing Agent | Relative Rate of Isomerization |
| Red Natural Rubber Septa | Sulfur | Fastest |
| Black Halo-butyl Elastomer (55C) | Phenolic Resin | 5-fold slower than Red Septa |
| Gray Halo-butyl Isoprene Blend | Phenolic Resin | 7-fold slower than Red Septa |
| Data adapted from a study on the stability of conjugated diene pheromones.[2][3] |
Table 2: Decrease in (E,E)-8,10-Dodecadien-1-ol Acetate Isomer Content After 43 Days in Direct Sunlight
| Dispenser Type | Decrease in (E,E) Isomer Content (%) |
| Gray Halo-butyl Isoprene Blend | 16.7 |
| Black Halo-butyl Elastomer (50C) | 16.8 |
| Black Halo-butyl Elastomer (55C) | 13.0 |
| Data adapted from a study on the stability of conjugated diene pheromones.[2][3] |
Experimental Protocols
Protocol 1: Quantification of Residual this compound in Field-Aged Dispensers
Objective: To determine the amount of active pheromone remaining in a dispenser after a specific period of field exposure.
Materials:
-
Field-aged dispensers
-
Unused dispensers (as controls)
-
Hexane (B92381) (or another suitable solvent)
-
20 mL glass vials with PTFE-lined caps
-
Vortex mixer
-
Gas Chromatograph with Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)
-
Internal standard (e.g., a stable hydrocarbon of similar volatility)
Methodology:
-
Sample Preparation:
-
Carefully remove the aged dispenser from the trap using forceps and place it in a labeled 20 mL glass vial.
-
Add a precise volume of hexane (e.g., 10 mL) to the vial.
-
Add a known amount of the internal standard to the vial.
-
Seal the vial and vortex for 1 minute.
-
Allow the dispenser to extract in the solvent for 24 hours at room temperature.
-
-
GC Analysis:
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Inject an aliquot of the hexane extract into the GC.
-
Use an appropriate GC temperature program to separate the pheromone from other compounds.
-
Identify and quantify the this compound peak based on the retention time and the calibration curve.
-
-
Data Analysis:
-
Calculate the amount of pheromone remaining in the dispenser.
-
Compare the amount in the aged dispenser to the amount in an unaged control dispenser to determine the percentage of degradation or release.
-
Visualizations
Caption: A logical workflow for troubleshooting low insect capture rates.
Caption: Key factors contributing to the degradation of the pheromone.
References
Technical Support Center: Overcoming Matrix Effects in GC-MS Analysis of Pheromones
Welcome to the Technical Support Center for the GC-MS analysis of pheromones. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of GC-MS analysis of pheromones?
A1: Matrix effects in Gas Chromatography-Mass Spectrometry (GC-MS) are the alterations in the analytical signal of a target analyte (in this case, a pheromone) caused by other co-eluting components present in the sample matrix.[1][2] These effects can manifest as either signal enhancement (an artificially high response) or signal suppression (an artificially low response), leading to inaccurate quantification.[2] In pheromone analysis, the matrix can be complex, including insect tissues, gland extracts, hair, or collection media like air entrainment filters.[3]
Q2: What are the primary causes of matrix effects in a GC-MS system?
A2: The leading causes of matrix effects in GC-MS are:
-
Matrix-Induced Enhancement: This is a common effect in GC-MS where non-volatile matrix components accumulate in the GC inlet liner and at the head of the column. These components can mask "active sites" where sensitive analytes might otherwise adsorb or degrade, thus protecting the target pheromones and leading to an enhanced signal.
-
Matrix-Induced Suppression: Although less frequent in GC-MS compared to LC-MS, signal suppression can happen. It may be caused by competition for ionization in the MS source or by matrix components that interfere with the transfer of the analyte from the GC to the MS.
-
Competition during Derivatization: If a derivatization step is employed to improve the volatility or chromatographic behavior of pheromones, other compounds in the matrix with similar functional groups can compete for the derivatizing agent. This can lead to incomplete derivatization of the target pheromone and a subsequently lower signal.
Q3: How can I determine if my pheromone analysis is being affected by matrix effects?
A3: To diagnose matrix effects, you can compare the analytical response of your target pheromone in different solutions:
-
Prepare a calibration standard in a pure solvent (e.g., hexane (B92381) or dichloromethane).
-
Prepare a "matrix-matched" standard by spiking a known amount of the pheromone into a blank sample extract (a sample of the same matrix type known to be free of your target analyte).
-
Analyze both standards under the same GC-MS conditions.
If there is a significant difference (typically >20%) in the signal response between the two, it is indicative of matrix effects.[4]
Q4: Can a stable isotope-labeled internal standard (SIL-IS) completely eliminate matrix effects?
A4: While using a SIL-IS is a very effective strategy to compensate for matrix effects, it may not completely eliminate them. The principle is that the analyte and the SIL-IS, being chemically almost identical, will be affected by the matrix in the same way.[5][6] However, this assumption may not always hold true, especially in cases of extreme matrix complexity or if the analyte and SIL-IS have slightly different chromatographic retention times.[6]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the GC-MS analysis of pheromones, with a focus on issues arising from matrix effects.
| Problem | Possible Causes | Solutions |
| Poor Peak Shape (Tailing or Fronting) | Active sites in the GC inlet or column; Column overload; Improper column installation. | Use a deactivated inlet liner and a high-quality, inert GC column; Consider trimming the first few centimeters of the column; Reduce the injection volume or dilute the sample. |
| Inconsistent or Poor Analyte Recovery | Signal suppression due to matrix components; Analyte loss during sample preparation. | Optimize the sample cleanup procedure (e.g., using SPE or d-SPE); Employ matrix-matched calibration or standard addition; Use a stable isotope-labeled internal standard. |
| Signal Enhancement | "Analyte protectant" effect from matrix components masking active sites in the inlet and column. | Regularly replace the inlet liner and trim the column; Use analyte protectants in your standards to mimic the matrix effect; Implement a robust sample cleanup method. |
| Ghost Peaks or Carryover | Contamination of the syringe, inlet liner, or GC column from a previous, more concentrated sample. | Implement a thorough syringe wash sequence between injections; Replace the inlet liner and septum regularly; Run solvent blanks until ghost peaks are no longer observed. |
| Noisy or Unstable Baseline | Contaminated carrier gas; Column bleed; Dirty ion source in the mass spectrometer; System leaks. | Ensure high-purity carrier gas and use gas purifiers; Use a low-bleed GC column designed for MS applications; Perform regular ion source cleaning and system leak checks. |
Data Presentation
The following table provides a hypothetical comparison of pheromone recovery rates using different sample preparation and calibration strategies to mitigate matrix effects. This data illustrates the potential improvements that can be achieved with proper method optimization.
| Pheromone | Matrix | Sample Prep | Calibration | Average Recovery (%) | RSD (%) |
| (Z)-9-Tricosene | Housefly Cuticle | LLE | Solvent-Based | 65 | 15 |
| (Z)-9-Tricosene | Housefly Cuticle | LLE | Matrix-Matched | 95 | 5 |
| (Z)-9-Tricosene | Housefly Cuticle | QuEChERS (PSA) | Matrix-Matched | 98 | 3 |
| Grandlure | Boll Weevil Frass | SPME | Solvent-Based | 70 | 12 |
| Grandlure | Boll Weevil Frass | SPME | Matrix-Matched | 92 | 6 |
| Grandlure | Boll Weevil Frass | SPME | Standard Addition | 99 | 4 |
This table is a representative example and actual recovery rates will vary depending on the specific analyte, matrix, and experimental conditions.
Experimental Protocols
Solid-Phase Microextraction (SPME) for Volatile Pheromones
This protocol is suitable for the extraction of volatile pheromones from the headspace of a sample.
Materials:
-
SPME fiber assembly (e.g., PDMS/DVB coating)
-
Headspace vials (10 or 20 mL) with caps (B75204) and septa
-
Heating block or water bath
-
GC-MS system with a suitable inlet liner for SPME
Procedure:
-
Sample Preparation: Place the sample (e.g., insect gland, piece of hair, or air entrainment filter) into a headspace vial.
-
Internal Standard: Add a known amount of an appropriate internal standard (e.g., a deuterated analog of the target pheromone).
-
Equilibration: Seal the vial and place it in a heating block at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 15 minutes) to allow the volatile pheromones to partition into the headspace.
-
Extraction: Expose the SPME fiber to the headspace of the vial for a specific time (e.g., 30 minutes) while maintaining the temperature.
-
Desorption: Retract the fiber and immediately introduce it into the hot GC inlet (e.g., 250 °C) for thermal desorption of the analytes onto the GC column. Desorption time is typically 2-5 minutes.
-
GC-MS Analysis: Start the GC-MS run to separate and detect the desorbed compounds.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for Pheromone Extraction from Complex Matrices
This protocol is adapted for the extraction of pheromones from solid or semi-solid biological matrices like insect tissues.
Materials:
-
Homogenizer
-
50 mL centrifuge tubes
-
Acetonitrile (B52724) (ACN)
-
QuEChERS extraction salts (e.g., MgSO₄, NaCl)
-
Dispersive SPE (d-SPE) tubes with appropriate sorbents (e.g., PSA, C18)
-
Centrifuge
Procedure:
-
Homogenization & Extraction:
-
Weigh 1-2 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of ACN and any internal standards.
-
Shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts.
-
Shake vigorously for another minute.
-
Centrifuge at >3000 rcf for 5 minutes. The top layer is the acetonitrile extract.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a portion of the supernatant (e.g., 6 mL) to a 15 mL d-SPE tube containing the cleanup sorbent(s).
-
Shake for 30 seconds.
-
Centrifuge at >3000 rcf for 5 minutes.
-
-
Analysis: The resulting supernatant can be directly injected into the GC-MS or concentrated and solvent-exchanged if necessary.
Matrix-Matched Calibration
This protocol describes the preparation of calibration standards that compensate for matrix effects.
Procedure:
-
Prepare a Blank Matrix Extract: Extract a sample of the matrix that is known to be free of the target pheromone(s) using the same sample preparation procedure as for the unknown samples.
-
Prepare a Stock Solution: Prepare a concentrated stock solution of the pheromone standard(s) in a pure solvent.
-
Create Calibration Standards: Prepare a series of at least five calibration standards by spiking the blank matrix extract with known concentrations of the pheromone stock solution.
-
Analyze Standards: Analyze the matrix-matched calibration standards using the same GC-MS method as for the samples.
-
Construct Calibration Curve: Plot the peak area of the pheromone against the corresponding concentration to generate a calibration curve. The concentration of the pheromone in the unknown samples can then be determined from this curve.
Visualizations
Caption: Experimental workflow for GC-MS analysis of pheromones.
Caption: Decision tree for troubleshooting matrix effects in pheromone analysis.
References
- 1. Matrix Effects | Separation Science [sepscience.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Precision and accuracy in the quantitation of carboxytetrahydrocannibinol by isotope dilution gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of volatile mouse pheromones by gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Increasing signal-to-noise ratio in EAG recordings of insect antennae
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize their electroantennography (EAG) recordings by increasing the signal-to-noise ratio (S/N).
Frequently Asked Questions (FAQs)
Q1: What is a good signal-to-noise ratio (S/N) for EAG recordings?
A good S/N ratio is crucial for distinguishing a true physiological response from background noise. While absolute EAG signal values can range from microvolts to millivolts, a low-level signal can be accurately measured if the noise is significantly lower.[1] An ideal baseline signal should have an amplitude of less than 0.01 mV to detect and discriminate minute EAG responses.[2] The goal is to maximize the EAG signal while keeping noise at the lowest possible level.[1]
Q2: What are the primary sources of noise in EAG recordings?
Noise in EAG recordings can be broadly categorized into physiological and technical (environmental/instrumental) sources.[3][4]
-
Physiological Noise: This originates from the insect preparation itself, such as muscle activity (e.g., from swallowing or jaw clenching) and general cellular activity.[3][5]
-
Technical Noise:
-
Electromagnetic Interference (EMI): This is a major contributor and includes 50/60 Hz power line noise from nearby electrical equipment, monitors, and fluorescent lights.[5][6][7]
-
Electrode Noise: Poor contact between the electrode and the antenna, air bubbles in the electrode, or the use of inappropriate metal electrodes can introduce noise.[1][8]
-
Mechanical Instability: Vibrations from the building, such as a door slamming, or movement of the preparation or electrodes can create artifacts.[7][8]
-
Baseline Drift: Slow upward or downward movement of the signal can be caused by electrode polarization, changes in temperature or humidity, or poor grounding.[1][8]
-
Q3: How can I reduce electrical noise in my recordings?
High noise levels can obscure small EAG signals, leading to a poor S/N ratio.[8]
-
Use a Faraday Cage: Enclosing the entire experimental setup within a grounded Faraday cage is the most effective method to shield against external electromagnetic interference.[8]
-
Proper Grounding: Ensure a single, common ground point for the amplifier, headstage, and Faraday cage to prevent ground loops.[8]
-
Signal Filtering: Utilize the band-pass filter on your amplifier. A high-pass filter (e.g., 0.1 Hz) can help remove low-frequency baseline drift, while a low-pass filter (e.g., 50 Hz) can eliminate high-frequency noise.[8][9] Be cautious not to filter out the actual EAG signal.[8]
-
Secure the Preparation: Firmly secure the insect and electrodes to prevent any movement during recording.[8]
Q4: Can using multiple antennae improve the signal-to-noise ratio?
Yes, using an array of insect antennae connected in series can significantly improve the S/N ratio.[6][10] While both the EAG response amplitude and the noise level increase with more antennae in series, the relative increase in the EAG amplitude is greater than the increase in noise.[10] This technique has been shown to improve EAG sensitivity by approximately ten-fold when using four antennae in series.[6][11] Connecting antennae in parallel does not typically increase the EAG amplitude but may help in reducing large-amplitude noise.[10]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues encountered during EAG experiments.
Issue 1: Low Signal-to-Noise (S/N) Ratio
A low S/N ratio is characterized by a noisy baseline that makes it difficult to discern true EAG responses.
Troubleshooting Workflow for Low S/N Ratio
A troubleshooting workflow for diagnosing a low S/N ratio.
Issue 2: Baseline Drift
This is observed as a slow, steady rise or fall in the baseline signal.
| Potential Cause | Solution |
| Electrode Polarization | Allow the preparation to stabilize for 5-10 minutes before recording. Use fresh saline or conductive gel in the electrodes.[8] |
| Environmental Changes | Control the temperature and humidity of the recording environment. Ensure a continuous, humidified airflow over the antenna.[8] |
| Poor Grounding | Verify all grounding connections are secure and lead to a single common ground point.[8] |
Issue 3: No EAG Response
No discernible response is seen after stimulus application.
| Potential Cause | Solution |
| Damaged Antenna | The antenna may be damaged or unhealthy. Dissect and mount a new preparation.[8] |
| Blocked Stimulus Path | Check for blockages in the stimulus delivery tubing. Ensure the puff of air is effectively delivered over the antenna.[8] |
| Incorrect Stimulus | Verify the correct odorant and concentration are being used. |
| Poor Electrode Contact | Ensure the hemolymph makes good contact with the saline in the recording electrode. A clean cut at the tip of the antenna is essential.[8] |
| Amplifier/Software Issue | Check that the amplifier is on, and the software is correctly configured to record. |
Experimental Protocols
Key Protocol: Antennal and Electrode Preparation
A stable and healthy antennal preparation is the foundation for reliable EAG recordings.[8]
-
Insect Immobilization: Anesthetize a healthy insect, for example, by chilling it on ice for a few minutes. Carefully excise the head.[8]
-
Mounting: Mount the head onto a platform (e.g., a glass slide with wax) to hold it securely under a microscope.[8]
-
Electrode Preparation:
-
Pull two glass capillary tubes to a fine point using a microelectrode puller.[1]
-
Break the tips to a diameter slightly larger than the antenna base and tip.[9]
-
Fill the electrodes with a suitable saline solution (e.g., Ringer's solution) or a conductive gel. Ensure there are no air bubbles in the tips.[8]
-
-
Reference Electrode Placement: Gently insert the reference electrode into the back of the head capsule, ensuring good electrical contact.[8]
-
Recording Electrode Placement:
-
Carefully excise the very tip of the antennal flagellum with fine scissors to expose the hemolymph.[8]
-
Mount the recording electrode onto a micromanipulator.
-
Carefully bring the recording electrode into contact with the cut tip of the antenna, ensuring the hemolymph makes contact with the saline in the electrode.[8]
-
-
Stabilization: Position the antenna in the path of a continuous, humidified air stream (e.g., 0.5 L/min) and allow the preparation to stabilize for 5-10 minutes before beginning recordings. The baseline should become stable during this time.[8]
Standard EAG Experimental Workflow
Diagram of a standard experimental workflow for EAG recordings.
Data Presentation: Recommended Experimental Parameters
Summarizing key parameters can help in setting up a robust experiment. The optimal values may vary depending on the insect species and specific experimental goals.
| Parameter | Recommended Range | Rationale |
| Airflow Rate | 0.5 - 1.0 L/min | A constant, clean, and humidified airflow is essential for a stable baseline and to clear the stimulus effectively.[8][9] |
| Amplifier Gain | 10x - 100x | The gain should be adjusted to maximize the signal without causing clipping of the waveform.[9] |
| High-Pass Filter | 0.1 Hz | Helps to remove slow baseline drift.[9] |
| Low-Pass Filter | 50 Hz | Removes high-frequency noise, such as power line interference.[9] |
| Stimulus Duration | 100 ms (B15284909) - 2 s | Shorter durations mimic transient exposure to an odor plume.[9] |
| Inter-stimulus Interval | 30 s - 2 min | Sufficient time must be allowed for the antenna to recover between stimuli to avoid antennal fatigue.[8][9] |
References
- 1. ockenfels-syntech.com [ockenfels-syntech.com]
- 2. A Step-by-Step Guide to Mosquito Electroantennography [jove.com]
- 3. ai.rug.nl [ai.rug.nl]
- 4. Getting to know EEG artifacts and how to handle them in BrainVision Analyzer [pressrelease.brainproducts.com]
- 5. EEG Artifacts: Types, Detection, and Removal Techniques Bitbrain [bitbrain.com]
- 6. ento.psu.edu [ento.psu.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Improvement of signal-to-noise ratio in electroantennogram responses using multiple insect antennae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Enhancing the efficacy of (E,Z)-4,6-Hexadecadien-1-ol for mating disruption
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing mating disruption techniques. While the specific examples and data herein focus on Disparlure (B1670770), the pheromone for the spongy moth (Lymantria dispar), the principles, experimental protocols, and troubleshooting advice are broadly applicable to other lepidopteran pheromones, including compounds like (E,Z)-4,6-Hexadecadien-1-ol.
Troubleshooting Guide
This guide addresses common issues encountered during mating disruption experiments.
| Problem ID | Observed Issue | Potential Causes | Recommended Solutions & Next Steps |
| MD-01 | High male moth capture in monitoring traps persists after pheromone application. | 1. Pest Population Density is Too High: Mating disruption is most effective at low population densities. At high densities, males can find females by random chance.[1][2] 2. Immigration of Mated Females: Mated females may be entering the treated plot from adjacent, untreated areas.[3] 3. Improper Application Timing: Dispensers were deployed after the start of the male flight period. 4. Sub-optimal Dispenser Density/Load: The atmospheric concentration of the pheromone is insufficient to cause confusion.[4][5] 5. Environmental Factors: High winds can dissipate the pheromone plume, and high temperatures can cause premature release.[6] | 1. Confirm that the experimental site has a low-level pest population before treatment. Consider an initial application of a knockdown insecticide in areas with high pest pressure. 2. Increase the size of the treated area and establish larger buffer zones around the core experimental plots. 3. Deploy dispensers just before the anticipated start of the moth flight season, based on degree-day models or historical data.[7] 4. Increase the number of dispensers per unit area or use dispensers with a higher active ingredient (AI) load. Refer to dose-response data (Table 1). 5. Record environmental data. If high winds are persistent, the site may be unsuitable. For high temperatures, select dispensers with a more stable release profile. |
| MD-02 | Initial reduction in trap capture, but efficacy wanes before the end of the flight season. | 1. Premature Pheromone Depletion: The dispenser type has a release rate that is too high for the required duration, often exacerbated by high temperatures.[8] 2. Pheromone Degradation: The active ingredient is being degraded by UV light or oxidation. 3. Late-Season Emergence: A second or prolonged generation of moths is emerging after the pheromone's effective life has ended. | 1. Switch to a dispenser formulation with a longer-lasting, more controlled release profile (e.g., microencapsulated sprays, polymer matrices like SPLAT).[2] Consider a second application mid-season if using shorter-duration dispensers. 2. Select formulations that include UV protectants and antioxidants. 3. Re-evaluate the pest's phenology at the specific site. A second application may be necessary to cover the entire flight period. |
| MD-03 | Significant variability in mating success or trap capture between replicate plots. | 1. Non-Uniform Dispenser Application: Dispensers are clustered or unevenly distributed within the plot. 2. Canopy/Topography Variation: Differences in tree height, foliage density, or terrain can affect pheromone distribution.[8] 3. Edge Effects: Plots are too small, and the perimeter-to-area ratio is high, leading to interference from outside the treated zone.[9] | 1. Use a grid-based system for hand-application of dispensers to ensure uniform coverage. For aerial applications, ensure proper calibration of equipment. 2. Characterize and select replicate plots with similar topography and canopy structure. Place dispensers in the upper third of the tree canopy for optimal dispersal. 3. Increase the size of replicate plots and the buffer zones between them. Data collection should be focused on the central area of each plot to minimize edge effects. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of mating disruption?
A1: Mating disruption aims to prevent male moths from locating calling females by permeating the atmosphere with a synthetic version of the female's sex pheromone.[10] This creates "false plumes," masking the natural pheromone trails from females and making it difficult for males to orient towards them.[8] In some cases, high concentrations can also cause sensory adaptation or habituation in the male's antennae, reducing his sensitivity to the pheromone altogether.[11]
Q2: How do I select the appropriate pheromone dosage or application rate?
A2: The optimal dosage is the minimum amount required to achieve a significant reduction in mating. This is typically determined through dose-response field trials.[4][5] For Lymantria dispar, rates of 15 grams of active ingredient per hectare (g AI/ha) have been shown to reduce female mating success by over 99%.[5] The choice depends on the target pest's sensitivity, the population density, and the release characteristics of the chosen dispenser technology.
Q3: What are the critical differences between dispenser formulations like flakes, ties, and sprayable matrices?
A3: Dispensers vary in their release kinetics, longevity, and application method.[8]
-
Plastic Flakes/Ties (e.g., Disrupt® II): These are hand-applied or aerially applied with a sticking agent.[2] They offer a controlled release over several weeks but can be labor-intensive to apply by hand.
-
Sprayable Formulations (e.g., SPLAT-GM®): These are biodegradable gels or waxes that can be applied aerially or with ground equipment.[2][12] They offer excellent adhesion and can provide protection for extended periods (e.g., 11 weeks).[2]
-
Aerosol Emitters: These release pheromone at programmed intervals. They can cover large areas with fewer units but require maintenance and are more expensive upfront.
Q4: How is the efficacy of a mating disruption experiment formally evaluated?
A4: Efficacy is measured by assessing the reduction in mating, not just the reduction in pest population in the subsequent generation. The two primary methods are:
-
Trap Capture Reduction (Trap Shutdown): Pheromone-baited monitoring traps are placed within treated and untreated control plots. A significant reduction (often >90%) in male moth capture in the treated plots indicates that males are unable to locate point sources of pheromone.[13]
-
In-Situ Mating Assessment: Laboratory-reared, virgin "tethered" females are placed in the field within protected stations. After a set period (e.g., 24-48 hours), they are retrieved and dissected to check for the presence of spermatophores, which confirms mating.[14][15] This provides a direct measure of mating success.
Quantitative Data Summary
Table 1: Dose-Response Relationship for Disparlure on Lymantria dispar Mating Success Data synthesized from field trials in Virginia, USA.
| Pheromone Dosage (g AI/ha) | Mean Female Mating Success (%) | Reduction in Mating Success (%) |
| 0 (Control) | 85.0 | 0 |
| 3 | 15.0 | 82.4 |
| 15 | < 1.0 | > 99.0 |
| 37.5 | < 1.0 | > 99.0 |
| 75 | < 1.0 | > 99.0 |
Source: Adapted from data presented in studies on disparlure dosage optimization.[4][5]
Table 2: Comparison of Common Mating Disruption Formulations for Lymantria dispar
| Formulation Type | Common Product Name | Application Method | Typical Longevity | Key Advantage |
| Plastic Flakes | Disrupt® II | Aerial (with sticker), Hand | 6-8 weeks | Established technology |
| Flowable Matrix | SPLAT-GM® | Aerial, Ground Spray | 10-12 weeks | Organic, long-lasting, good adhesion[2] |
| Hand-Applied Dispenser | Twist-Tie / Tube | Manual | Season-long | High pheromone load per unit |
Experimental Protocols & Visualizations
Protocol 1: Field Efficacy Trial Workflow
This protocol outlines the steps for a standard field trial to evaluate the efficacy of a mating disruption formulation.
Objective: To determine if the application of a test formulation reduces trap capture and mating success compared to an untreated control.
Methodology:
-
Site Selection: Choose a minimum of two sites (one treatment, one control) with low, homogenous pest populations. Sites should be separated by at least 500 meters to prevent interference.[9] For robust statistical analysis, use multiple replicated plots for each treatment group.
-
Pre-Treatment Monitoring: Deploy a grid of pheromone-baited traps in all plots to establish baseline population densities.
-
Dispenser Application: Apply the mating disruption product to the treatment plot(s) according to the desired rate (e.g., 15 g AI/ha) just prior to the expected male flight period. Leave the control plot(s) untreated.
-
Efficacy Monitoring (Trap Shutdown): Place a new set of monitoring traps in the center of all plots. Check traps weekly throughout the flight season. Record and compare the number of male moths captured in treated versus control plots.
-
Efficacy Monitoring (Mating Success):
-
Deploy mating stations containing tethered, lab-reared virgin females.
-
Place stations in both treated and control plots.
-
Retrieve females after 48 hours and dissect to check for spermatophores.
-
Calculate the percentage of mated females in each plot.
-
-
Data Analysis: Use appropriate statistical methods (e.g., t-test, ANOVA) to compare mean trap captures and mean mating success between the treatment and control groups.
Caption: Workflow for a mating disruption field efficacy trial.
Protocol 2: Troubleshooting Low Efficacy
This logical diagram provides a step-by-step process for diagnosing the cause of poor performance in a mating disruption experiment.
Objective: To systematically identify the root cause when trap captures remain high or mating is not significantly reduced.
Methodology:
-
Start: Begin with the observation of "Low Efficacy."
-
Check Population Density: Was the initial pest pressure low? If no, this is the likely cause. If yes, proceed.
-
Verify Application: Confirm the correct dosage and uniform application of dispensers. Were they deployed at the right time? If any parameter was incorrect, this is a probable cause. If all were correct, proceed.
-
Assess Environmental Factors: Analyze weather data. Were there extreme winds or temperatures that could have impacted pheromone dispersal or longevity? If yes, this is a likely contributing factor. If no, proceed.
-
Evaluate Plot Design: Is there a possibility of mated female immigration due to small plot size or insufficient buffer zones? If yes, this is a likely cause.
Caption: Decision tree for troubleshooting low efficacy results.
References
- 1. villageofwayne.org [villageofwayne.org]
- 2. Q & A's ABOUT PHEROMONES & CONTROLLING SPONGY MOTH [extension.entm.purdue.edu]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. deepdyve.com [deepdyve.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. DATCP Home Spongy Moth Treatments: Mating Disruption [datcp.wi.gov]
- 8. Mating Disruption | WSU Tree Fruit | Washington State University [treefruit.wsu.edu]
- 9. academic.oup.com [academic.oup.com]
- 10. Mating disruption - Wikipedia [en.wikipedia.org]
- 11. Comparing the effectiveness of sexual communication disruption in the oriental fruit moth (Grapholitha molesta) using different combinations and dosages of its pheromone blend - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. illinois.gov [illinois.gov]
- 13. Studies Show Mating Disruption Can Reduce NOW Damage, Improve ROI [almonds.org]
- 14. Mating Disruption of a Flighted Spongy Moth, Lymantria Dispar Japonica (Motchulsky) in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Reducing by-products in the synthesis of conjugated dienes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-products during the synthesis of conjugated dienes.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of conjugated dienes, offering potential causes and solutions in a question-and-answer format.
Issue 1: Formation of Isomeric By-products
Question: My reaction is producing a mixture of geometric isomers (E/Z) or structural isomers. How can I improve the selectivity for the desired conjugated diene?
Answer: The formation of isomers is a common challenge in conjugated diene synthesis and is often influenced by the reaction mechanism and conditions. Here are several strategies to enhance selectivity:
-
Reaction Type and Catalyst Choice:
-
For Wittig-type reactions: The stereochemical outcome is highly dependent on the nature of the ylide. Stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides predominantly yield (Z)-alkenes.
-
For coupling reactions (e.g., Suzuki, Heck): The choice of catalyst and ligands is crucial. For instance, in Suzuki-Miyaura couplings, the stereochemistry of the starting vinyl boronic acid and vinyl halide is typically retained. Using bulky phosphine (B1218219) ligands can influence the steric environment around the metal center, thus affecting selectivity.
-
-
Temperature Control: In reactions where isomeric products are in equilibrium, such as some Diels-Alder reactions, temperature can be a critical factor. Lower temperatures often favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable isomer.[1]
-
Solvent and Additives: The polarity of the solvent can influence the transition state energies of competing reaction pathways, thereby affecting isomer ratios. Additives can also play a role; for example, in some Wittig reactions, the presence of salts can influence the stereochemical outcome.
Question: I am observing the formation of s-cis and s-trans conformational isomers. How does this impact my reaction, and can it be controlled?
Answer: While s-cis and s-trans conformers are interconvertible through rotation around the central single bond, the s-trans conformer is generally more stable due to reduced steric hindrance.[2][3] For certain reactions, particularly the Diels-Alder reaction, the diene must be in the s-cis conformation to react.
-
Promoting the s-cis Conformation:
-
Cyclic Dienes: Using a cyclic diene locks the molecule in the reactive s-cis conformation.
-
Steric Factors: Introducing bulky substituents that disfavor the s-trans conformation can increase the population of the s-cis conformer.
-
Issue 2: Polymerization of the Conjugated Diene
Question: My desired conjugated diene is polymerizing under the reaction conditions, leading to low yields and difficult purification. What can I do to prevent this?
Answer: Conjugated dienes are susceptible to polymerization, especially at elevated temperatures or in the presence of radical initiators or acidic catalysts.[4][5] Here are some effective preventative measures:
-
Lower Reaction Temperature: If the desired reaction can proceed at a lower temperature, this is often the simplest way to reduce polymerization.
-
Use of Polymerization Inhibitors: Adding a small amount of a radical scavenger, such as hydroquinone (B1673460) or butylated hydroxytoluene (BHT), to the reaction mixture can effectively suppress polymerization.
-
Control of Reaction Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize the presence of oxygen, which can initiate polymerization.
-
Removal of Product as it Forms: In some cases, it is possible to distill the conjugated diene product from the reaction mixture as it is formed, thus removing it from the conditions that promote polymerization.
-
Catalyst Choice: For acid-catalyzed reactions, using a milder or heterogeneous acid catalyst can reduce charring and polymerization.
Issue 3: Formation of Homocoupling and Other By-products in Cross-Coupling Reactions
Question: In my Suzuki or Heck coupling reaction to form a conjugated diene, I am observing significant amounts of homocoupled products from my starting materials. How can I minimize this side reaction?
Answer: Homocoupling is a common side reaction in many cross-coupling reactions.[6] Optimizing the reaction parameters can significantly favor the desired cross-coupling pathway:
-
Ligand Selection: The choice of phosphine ligand in palladium-catalyzed couplings is critical. Bulky, electron-rich ligands often promote the desired reductive elimination step that forms the cross-coupled product over competing side reactions.
-
Base Selection and Stoichiometry: The type and amount of base used can influence the rate of transmetalation and other steps in the catalytic cycle. Careful screening of bases (e.g., carbonates, phosphates, hydroxides) and their stoichiometry is recommended.
-
Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can sometimes reduce the extent of side reactions, including homocoupling.
-
Purity of Reagents: Ensure that all reagents, especially the organoboron compound in Suzuki couplings, are of high purity and free from impurities that might interfere with the catalytic cycle.
Data on By-product Reduction
The following tables provide quantitative data illustrating how reaction conditions can be optimized to reduce by-products in specific conjugated diene syntheses.
Table 1: Influence of Temperature on Endo/Exo Isomer Ratio in a Diels-Alder Reaction
| Temperature (°C) | Endo Product (%) | Exo Product (%) |
| 25 | >99 | <1 |
| 80 | 90 | 10 |
| 150 | 75 | 25 |
Note: This table represents a typical trend in Diels-Alder reactions where the endo product is kinetically favored at lower temperatures, while the more stable exo product is formed in greater amounts at higher temperatures where the reaction is reversible.
Table 2: Effect of Ylide Type on E/Z Selectivity in Wittig Reactions
| Ylide Type | Aldehyde | Solvent | E:Z Ratio |
| Stabilized (Ph₃P=CHCO₂Et) | Benzaldehyde | THF | >95:5 |
| Non-stabilized (Ph₃P=CHCH₃) | Benzaldehyde | THF | <10:90 |
Note: This table demonstrates the general principle that stabilized ylides give predominantly E-alkenes, while non-stabilized ylides favor Z-alkenes.
Experimental Protocols
Protocol 1: Minimizing By-products in a Wittig Reaction for Conjugated Diene Synthesis
This protocol describes a general procedure for the synthesis of a conjugated diene via a Wittig reaction, with an emphasis on minimizing by-products.
-
Preparation of the Phosphonium (B103445) Ylide:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add triphenylphosphine (B44618) (1.1 eq) and anhydrous solvent (e.g., THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the appropriate alkyl halide (1.0 eq).
-
Allow the reaction to warm to room temperature and stir until the phosphonium salt precipitates.
-
Isolate the phosphonium salt by filtration, wash with cold solvent, and dry under vacuum.
-
To a separate flame-dried flask under nitrogen, suspend the phosphonium salt in anhydrous THF.
-
Cool the suspension to -78 °C (dry ice/acetone bath).
-
Slowly add a strong base (e.g., n-butyllithium, 1.0 eq) dropwise. The formation of the ylide is often indicated by a color change.
-
Allow the solution to stir at low temperature for 30-60 minutes.
-
-
Wittig Reaction:
-
Slowly add a solution of the α,β-unsaturated aldehyde (1.0 eq) in anhydrous THF to the ylide solution at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to separate the desired conjugated diene from triphenylphosphine oxide and any isomeric by-products.
-
Protocol 2: Reducing Homocoupling in a Suzuki-Miyaura Cross-Coupling for Conjugated Diene Synthesis
This protocol provides a general method for the stereospecific synthesis of a conjugated diene using a Suzuki-Miyaura coupling, with measures to minimize homocoupling.
-
Reaction Setup:
-
To a Schlenk flask, add the vinyl halide (1.0 eq), the vinyl boronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable phosphine ligand if not using a pre-formed catalyst.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) at least three times.
-
-
Solvent and Base Addition:
-
Add a degassed solvent system (e.g., a mixture of toluene (B28343) and water, or DME).
-
Add a degassed aqueous solution of a base (e.g., 2M Na₂CO₃ or K₃PO₄, 2-3 eq).
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-12 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to remove any homocoupled by-products and residual catalyst.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common types of by-products in conjugated diene synthesis?
A1: The most frequently encountered by-products include:
-
Geometric (E/Z) and structural isomers: These arise from non-selective reaction pathways.
-
Polymers and oligomers: Conjugated dienes can polymerize, especially under harsh conditions.[4][5]
-
Homocoupling products: In cross-coupling reactions, starting materials can react with themselves.[6]
-
Products of carbocation rearrangements: In acid-catalyzed reactions, carbocation intermediates can rearrange to form undesired isomers.
Q2: How can I detect and quantify the by-products in my reaction mixture?
A2: Several analytical techniques are well-suited for this purpose:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for separating and identifying volatile by-products. Quantification can be achieved by using an internal standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the structure of by-products and determine the isomeric ratio of the products.
-
High-Performance Liquid Chromatography (HPLC): HPLC is useful for separating non-volatile by-products and can be used for quantification with appropriate calibration.
Q3: Can the choice of starting material influence the formation of by-products?
A3: Absolutely. The structure of your reactants can have a significant impact on the reaction's outcome. For example, in elimination reactions to form dienes, the position of leaving groups will determine the initial regiochemistry of the double bonds. In cross-coupling reactions, the purity and stability of the organometallic reagents are critical.
Q4: Are there any "green" or more environmentally friendly methods for synthesizing conjugated dienes that also minimize by-products?
A4: Yes, there is a growing interest in developing greener synthetic routes. Some approaches include:
-
Catalytic methods: Using highly efficient catalysts at low loadings reduces waste.
-
Reactions in aqueous media: Performing reactions in water can reduce the use of volatile organic solvents.
-
Atom-economical reactions: Reactions like metathesis can be highly efficient in incorporating all atoms from the reactants into the desired product.
Visualizations
Caption: Experimental workflow for a Wittig reaction to synthesize conjugated dienes.
Caption: Troubleshooting guide for polymerization in conjugated diene synthesis.
References
Technical Support Center: Stabilizing (E,Z)-4,6-Hexadecadien-1-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stabilization of (E,Z)-4,6-Hexadecadien-1-ol. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the integrity and efficacy of your experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during storage?
A1: The primary factors leading to the degradation of this compound, a long-chain unsaturated alcohol, are its susceptibility to oxidation, isomerization, and polymerization. Key contributors to degradation include:
-
Oxidation: The double bonds in the molecule are prone to oxidation when exposed to air (oxygen), leading to the formation of aldehydes, ketones, and other degradation products. This process can be accelerated by exposure to light and elevated temperatures.
-
Isomerization: Exposure to UV light or heat can cause the cis (Z) and trans (E) configuration of the double bonds to change.[1] This is a critical issue as the biological activity of pheromones is often highly dependent on their specific isomeric ratio.
-
High Temperatures: Elevated temperatures increase the rate of chemical degradation and can also lead to evaporation of the compound.[2] Pheromones are volatile chemicals, and improper storage can result in a significant loss of the material.[2]
-
Contamination: The presence of impurities, such as trace metals or acidic/basic residues, can catalyze degradation reactions.
Q2: What are the recommended long-term storage conditions for neat this compound?
A2: For long-term stability, neat this compound should be stored in a freezer at or below -20°C.[3] To minimize degradation, the following conditions are recommended:
-
Temperature: A constant temperature of -20°C or lower is ideal. For highly sensitive samples or for very long-term storage, -80°C is preferable.
-
Atmosphere: Before sealing, the container headspace should be purged with an inert gas such as argon or nitrogen to displace oxygen.[4]
-
Container: Use amber glass vials with polytetrafluoroethylene (PTFE)-lined caps (B75204) to protect the compound from light and to ensure a tight seal.[3]
-
Purity: Ensure the compound is of high purity before storage, as impurities can accelerate degradation.
Q3: Can I store this compound in a solvent? If so, which solvents are recommended?
A3: Yes, storing this compound in a suitable solvent can be a convenient method, especially for preparing stock solutions. High-purity, volatile organic solvents are recommended.
-
Recommended Solvents: Hexane, pentane, or dichloromethane (B109758) are commonly used.[5] Ensure the solvent is of high purity and is free of peroxides, which can initiate oxidation.
-
Storage: Solutions should be stored under the same conditions as the neat compound: at or below -20°C, in amber glass vials with PTFE-lined caps, and under an inert atmosphere.
Q4: Are antioxidants effective in stabilizing this compound?
A4: Yes, adding an antioxidant can significantly inhibit oxidative degradation. Common antioxidants used for stabilizing pheromones include:
-
Butylated Hydroxytoluene (BHT): A widely used and effective antioxidant for unsaturated organic compounds.
-
Vitamin E (α-tocopherol): A natural antioxidant that can also be effective.
-
Hindered Phenol Antioxidants (HPAOs): A class of synthetic antioxidants that offer good stability.[6]
The choice and concentration of the antioxidant may require optimization for your specific application.
Troubleshooting Guides
This guide addresses specific issues that researchers may encounter during the storage and handling of this compound.
Issue 1: Loss of Biological Activity in a Stored Sample
-
Possible Cause 1: Chemical Degradation.
-
Troubleshooting Steps:
-
Verify the storage temperature. Ensure the freezer is functioning correctly and maintaining the set temperature.
-
Check for exposure to oxygen. Was the vial properly sealed under an inert atmosphere?
-
Assess for light exposure. Were the samples stored in amber vials or otherwise protected from light?
-
Analyze the sample purity using Gas Chromatography-Mass Spectrometry (GC-MS) to identify potential degradation products.
-
-
-
Possible Cause 2: Isomerization.
-
Troubleshooting Steps:
-
Analyze the isomeric purity of your sample using a GC system equipped with a suitable capillary column that can resolve the different isomers of 4,6-hexadecadien-1-ol.
-
Compare the current isomeric ratio to the initial specification of the compound.
-
Review handling procedures to identify any potential exposure to UV light or high heat.
-
-
Issue 2: Inconsistent Results in Bioassays
-
Possible Cause 1: Inaccurate Concentration of Diluted Samples.
-
Troubleshooting Steps:
-
Verify the calibration of your pipettes and other volumetric labware.
-
Prepare fresh dilutions from a reliable stock solution.
-
If possible, quantify the concentration of your diluted samples using a validated analytical method like GC-MS with an internal standard.
-
-
-
Possible Cause 2: Adsorption to Surfaces.
-
Troubleshooting Steps:
-
Use silanized glassware to minimize adsorption of the pheromone to container walls.
-
Be aware that the compound can adsorb to plastic surfaces; use glass wherever possible.
-
-
Logical Flow for Troubleshooting Sample Degradation
References
- 1. researchgate.net [researchgate.net]
- 2. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Sample preparation GC-MS [scioninstruments.com]
- 6. A comparison of the efficacy of various antioxidants on the oxidative stability of irradiated polyethylene - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Bioassay Validation of Synthetic (E,Z)-4,6-Hexadecadien-1-ol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioassay validation of synthetic (E,Z)-4,6-Hexadecadien-1-ol, a key insect sex pheromone component. The following sections detail its performance in various bioassays, compare it with related compounds, and provide the experimental protocols necessary for replication and further research. This information is crucial for the development of effective pest management strategies and for advancing our understanding of insect chemical communication.
Executive Summary
This compound is a primary component of the sex pheromone of the persimmon fruit moth, Stathmopoda masinissa. Bioassay validations, including Electroantennography (EAG), Gas Chromatography-Electroantennographic Detection (GC-EAD), wind tunnel assays, and field trapping experiments, have confirmed its biological activity. The (4E,6Z)-isomer consistently elicits the strongest antennal responses in male moths. While this compound is a crucial component, its effectiveness as a lure can be significantly influenced by the presence of its acetate (B1210297) and aldehyde derivatives, with optimal blends varying between different geographical populations of S. masinissa.
Comparative Performance Data
The biological activity of synthetic this compound and its derivatives has been evaluated through various bioassays. The following tables summarize the key findings, comparing the responses elicited by different isomers and blend compositions.
Electroantennogram (EAG) Response
EAG assays measure the overall electrical response of an insect's antenna to a volatile compound. The data consistently shows that the (4E,6Z)-isomer of hexadecadien-1-ol (B14476207) and its derivatives elicit the strongest antennal response in male S. masinissa.
Table 1: Relative EAG Response of Male Stathmopoda masinissa to Geometrical Isomers of 4,6-Hexadecadienyl Compounds
| Compound | Geometrical Isomer | Relative EAG Response |
| 4,6-Hexadecadien-1-ol | (4E,6Z) | +++ |
| (4E,6E) | + | |
| (4Z,6E) | + | |
| (4Z,6Z) | + | |
| 4,6-Hexadecadienyl Acetate | (4E,6Z) | +++ |
| (4E,6E) | + | |
| (4Z,6E) | + | |
| (4Z,6Z) | + | |
| 4,6-Hexadecadienal | (4E,6Z) | +++ |
| (4E,6E) | + | |
| (4Z,6E) | + | |
| (4Z,6Z) | + | |
| Note: (+++) indicates the strongest response, while (+) indicates a weaker but positive response. Specific millivolt data is not consistently reported across studies, hence the use of a relative scale. |
Behavioral Response in Laboratory Bioassays
Laboratory-based behavioral assays provide insights into the role of specific compounds in eliciting behavioral sequences related to mating.
Table 2: Behavioral Response of Male Stathmopoda masinissa to Synthetic Pheromone Components in Laboratory Bioassays
| Test Compound(s) | Observed Behavior | Significance vs. Control |
| (4E,6Z)-4,6-Hexadecadien-1-ol | Wing fanning, activation | Not significantly different |
| (4E,6Z)-4,6-Hexadecadienyl Acetate | Wing fanning, activation, upwind flight | Significantly different[1] |
| (4E,6Z)-4,6-Hexadecadienal | Wing fanning, activation | Not significantly different |
| Mixture of Acetate, Alcohol, and Aldehyde | Wing fanning, activation, upwind flight | Not significantly different from Acetate alone[1] |
Field Trapping Efficacy
Field trapping experiments are the definitive test for the attractiveness of a synthetic pheromone blend under natural conditions. The optimal blend for attracting S. masinissa has been shown to vary by geographical location.
Table 3: Comparative Field Trap Captures of Male Stathmopoda masinissa with Different Pheromone Lures
| Lure Composition | Target Population | Mean Trap Catch (moths/trap/period) | Reference |
| (4E,6Z)-4,6-Hexadecadienyl Acetate (E4,Z6-16:OAc) | Japanese | Attractive | [1] |
| (4E,6Z)-4,6-Hexadecadien-1-ol (E4,Z6-16:OH) | Korean | Not attractive alone | [2] |
| E4,Z6-16:OAc | Korean | Not attractive alone | [2] |
| 1:1 Mixture of E4,Z6-16:OAc and E4,Z6-16:OH | Korean | Significantly increased captures | [3] |
| Mixture of E4,Z6-16:OAc, E4,Z6-16:OH, and (4E,6Z)-4,6-Hexadecadienal (E4,Z6-16:Ald) | Korean | Higher attraction than the two-component blend | [4] |
| Mixture of E4,Z6-16:OAc and E4,Z6-16:Ald | Korean | Higher attraction than the two-component blend of acetate and alcohol | [4] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of bioassay results. The following are protocols for the key experiments cited in this guide.
Electroantennography (EAG) Protocol
EAG is used to measure the electrical output of the entire antenna in response to an odorant.
Materials:
-
Intact male moth antennae
-
Saline solution (e.g., Ringer's solution)
-
Glass capillary electrodes
-
Micromanipulators
-
EAG apparatus (amplifier, data acquisition system)
-
Purified and humidified air stream
-
Odorant delivery system (Pasteur pipette with filter paper)
-
Synthetic pheromone compounds and hexane (B92381) (solvent)
Procedure:
-
Antenna Preparation: An antenna is excised from the head of a male moth. The base of the antenna is connected to the reference electrode, and the tip is connected to the recording electrode, both of which are filled with saline solution.
-
Stimulus Preparation: Serial dilutions of the synthetic compounds are prepared in hexane. A 10 µl aliquot of each solution is applied to a filter paper strip, and the solvent is allowed to evaporate. The filter paper is then placed inside a Pasteur pipette.
-
Odor Delivery: The antenna is placed in a continuous stream of purified and humidified air. The tip of the Pasteur pipette containing the odorant is inserted into a hole in the main air tube. A puff of air is delivered through the pipette to introduce the odorant into the airstream.
-
Data Recording: The electrical response of the antenna is amplified and recorded. The amplitude of the depolarization (in millivolts) is measured as the EAG response. A hexane-only puff is used as a control.
Gas Chromatography-Electroantennographic Detection (GC-EAD) Protocol
GC-EAD is a powerful technique for identifying biologically active compounds in a complex mixture.
Materials:
-
Gas chromatograph (GC) coupled to an EAG system
-
Pheromone gland extract or synthetic blend
-
Male moth antenna preparation (as in EAG)
Procedure:
-
Sample Injection: The pheromone extract or synthetic blend is injected into the GC.
-
Separation: The compounds are separated based on their volatility and interaction with the GC column.
-
Effluent Splitting: The effluent from the GC column is split, with one part going to the GC detector (e.g., Flame Ionization Detector - FID) and the other part being delivered over the moth antenna preparation.
-
Simultaneous Detection: The FID signal and the EAG response from the antenna are recorded simultaneously.
-
Identification: Peaks in the FID chromatogram that correspond to a simultaneous EAG response indicate the presence of an electrophysiologically active compound.
Wind Tunnel Bioassay Protocol
Wind tunnels are used to study the flight behavior of insects in response to a controlled odor plume.
Materials:
-
Wind tunnel with controlled airflow, temperature, and light
-
Pheromone dispenser (e.g., rubber septum)
-
Video recording equipment
-
Male moths (acclimated to experimental conditions)
Procedure:
-
Setup: The pheromone dispenser is placed at the upwind end of the wind tunnel. The wind speed is set to a level that mimics natural conditions (e.g., 0.3 m/s).
-
Moth Release: Male moths are released individually at the downwind end of the tunnel.
-
Behavioral Observation: The flight path and behaviors of the moth are recorded. Key behaviors to score include: taking flight, oriented upwind flight, zigzagging flight, approach to the source, and contact with the source.
-
Data Analysis: The percentage of moths exhibiting each behavior is calculated for different pheromone treatments and controls.
Field Trapping Protocol
Field trapping is the ultimate validation of a pheromone lure's effectiveness.
Materials:
-
Insect traps (e.g., sticky traps, delta traps)
-
Pheromone lures (e.g., rubber septa impregnated with synthetic pheromone)
-
Randomized block experimental design in the field
Procedure:
-
Lure Preparation: Rubber septa are loaded with a specific dosage and blend of the synthetic pheromone components. A control lure contains only the solvent.
-
Trap Deployment: Traps are deployed in the field in a randomized block design to minimize positional effects. Traps are typically hung on trees at a specified height.
-
Trap Monitoring: Traps are checked at regular intervals (e.g., weekly), and the number of captured male moths is recorded.
-
Data Analysis: The mean number of moths captured per trap per collection period is calculated for each treatment. Statistical analysis (e.g., ANOVA) is used to compare the effectiveness of different lures.
Visualizations
Experimental Workflows
Caption: Workflow for key bioassay validation experiments.
Pheromone Signaling Pathway
Caption: Generalized insect pheromone signaling pathway.
Conclusion
The bioassay validation of synthetic this compound confirms its role as a potent semiochemical for Stathmopoda masinissa. The (4E,6Z)-isomer is the most biologically active. For practical applications such as pest monitoring and control, the composition of the pheromone lure is critical and appears to be population-dependent. In the Japanese population, (4E,6Z)-4,6-hexadecadienyl acetate is a key attractant, while in the Korean population, a blend of the acetate and this compound is more effective, with the potential for enhancement by the corresponding aldehyde. This guide provides the necessary data and protocols for researchers to build upon these findings and develop more refined and effective pest management tools.
References
- 1. ScholarWorks@Gyeongsang National University: Effect of (E4, Z6)-4,6-Hexadecadienal in attraction of Stathmopoda masinissa with its pheromone components of Korean population [scholarworks.gnu.ac.kr]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Researcher's Guide to Confirming the Absolute Configuration of Synthesized Pheromones
For researchers in chemical ecology, organic synthesis, and drug development, the precise determination of a molecule's three-dimensional structure is paramount. In the realm of pheromones, where biological activity is often exclusive to a single enantiomer, confirming the absolute configuration of a synthesized chiral molecule is a critical, non-negotiable step. This guide provides an objective comparison of the primary analytical techniques for this purpose, supported by experimental data and detailed protocols to inform methodology selection.
Comparison of Key Analytical Techniques
The choice of analytical method for determining absolute configuration depends on factors such as the physical state of the sample (liquid, oil, or solid), the quantity available, and the instrumentation at hand. The three most powerful and widely used techniques are Chiral Gas Chromatography (GC), Vibrational Circular Dichroism (VCD), and Single-Crystal X-ray Crystallography. While NMR spectroscopy using chiral derivatizing agents is also a valuable tool, this guide will focus on the aforementioned three for their widespread application and definitive results.
To illustrate a practical comparison, we will use data for α-pinene, a common monoterpene and a component of the aggregation pheromone of several bark beetle species.
| Feature | Chiral Gas Chromatography (GC) | Vibrational Circular Dichroism (VCD) | Single-Crystal X-ray Crystallography |
| Principle | Differential interaction of enantiomers with a chiral stationary phase, leading to separation based on retention time. | Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. | Diffraction of X-rays by the ordered lattice of a single crystal to produce a three-dimensional electron density map. |
| Sample Type | Volatile compounds, soluble in a suitable solvent. | Soluble compounds in a suitable IR-transparent solvent (e.g., CDCl₃). Works on liquids, oils, or dissolved solids. | High-quality single crystal. |
| Sample Amount | Micrograms (µg) to nanograms (ng). | ~5-15 mg (typically recoverable). | <1 mg (if a suitable crystal is obtained). |
| Key Data Output | Retention times (tʀ) for each enantiomer; Enantiomeric excess (ee%). | VCD spectrum (positive and negative bands). The absolute configuration is determined by comparing the experimental spectrum to a quantum-mechanically calculated spectrum. | 3D molecular structure; Flack parameter (a value close to 0 confirms the correct absolute configuration). |
| Example: α-Pinene | (1S)-(-)-α-Pinene: tʀ = 10.500 min (1R)-(+)-α-Pinene: tʀ = 10.941 min (on an Rt-βDEXsm column) | The experimental VCD spectrum for (+)-α-pinene shows a distinct pattern of positive and negative bands that is a mirror image of the spectrum for (-)-α-pinene. This experimental spectrum matches the calculated spectrum for the (1R,5R) configuration.[1][2] | The crystal structure of a derivative of the synthesized enantiomer would yield atomic coordinates and a Flack parameter approaching 0, providing unambiguous confirmation of its absolute stereochemistry. |
| Primary Advantage | Excellent for determining enantiomeric purity (ee%) and for routine quality control of volatile substances.[3] | Does not require crystallization; provides definitive absolute configuration for molecules in solution.[4] | Considered the "gold standard"; provides an unambiguous, direct visualization of the 3D atomic arrangement.[5] |
| Limitation | Requires a reference standard of known configuration to assign which peak corresponds to which enantiomer. | Requires quantum mechanical calculations for interpretation and is less common in non-specialized labs. | The inability to grow a high-quality single crystal is a common and significant bottleneck. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are standard protocols for the key experiments discussed.
Chiral Gas Chromatography (GC)
Objective: To separate the enantiomers of a synthesized volatile pheromone and determine the enantiomeric excess.
Methodology:
-
Column Selection: Choose a suitable chiral capillary column. Cyclodextrin-based stationary phases (e.g., Rt-βDEXsm) are widely used for separating terpene-based pheromones like α-pinene.[6]
-
Sample Preparation: Dissolve the synthesized pheromone in a volatile solvent (e.g., hexane (B92381) or dichloromethane) to a concentration of approximately 1 mg/mL.
-
Instrument Setup:
-
Injector: Set to a temperature appropriate for the analyte's volatility (e.g., 220 °C) with a suitable split ratio (e.g., 50:1) to avoid column overloading.
-
Carrier Gas: Use high-purity helium or hydrogen at a constant flow rate or linear velocity (e.g., 40 cm/s).[7]
-
Oven Program: A slow temperature ramp is critical for chiral separations. An example program for α-pinene is: initial temperature of 40 °C, hold for 1 minute, then ramp at 2 °C/min to 180 °C.[8]
-
Detector: A Flame Ionization Detector (FID) is standard for quantitative analysis. Set at a high temperature (e.g., 250 °C).
-
-
Analysis:
-
Inject a small volume (e.g., 1 µL) of the sample.
-
Record the chromatogram, identifying the retention times for the two enantiomer peaks.
-
To assign the peaks, inject analytical standards of the pure (R)- and (S)-enantiomers under the identical conditions.
-
Calculate the enantiomeric excess (ee%) using the peak areas (A1 and A2): ee% = |(A1 - A2) / (A1 + A2)| * 100.
-
Vibrational Circular Dichroism (VCD) Spectroscopy
Objective: To unambiguously determine the absolute configuration of a synthesized pheromone in solution.
Methodology:
-
Sample Preparation: Dissolve approximately 5-15 mg of the purified enantiomerically-enriched sample in 200-300 µL of a suitable deuterated or IR-transparent solvent (e.g., CDCl₃). The sample must be free of solvent and impurities that have strong IR absorbance in the fingerprint region (1800-900 cm⁻¹).[9]
-
Experimental Measurement:
-
Transfer the sample to an IR cell with a short path length (e.g., 100 µm).
-
Acquire the VCD and IR spectra on a VCD spectrometer. Data collection may take several hours to achieve a good signal-to-noise ratio.
-
Measure a background spectrum of the pure solvent in the same cell.
-
Subtract the solvent spectrum from the sample spectrum.
-
-
Computational Calculation (ab initio DFT):
-
Using software like Gaussian, perform a conformational search for the molecule to find all low-energy conformers.
-
Optimize the geometry of each significant conformer and calculate their vibrational frequencies and VCD intensities for one enantiomer (e.g., the R-configuration).
-
Generate a Boltzmann-averaged calculated VCD spectrum based on the relative energies of the conformers. The spectrum for the opposite enantiomer is the mirror image.[10]
-
-
Data Analysis:
-
Visually and quantitatively compare the experimental VCD spectrum with the calculated spectra for both the (R)- and (S)-configurations.
-
The absolute configuration is assigned based on which calculated spectrum provides the best match to the experimental data, particularly in the signs (+/-) of the major VCD bands.[2]
-
Visualizing the Workflow and Logic
Diagrams created using Graphviz help to clarify the experimental processes and the logical relationships between these analytical techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. Purity of Enantiomers | Bruker [bruker.com]
- 3. Engineering Cyclodextrin Clicked Chiral Stationary Phase for High-Efficiency Enantiomer Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC Enantioseparation on Cyclodextrin-Based Chiral Stationary Phases | Springer Nature Experiments [experiments.springernature.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. gcms.cz [gcms.cz]
- 7. lcms.cz [lcms.cz]
- 8. scispec.co.th [scispec.co.th]
- 9. "Chiral Separation of Monoterpenes using Mixtures of Sulfated Β-Cyclode" by Kyung Hyun Gahm, Lisa W. Chang et al. [scholarsmine.mst.edu]
- 10. researchgate.net [researchgate.net]
Comparative Analysis of Electroantennogram Responses to (E,Z)- and (E,E)-4,6-Hexadecadien-1-ol in the Persimmon Fruit Moth, Stathmopoda masinissa
A comprehensive review of the electrophysiological activity of two geometric isomers of a key pheromone component reveals significant differences in antennal reception, highlighting the specificity of insect olfactory systems. This guide provides a detailed comparison of the electroantennogram (EAG) responses elicited by (E,Z)-4,6-Hexadecadien-1-ol and (E,E)-4,6-Hexadecadien-1-ol in the persimmon fruit moth, Stathmopoda masinissa, supported by experimental data and detailed protocols.
Introduction
The persimmon fruit moth, Stathmopoda masinissa, is a significant pest of persimmon crops. Its reproductive cycle is heavily reliant on chemical communication, with female moths releasing a blend of sex pheromones to attract males. Among the identified active components, (4E,6Z)-4,6-hexadecadien-1-ol and its derivatives play a crucial role. The specific geometry of these molecules is critical for their biological activity. This guide compares the antennal responses of male S. masinissa to the naturally occurring (E,Z) isomer and its synthetic (E,E) counterpart, providing valuable insights for researchers in chemical ecology and pest management.
Data Presentation: Electroantennogram (EAG) Response Comparison
Electrophysiological studies on Stathmopoda masinissa have demonstrated a marked difference in the antennal response to various geometric isomers of 4,6-hexadecadien-1-ol. The (4E,6Z)-isomer, a component of the natural sex pheromone, elicits the strongest EAG responses from male moth antennae.[1][2][3][4] In a comparative study, the EAG activity of the (4E,6Z)-isomer was found to be the highest among the four tested geometric isomers, indicating a highly specific olfactory receptor system in this species.[1][2][3][4]
While the exact quantitative EAG values for a side-by-side comparison of only the (E,Z) and (E,E) isomers of the alcohol are not detailed in the available literature abstracts, the consistent finding is the superior activity of the (E,Z) isomer over all other tested isomers, including by extension the (E,E) form. The research highlights that the corresponding acetate, (4E,6Z)-4,6-hexadecadienyl acetate, also shows high EAG activity.
For the purpose of this guide, the following table summarizes the qualitative and inferred quantitative relationship based on the available research.
| Compound | Isomer Configuration | EAG Response Amplitude (Relative) |
| 4,6-Hexadecadien-1-ol | (E,Z) | +++ (Strongest) |
| 4,6-Hexadecadien-1-ol | (E,E) | + (Weak) |
Note: The relative response levels are derived from statements in the cited literature indicating the (4E,6Z)-isomer elicits the "strongest EAG responses among the four geometrical isomers."[1][2][3][4]
Experimental Protocols
The following is a detailed methodology for the key experiments cited, based on established electroantennography protocols for moths.
Electroantennogram (EAG) Recording
Objective: To measure and compare the electrical responses of male Stathmopoda masinissa antennae to synthetic pheromone isomers.
Materials:
-
Adult male Stathmopoda masinissa (2-3 days old)
-
Synthetic this compound and (E,E)-4,6-Hexadecadien-1-ol (and other isomers for comparison)
-
Hexane (B92381) (solvent)
-
Filter paper strips
-
Pasteur pipettes
-
Micromanipulators
-
Ag/AgCl glass capillary electrodes
-
Indifferent electrode
-
High-impedance DC amplifier
-
Data acquisition and analysis software
-
Purified and humidified air stream
Procedure:
-
Insect Preparation: A male moth is restrained in a holder, such as a modified pipette tip, with the head and antennae exposed. The body is immobilized using dental wax or a similar material.
-
Electrode Placement: A glass capillary electrode filled with a saline solution is inserted into the tip of one antenna to serve as the recording electrode. A second, indifferent electrode is inserted into the moth's head or another part of the body to complete the circuit.
-
Stimulus Preparation: The synthetic pheromone isomers are diluted in hexane to the desired concentrations. A small amount of each solution is applied to a filter paper strip, and the solvent is allowed to evaporate. The filter paper is then placed inside a Pasteur pipette.
-
Odor Delivery: The antenna is continuously exposed to a purified and humidified air stream. The tip of the Pasteur pipette containing the odorant-laden filter paper is inserted into a hole in the main air tube. A puff of air is then delivered through the pipette, carrying the odor stimulus over the antenna.
-
Data Recording and Analysis: The electrical potential changes across the antenna (the EAG response) following stimulation are amplified, digitized, and recorded using specialized software. The amplitude of the depolarization is measured to quantify the response. Each isomer is tested multiple times, and the responses are averaged. A control puff of air with a solvent-treated filter paper is used to establish a baseline.
Mandatory Visualizations
Insect Olfactory Signaling Pathway
Caption: Generalized insect olfactory signaling pathway.
Experimental Workflow for Electroantennogram (EAG)
Caption: Workflow for comparative EAG analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sex pheromone of the persimmon fruit moth, Stathmopoda masinissa: identification and laboratory bioassay of (4E, 6Z)-4,6-hexadecadien-1-ol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Pheromonal Lure Efficacy in Scyphophorus masinissa: A Comparative Analysis of (E,Z)-4,6-Hexadecadien-1-ol and its Acetate
A detailed comparison of the attractant properties of (E,Z)-4,6-Hexadecadien-1-ol and its corresponding acetate (B1210297) in capturing the persimmon pest, Scyphophorus masinissa. This guide synthesizes available experimental data to inform researchers and pest management professionals on optimal lure composition.
The effective monitoring and control of the persimmon fruit moth, Scyphophorus masinissa, a significant pest in persimmon orchards, relies on the use of synthetic pheromones. The primary components of the female sex pheromone have been identified as this compound and its acetate ester, (E,Z)-4,6-hexadecadienyl acetate. Research has focused on determining the optimal blend of these compounds to maximize the capture of male moths in trapping systems. This guide provides a comparative analysis of the efficacy of the alcohol and acetate components based on available scientific literature.
Comparative Efficacy in Field Trials
Field studies are critical for evaluating the practical effectiveness of pheromone lures. While the full quantitative data from a key comparative study by Roh et al. (2020) is not publicly available, the published abstract and related research provide significant insights into the differential attraction of S. masinissa to various lure compositions.
The sex pheromone of the Korean population of S. masinissa is comprised of both this compound and (E,Z)-4,6-hexadecadienyl acetate[1]. Field trials have demonstrated that neither the alcohol nor the acetate component alone serves as a powerful attractant for the Korean population. However, a synergistic effect is observed when the two are combined. A 1:1 mixture of the alcohol and acetate has been shown to significantly increase the capture rate of male moths, indicating that both compounds are essential for effective attraction in this population[2][3].
Interestingly, the naturally occurring ratio of the acetate to the alcohol in the female abdominal extract is approximately 10-15:90-85[2][3]. This suggests a potential for further optimization of the lure blend to more closely mimic the natural pheromone profile.
A third component, (E,Z)-4,6-hexadecadienal, has been identified as a synergist in the Japanese population, particularly for the acetate[1][3]. Field experiments in Korea have corroborated the enhancing effect of this aldehyde. Lures containing a combination of the acetate, alcohol, and aldehyde attracted a greater number of male moths than the two-component blend of acetate and alcohol alone[1][3]. Furthermore, a mixture of just the acetate and the aldehyde also proved more effective than the acetate and alcohol combination[1][3].
Due to the unavailability of the full dataset, a detailed quantitative comparison table cannot be presented at this time.
Experimental Protocols
A comprehensive understanding of the experimental design is crucial for the interpretation of pheromone trial data. The following are generalized methodologies employed in the study of S. masinissa attraction.
Field Trapping Bioassay
The efficacy of different pheromone lures is typically assessed through field trapping experiments. A common experimental setup is as follows:
-
Trap Selection: Delta traps with sticky liners are commonly used for monitoring Lepidopteran pests like S. masinissa.
-
Lure Preparation: The synthetic pheromone components, including this compound, (E,Z)-4,6-hexadecadienyl acetate, and any synergists, are loaded onto a dispenser, such as a rubber septum. The specific dosage of each component is a critical experimental variable.
-
Experimental Design: Traps baited with different lure combinations are deployed in a randomized block design within a persimmon orchard. This design helps to minimize the effects of spatial variation in the moth population. A no-lure control trap is included to measure baseline trap captures.
-
Trap Placement: Traps are typically hung from tree branches at a standardized height and spacing to avoid interference between lures.
-
Data Collection: The number of captured male S. masinissa in each trap is recorded at regular intervals over a defined experimental period. The sticky liners are replaced as needed.
-
Statistical Analysis: The collected data are subjected to statistical analysis, such as Analysis of Variance (ANOVA), to determine if there are significant differences in the mean number of moths captured by the different lure treatments.
Electroantennography (EAG)
Electroantennography is a technique used to measure the electrical response of an insect's antenna to volatile compounds. This provides a physiological measure of the extent to which a compound is detected by the insect's olfactory system.
-
Antenna Preparation: An antenna is carefully excised from a male S. masinissa. The base and tip of the antenna are placed into contact with electrodes using a conductive gel.
-
Stimulus Delivery: A controlled puff of air carrying a known concentration of the test compound (e.g., this compound or its acetate) is delivered over the antennal preparation. A solvent blank is used as a control.
-
Signal Recording: The electrical potential difference between the two electrodes is amplified and recorded. The amplitude of the negative voltage deflection (the EAG response) is measured.
-
Data Analysis: The EAG responses to different compounds and concentrations are compared to determine which elicit the strongest antennal response.
References
Cross-Reactivity of Stathmopoda masinissa Pheromone with Other Species: A Comparative Guide
This guide provides a comparative analysis of the sex pheromone of the persimmon fruit moth, Stathmopoda masinissa, and its known cross-reactivity with other species. The information is intended for researchers, scientists, and drug development professionals working in the fields of chemical ecology, entomology, and pest management. This document summarizes available experimental data on pheromone composition, electrophysiological responses, and field attraction studies.
Sex Pheromone Composition of Stathmopoda masinissa
The primary sex pheromone of Stathmopoda masinissa has been identified and consists of three main components. However, geographical variations in the pheromone blend have been observed between populations in Japan and Korea.
Three electroantennogram (EAG)-active components were identified from the pheromone glands of female S. masinissa.[1][2] These are (4E,6Z)-4,6-hexadecadienal (E4,Z6-16:Ald), (4E,6Z)-4,6-hexadecadienyl acetate (B1210297) (E4,Z6-16:OAc), and (4E,6Z)-4,6-hexadecadien-1-ol (E4,Z6-16:OH).[1][2]
In laboratory bioassays, (4E,6Z)-4,6-hexadecadienyl acetate (E4,Z6-16:OAc) was the most active component in eliciting behavioral responses from male moths.[1][2] Preliminary field trials also confirmed that this single component was attractive to male S. masinissa.[1][2]
Interestingly, studies on the Korean population of S. masinissa revealed that while (E4,Z6)-4,6-hexadecadienyl acetate and (E4,Z6)-4,6-hexadecadien-1-ol were present, (E4,Z6)-4,6-hexadecadienal was absent.[3] Furthermore, a lure containing only the acetate, which was effective in Japan, did not attract the Korean population.[3][4] For the Korean population, a 1:1 mixture of the acetate and the alcohol was found to be necessary for significant male attraction.[4]
| Pheromone Component | Chemical Formula | Japanese Population | Korean Population |
| (4E,6Z)-4,6-hexadecadienal | C16H28O | Present | Absent |
| (4E,6Z)-4,6-hexadecadienyl acetate | C18H32O2 | Present & Active | Present & Active (in blend) |
| (4E,6Z)-4,6-hexadecadien-1-ol | C16H30O | Present | Present & Active (in blend) |
Documented Cross-Reactivity with Oedematopoda ignipicta
To date, the most significant documented instance of cross-reactivity of the Stathmopoda masinissa pheromone involves another species within the same family (Stathmopodidae), Oedematopoda ignipicta.
Field trials conducted in Korea to determine the attractiveness of different pheromone components for the local S. masinissa population yielded an interesting non-target capture. Traps baited with (4E,6Z)-4,6-hexadecadienyl acetate (E4,Z6-16:OAc) alone captured a significantly higher number of Oedematopoda ignipicta males compared to traps baited with the alcohol component or a blend of the two.[3][4] This finding suggests that (4E,6Z)-4,6-hexadecadienyl acetate is a primary sex attractant for O. ignipicta.
| Lure Composition | Target Species Captured | Non-Target Species Captured |
| (4E,Z6)-4,6-hexadecadienyl acetate | Low numbers of S. masinissa (Korean population) | Significant numbers of Oedematopoda ignipicta |
| (4E,Z6)-4,6-hexadecadien-1-ol | Low numbers of S. masinissa (Korean population) | Not specified |
| 1:1 Mixture of Acetate and Alcohol | Significant numbers of S. masinissa (Korean population) | Not specified |
Experimental Protocols
The identification and testing of S. masinissa pheromones and their cross-reactivity have relied on standard chemical ecology techniques.
Pheromone Extraction and Identification
Pheromone components were extracted from the abdominal tips of virgin female moths using a non-polar solvent such as hexane.[1] The identification of the active compounds was achieved through a combination of Gas Chromatography coupled with an Electroantennographic Detector (GC-EAD) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] The GC-EAD technique allows for the identification of which compounds in the extract elicit an electrical response in the male moth's antenna.
Field Trapping Bioassays
Field attraction studies are crucial for confirming the behavioral activity of identified pheromone components under natural conditions. A typical experimental setup involves the deployment of traps baited with different synthetic pheromone lures. The number of target and non-target species captured in each trap is then recorded and statistically analyzed. The traps are usually placed in orchards or other relevant habitats and checked regularly.
Discussion and Future Directions
The available data indicates a clear instance of pheromonal cross-reactivity between Stathmopoda masinissa and Oedematopoda ignipicta, where the latter is strongly attracted to a key component of the former's sex pheromone. This relationship is depicted in the signaling pathway diagram below.
The strong attraction of O. ignipicta to a single component of the S. masinissa pheromone blend highlights the potential for interspecific communication and interference in sympatric species. It also underscores the importance of field testing individual pheromone components, as blends may mask or alter the response of non-target species.
Further research is needed to fully understand the extent of S. masinissa pheromone cross-reactivity. Specifically, electroantennography (EAG) studies with a broader range of related and sympatric lepidopteran species would provide valuable insights into the specificity of the pheromone signal. Additionally, identifying the full pheromone blend of Oedematopoda ignipicta would help to elucidate the evolutionary relationship of their chemical communication systems. Such studies are essential for developing species-specific and environmentally friendly pest management strategies.
References
- 1. Sex pheromone of the persimmon fruit moth, Stathmopoda masinissa: identification and laboratory bioassay of (4E, 6Z)-4,6-hexadecadien-1-ol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Male Moth Behavioral Responses to Pheromone Component Ratios
For Researchers, Scientists, and Drug Development Professionals
The precise composition of female-emitted sex pheromones is a critical factor in the reproductive success of many moth species. The specific ratio of individual chemical components within a pheromone blend often serves as a species-specific signal, ensuring that males are attracted to conspecific females. Understanding the behavioral responses of male moths to variations in these pheromone ratios is fundamental for developing effective and targeted pest management strategies, such as mating disruption and mass trapping, as well as for advancing our knowledge of insect neurobiology and chemical ecology.
This guide provides a comparative overview of the behavioral responses of male moths to different pheromone component ratios, supported by experimental data and detailed methodologies.
Comparative Behavioral Response Data
The following table summarizes the behavioral responses of several male moth species to varying ratios of their sex pheromone components. The data highlights the specificity of these responses and the importance of precise blend composition for eliciting optimal upwind flight and mating behaviors.
| Moth Species | Major Pheromone Component(s) | Minor/Key Pheromone Component(s) | Tested Ratios (Major:Minor) | Behavioral Response |
| Bombyx mori (Domesticated Silkmoth) | Bombykol | Bombykal (B13413) | Not applicable (single component can be effective) | Bombykol alone elicits a full sequence of sexual behavior. Bombykal can act as a behavioral antagonist, inhibiting the response to bombykol[1]. |
| Trilocha varians | Bombykal | Bombykyl acetate (B1210297) | Various, optimal attraction at blends containing both | Males are only attracted to lures containing both bombykal and bombykyl acetate; neither component is attractive on its own[1]. |
| Heliothis virescens (Tobacco Budworm) | (Z)-11-hexadecenal (Z11-16:Ald) | (Z)-9-tetradecenal (Z9-14:Ald) | 1.0:0.05 | This ratio is attractive to H. virescens males. The presence of Z9-14:Ald is necessary to maintain flight towards the pheromone source[2]. |
| Helicoverpa armigera (Cotton Bollworm) | (Z)-11-hexadecenal (Z11-16:Ald) | (Z)-9-hexadecenal (Z9-16:Ald) | 97:3 | This blend was effective in eliciting a full range of behaviors from taking flight to landing on the lure in wind tunnel bioassays[3][4]. |
| Spodoptera frugiperda (Fall Armyworm) | (Z)-9-tetradecenyl acetate | Other minor components | Dose-dependent | Increasing the dose of the pheromone blend led to a higher initial flight response, but at very high concentrations, it may act as an antagonist, preventing males from locating the source[5]. |
| Cadra cautella (Almond Moth) | (Z,E)-9,12-tetradecadienyl acetate (ZETA) | (Z)-9-tetradecadien-1-yl acetate (ZTA) | 5:1 and 3.3:1 (ZETA:ZTA) | These ratios resulted in the highest mating disruption effect, indicating a strong influence of the component ratio on mating behavior[6]. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of male moth behavioral responses to pheromone components.
Wind Tunnel Bioassay
This protocol is a generalized procedure for assessing the behavioral response of male moths to pheromone lures in a controlled environment.
1. Wind Tunnel Specifications:
-
Construction: The tunnel should be constructed from non-absorbent materials such as glass or plexiglass to prevent residual chemical contamination. A common size is 200 cm in length, 75 cm in height, and 75 cm in width[5].
-
Airflow: A laminar and consistent airflow of 0.2 - 0.3 m/s should be maintained and measured with an anemometer. The air should be charcoal-filtered to remove contaminants[7].
-
Environmental Conditions: Maintain a temperature of 21-26°C and a relative humidity of 70-80% to mimic the natural active period of the target moth species[7].
-
Lighting: For nocturnal species, use dim red light (~0.7 lux, ~650 nm) to simulate night conditions without affecting moth behavior[7].
2. Insect Preparation:
-
Use virgin male moths of a consistent age (e.g., 2-4 days after emergence) to ensure a standardized physiological state[8].
-
Acclimatize the moths to the experimental conditions for at least 1-2 hours before testing[7].
3. Pheromone Source Preparation:
-
The synthetic pheromone components are diluted in a solvent like hexane (B92381) to the desired concentrations and ratios.
-
A specific dose (e.g., 300 ng) is applied to a dispenser, such as a piece of filter paper or a rubber septum[3][4].
-
A control dispenser with only the solvent should be used for comparison.
4. Bioassay Procedure:
-
Place the pheromone dispenser at the upwind end of the tunnel.
-
Release individual male moths from a cage at the downwind end of the tunnel[5][8].
-
Observe and record the behavior of each moth for a set period, typically 2-5 minutes[3][5][8].
5. Behavioral Parameters Measured:
-
Taking Flight (TF): The percentage of moths that initiate flight from the release point.
-
Orientation Flight (OR): The percentage of moths that exhibit a zigzagging upwind flight towards the pheromone source.
-
Halfway Upwind (HW): The percentage of moths that fly at least half the distance to the lure.
-
Approaching the Lure (APP): The percentage of moths that fly within a close proximity (e.g., 10 cm) of the lure.
-
Landing on the Lure (LA): The percentage of moths that make physical contact with the lure[3][4].
Electroantennography (EAG) and Single Sensillum Recording (SSR)
These electrophysiological techniques are used to measure the olfactory responses of the moth's antennae to specific pheromone components.
1. Electroantennography (EAG):
-
Principle: EAG measures the summed electrical potential from a large number of olfactory receptor neurons on the antenna in response to an odorant stimulus.
-
Procedure: An excised antenna is mounted between two electrodes. A continuous stream of humidified, clean air is passed over the antenna. A puff of air containing a specific concentration of a pheromone component is injected into the airstream, and the resulting change in the electrical potential of the antenna is recorded.
-
Application: EAG is useful for quickly screening which compounds elicit a response from the antenna.
2. Single Sensillum Recording (SSR):
-
Principle: SSR is a more precise technique that records the action potentials (spikes) from individual olfactory receptor neurons housed within a single sensillum on the antenna.
-
Procedure: A sharp tungsten or glass microelectrode is inserted at the base of a sensillum to record the neural activity, while a reference electrode is placed elsewhere on the antenna or insect's body. The same method of odorant stimulation as in EAG is used.
-
Application: SSR allows for the characterization of the response specificity and sensitivity of individual neurons to different pheromone components and their ratios.
Visualizing Experimental and Biological Processes
To further clarify the methodologies and underlying biological mechanisms, the following diagrams have been generated.
References
- 1. Female sex pheromone and male behavioral responses of the bombycid moth Trilocha varians: comparison with those of the domesticated silkmoth Bombyx mori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchtrend.net [researchtrend.net]
- 6. Effect of Pheromone Blend Components, Sex Ratio, and Population Size on the Mating of Cadra cautella (Lepidoptera: Pyralidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ars.usda.gov [ars.usda.gov]
A Comparative Guide to Electroantennography (EAG) and Behavioral Assays for Pheromone Activity
For researchers, scientists, and drug development professionals in the field of chemical ecology and pest management, the accurate assessment of pheromone activity is paramount. Two primary methodologies are employed for this purpose: Electroantennography (EAG) and behavioral assays. This guide provides an objective comparison of these techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for specific research needs.
At a Glance: EAG vs. Behavioral Assays
| Feature | Electroantennography (EAG) | Behavioral Assays |
| Principle | Measures the summated electrical potential changes from an insect's antenna in response to an olfactory stimulus.[1] | Directly observes and quantifies an insect's behavioral response to a chemical stimulus.[2] |
| Type of Data | Electrophysiological (depolarization amplitude in millivolts).[3][4] | Behavioral (e.g., upwind flight, source contact, mating attempts).[5] |
| Measures | Peripheral sensory reception. | Central nervous system integration and behavioral output. |
| Speed | Rapid and high-throughput.[6] | Generally more time-consuming and lower-throughput. |
| Sensitivity | Highly sensitive to physiologically active compounds.[7] | Can be less sensitive, as a physiological response may not always translate to a behavioral one. |
| Specificity | Can identify compounds that elicit a neural response, but does not indicate the nature of the behavior (attraction, repulsion, etc.). | Directly assesses the behavioral outcome (attraction, repulsion, mating disruption, etc.).[2] |
| Cost & Complexity | Requires specialized electrophysiological equipment and expertise. | Can range from simple olfactometers to complex wind tunnels, with varying costs and complexities.[8][9] |
Electroantennography (EAG): A Window into the Antenna's Response
EAG is a powerful electrophysiological technique that measures the total output of an insect's antennal olfactory receptor neurons to a given odor.[10] The resulting electroantennogram is a measure of the depolarization of the antennal neurons, providing a quantitative measure of the antenna's sensitivity to a specific compound.[3]
Quantitative Data from EAG Studies
The primary output of an EAG experiment is the amplitude of the depolarization, typically measured in millivolts (mV). Dose-response curves can be generated by exposing the antenna to a range of pheromone concentrations.[11][12][13]
| Parameter | Typical Units | Description |
| EAG Response Amplitude | mV (millivolts) | The peak voltage change from the baseline upon stimulation. |
| Dose/Concentration | µg/µL, ng, ppm | The amount or concentration of the pheromone stimulus. |
| Response Duration | s (seconds) | The time from the onset of depolarization to the return to baseline. |
| Repolarization Time | s (seconds) | The time taken for the antenna to return to its resting potential after stimulation. |
Note: Actual values are species- and compound-specific.
Behavioral Assays: Observing the Whole-Organism Response
Behavioral assays are designed to quantify the overt behavioral response of an insect to a pheromone stimulus.[2] These assays are crucial for determining the ecological relevance of a pheromone, as they demonstrate its ability to elicit a specific behavior, such as attraction, courtship, or mating.[2]
Quantitative Data from Behavioral Assays
The data generated from behavioral assays are diverse and depend on the specific experimental setup. Common assays include wind tunnels, olfactometers, and field trapping.[8][9][14]
| Assay Type | Key Parameters Measured | Typical Units |
| Wind Tunnel | % of insects taking flight, % of insects flying upwind, % of insects reaching the source, time to reach the source.[5][9] | Percentage (%), seconds (s) |
| Y-tube/Four-arm Olfactometer | % of insects choosing the treatment arm vs. the control arm.[15] | Percentage (%) |
| Field Trapping | Number of insects captured per trap per day/week.[14] | Count |
| Mating Assay | % of successful matings, latency to mating. | Percentage (%), seconds (s) or minutes (min) |
Direct Comparison and Correlation
While EAG provides a rapid and sensitive measure of peripheral neural activity, it does not always directly correlate with a behavioral response. A compound can elicit a strong EAG response but may not induce a specific behavior, or it may be part of a complex blend where the absence of other components prevents a full behavioral response.[14] Conversely, a weak EAG response to a compound might still be behaviorally significant. Therefore, a combination of both EAG and behavioral assays is often employed for a comprehensive understanding of pheromone activity.[14][16]
Experimental Protocols
Electroantennography (EAG) Protocol
-
Insect Preparation: The insect is anesthetized (e.g., with CO2 or by chilling) and immobilized. An antenna is either excised or left attached to the head.[10]
-
Electrode Placement: Two electrodes are used. The recording electrode is placed in contact with the distal end of the antenna, and the reference electrode is inserted into the head or the base of the antenna.[10]
-
Stimulus Delivery: A controlled puff of air carrying the pheromone at a known concentration is delivered over the antenna. A solvent-only puff serves as a control.
-
Signal Amplification and Recording: The electrical potential difference between the electrodes is amplified and recorded using specialized software.
-
Data Analysis: The amplitude of the depolarization in response to the pheromone is measured and compared to the control.
Wind Tunnel Behavioral Assay Protocol
-
Acclimatization: Insects are placed in the wind tunnel for a period to acclimate to the airflow and lighting conditions.[8]
-
Odor Source Placement: A dispenser containing the pheromone is placed at the upwind end of the tunnel.[9]
-
Insect Release: Insects are released at the downwind end of the tunnel.
-
Behavioral Observation: The behavior of each insect is observed and recorded. Key behaviors to score include taking flight, oriented upwind flight, and contact with the odor source.[5]
-
Data Analysis: The percentage of insects exhibiting each key behavior is calculated and compared between the pheromone treatment and a solvent control.
Visualizing the Processes
To better understand the underlying mechanisms and experimental flows, the following diagrams are provided.
Caption: Insect Olfactory Signaling Pathway.
Caption: Electroantennography (EAG) Experimental Workflow.
Caption: Behavioral Assay (Wind Tunnel) Experimental Workflow.
Conclusion
Both EAG and behavioral assays are indispensable tools in the study of pheromone activity. EAG offers a rapid and sensitive method for screening compounds and understanding the initial stages of olfactory perception at the peripheral level. Behavioral assays, while more complex and time-consuming, provide the ultimate test of a pheromone's ecological function by directly measuring its impact on an insect's behavior. The choice between these methods, or the decision to use them in combination, will depend on the specific research question, the resources available, and the desired level of ecological relevance. For a comprehensive understanding of a pheromone's role in chemical communication, a combination of both electrophysiological and behavioral data is highly recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. ento.psu.edu [ento.psu.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Electrophysiological Responses of Eighteen Species of Insects to Fire Ant Alarm Pheromone | MDPI [mdpi.com]
- 8. A Wind Tunnel for Odor Mediated Insect Behavioural Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ento.psu.edu [ento.psu.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of (E,Z)-4,6-Hexadecadien-1-ol: A Guide for Laboratory Professionals
Researchers and scientists handling (E,Z)-4,6-Hexadecadien-1-ol, an insect sex pheromone, must adhere to strict disposal protocols to ensure laboratory safety and environmental protection.[1] This guide provides essential, step-by-step instructions for the proper disposal of this organic alcohol, which should be treated as hazardous waste.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[2][3] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[2][3] Keep the chemical and its waste away from heat, sparks, open flames, and other ignition sources as it may be combustible.[2][3][4]
Waste Classification and Segregation
This compound is an organic alcohol and should be classified as a non-halogenated organic solvent waste.[5][6] It is crucial to segregate this waste from other chemical waste streams to prevent potentially hazardous reactions.[7]
Key Segregation Practices:
-
Do not mix with halogenated solvents.
-
Do not mix with oxidizing or reducing agents.[8]
-
Do not dispose of down the drain.[7] Intentional dilution to avoid hazardous waste collection is illegal.[8]
Step-by-Step Disposal Procedure
-
Container Selection:
-
Use a dedicated, leak-proof container made of a material compatible with organic alcohols, such as high-density polyethylene (B3416737) (HDPE).[9]
-
The container must have a secure, tight-fitting screw cap to prevent leakage and evaporation.[7][8]
-
Ensure the container is clean and dry before adding any waste.
-
-
Waste Collection:
-
Labeling:
-
Storage:
-
Disposal:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[11][12]
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Waste material must be disposed of in accordance with all national and local regulations at an approved waste disposal plant.
-
Disposal of Contaminated Materials
Any materials that come into contact with this compound, such as gloves, absorbent pads, and pipette tips, must also be disposed of as hazardous waste.[12]
-
Collect these solid contaminated materials in a separate, clearly labeled hazardous waste bag or container.
-
Do not mix solid waste with liquid waste.
-
Manage this solid waste through the same hazardous waste disposal stream as the liquid this compound.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Waste Container Fill Level | Do not exceed 90% capacity | [9][10] |
| SAA Storage Time (Partially Full) | Up to 1 year | [8] |
| SAA Storage Time (Full) | Must be removed within 3 days | [8] |
| Maximum Accumulated Waste | Cannot exceed 50 gallons in the lab | [6] |
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
References
- 1. gentaur.com [gentaur.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. adama.com [adama.com]
- 5. 7.2 Organic Solvents [ehs.cornell.edu]
- 6. louisville.edu [louisville.edu]
- 7. collectandrecycle.com [collectandrecycle.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. ethz.ch [ethz.ch]
- 10. Making sure you're not a bot! [oc-praktikum.de]
- 11. ehs.wisc.edu [ehs.wisc.edu]
- 12. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Personal protective equipment for handling (E,Z)-4,6-Hexadecadien-1-ol
Disclaimer: No specific Safety Data Sheet (SDS) is available for (E,Z)-4,6-Hexadecadien-1-ol. The following guidance is based on the safety data of structurally similar compounds, including other hexadecadienols and dienols. It is imperative to handle this compound with caution and to conduct a thorough risk assessment before use.
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The procedural steps outlined below are designed to ensure laboratory safety and proper logistical management.
Operational Plan: Safe Handling and Disposal
1. Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Ensure an eyewash station and safety shower are readily accessible in the immediate work area.
-
Keep away from open flames, hot surfaces, and other sources of ignition as the compound may be combustible.[1][2][3][4]
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[2]
-
Skin Protection:
-
Respiratory Protection: If working outside of a fume hood or if dusts/aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.
3. Handling and Storage:
-
Handling:
-
Storage:
4. Spill and Accidental Release Measures:
-
Spill:
-
Evacuate the area and ensure adequate ventilation.
-
Remove all sources of ignition.
-
Wear appropriate PPE as described above.
-
For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and collect in a suitable container for disposal.
-
For solid spills, sweep up carefully to avoid generating dust and place in a container for disposal.
-
-
First Aid:
-
If inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
In case of eye contact: Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
5. Disposal Plan:
-
Dispose of the chemical waste and contaminated materials in accordance with all applicable federal, state, and local regulations.
-
Do not allow the product to enter drains or waterways.
-
Dispose of contents and container to an approved waste disposal plant.[1][3]
Quantitative Data Summary
| Parameter | Value | Source Compound |
| Melting Point | 30.5 - 31.5 °C / 86.9 - 88.7 °F | (E,E)-2,4-Hexadien-1-ol[3] |
| Boiling Point | 80 °C / 176 °F @ 12 mmHg | (E,E)-2,4-Hexadien-1-ol[3] |
| Flash Point | 72 °C / 161.6 °F | (E,E)-2,4-Hexadien-1-ol[3] |
Experimental Workflow
Below is a diagram illustrating the key procedural steps for the safe handling and disposal of this compound.
Caption: Workflow for safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
